ab-fubinaca 3-fluorobenzyl isomer
Descripción
Propiedades
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYYWSOYXNOKBK-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017714 | |
| Record name | AB-FUBINACA 3-fluorobenzyl isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185282-19-2 | |
| Record name | Ab-fubinaca 3-fluorobenzyl isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185282192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AB-FUBINACA 3-fluorobenzyl isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AB-FUBINACA 3-FLUOROBENZYL ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX6CM75L92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to AB-FUBINACA 3-Fluorobenzyl Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA 3-fluorobenzyl isomer, with the formal name N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA). It is a positional isomer of the more widely known compound AB-FUBINACA, differing in the substitution of the fluorine atom from the 4-position to the 3-position on the benzyl (B1604629) ring.[1] As a member of the indazole-3-carboxamide class of SCRAs, this compound exhibits affinity for cannabinoid receptors and is primarily utilized in research and forensic applications.[2] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, synthesis, analytical characterization, pharmacology, and safety information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Formal Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide | [2] |
| CAS Number | 1185282-19-2 | [2] |
| Molecular Formula | C₂₀H₂₁FN₄O₂ | [2] |
| Molecular Weight | 368.4 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
Synthesis
A plausible synthetic route, based on the synthesis of related indazole-3-carboxamides, is outlined below. This should be considered a general schematic, and optimization of reaction conditions would be necessary.
Caption: General Synthetic Pathway for this compound.
Experimental Protocol (General)
Step 1: N-Alkylation of Indazole-3-carboxylic acid methyl ester To a solution of methyl 1H-indazole-3-carboxylate in an appropriate solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred, and then 3-fluorobenzyl bromide is added. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC). After completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield methyl 1-(3-fluorobenzyl)-1H-indazole-3-carboxylate.
Step 2: Saponification The methyl ester from the previous step is dissolved in a mixture of methanol (B129727) and water. A base such as sodium hydroxide (B78521) or lithium hydroxide is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the methanol is removed under reduced pressure, and the aqueous solution is acidified with an acid like HCl. The resulting precipitate, 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid, is collected by filtration, washed with water, and dried.
Step 3: Amide Coupling The carboxylic acid from Step 2 is dissolved in a solvent like DMF. A coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) are added, followed by the addition of L-valinamide. The reaction is stirred at room temperature until completion. The product, this compound, is then isolated by aqueous workup and purified by chromatography.
Analytical Characterization
The differentiation of this compound from its positional isomers is crucial for forensic and research purposes. Mass spectrometry is a key analytical technique for this differentiation.
Mass Spectrometry
A study by Murakami et al. detailed the differentiation of AB-FUBINACA and its five positional isomers, including the 3-fluorobenzyl isomer, using liquid chromatography-electrospray ionization-linear ion trap mass spectrometry (LC-ESI-LIT-MS) and triple quadrupole mass spectrometry (QqQ-MS).[3] While the 3-fluorobenzyl isomer and AB-FUBINACA were not chromatographically separated under the reported conditions, they could be distinguished based on the relative abundances of their product ions.[3] Specifically, the logarithmic values of the abundance ratios of m/z 109 to 253 [ln(A₁₀₉/A₂₅₃)] showed a significant difference between the 2-, 3-, and 4-fluorobenzyl isomers in the collision energy range of 20–50 eV.[3]
Table of Key Mass Spectrometry Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 369.17 [M+H]⁺ | 253 | Cleavage of the amide bond, loss of the valinamide (B3267577) moiety |
| 369.17 [M+H]⁺ | 109 | 3-fluorobenzyl cation |
Pharmacology
This compound is a potent agonist of the cannabinoid receptor 1 (CB1).[4]
Receptor Binding Affinity
| Receptor | Kᵢ (nM) | Reference |
| CB1 | 51.1 | [2] |
| CB1 (alternative source) | 0.9 | [4] |
Note: The discrepancy in the reported Kᵢ values may be due to different experimental conditions or assay types. The value of 0.9 nM is identical to that often reported for the parent compound, AB-FUBINACA, suggesting it might be a typographical error in the product literature. The 51.1 nM value is more distinct and may be more representative of the 3-fluoro isomer.
Signaling Pathway
As a synthetic cannabinoid agonist, this compound is expected to activate the CB1 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for CB1 receptor activation by agonists involves the coupling to Gᵢ/G₀ proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of the CB1 receptor can modulate ion channels, leading to the inhibition of N-type and P/Q-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These signaling events ultimately lead to a reduction in neuronal excitability and neurotransmitter release.
Caption: Simplified CB1 Receptor Signaling Pathway.
Metabolism and Toxicology
There is currently no specific information available in the scientific literature regarding the in vitro or in vivo metabolism and toxicological profile of this compound. However, data from its parent compound, AB-FUBINACA, and other related synthetic cannabinoids can provide some insights into its likely metabolic fate and potential for toxicity.
The metabolism of AB-FUBINACA has been shown to proceed through several pathways, including hydroxylation of the alkyl and indazole moieties, and hydrolysis of the terminal amide.[5] It is plausible that the 3-fluorobenzyl isomer undergoes similar metabolic transformations.
The toxicological properties of this compound have not been reported. As with other potent synthetic cannabinoids, it should be handled with appropriate safety precautions in a research setting.
Conclusion
This compound is a potent synthetic cannabinoid agonist with a distinct analytical profile that allows for its differentiation from positional isomers. While its pharmacological profile is primarily defined by its affinity for the CB1 receptor, further research is needed to fully characterize its functional activity, metabolic fate, and toxicological profile. This technical guide summarizes the current state of knowledge and provides a foundation for future research into this compound.
References
- 1. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aafs.org [aafs.org]
An In-depth Technical Guide to AB-FUBINACA and its 3-Fluorobenzyl Positional Isomer
This technical guide provides a comprehensive overview of the chemical structures, pharmacological activities, and relevant experimental methodologies for the synthetic cannabinoid AB-FUBINACA and its 3-fluorobenzyl positional isomer. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and forensic science.
Chemical Structures and Physicochemical Properties
AB-FUBINACA, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid receptor agonist. Its 3-fluorobenzyl isomer is structurally identical except for the substitution pattern on the benzyl (B1604629) ring, where the fluorine atom is located at the meta position instead of the para position.
Table 1: Physicochemical Properties of AB-FUBINACA and its 3-Fluorobenzyl Isomer
| Property | AB-FUBINACA | AB-FUBINACA 3-Fluorobenzyl Isomer |
| IUPAC Name | N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide[1] |
| Chemical Formula | C₂₀H₂₁FN₄O₂ | C₂₀H₂₁FN₄O₂[1] |
| Molecular Weight | 368.41 g/mol | 368.4 g/mol [1] |
| CAS Number | 1185282-01-2 | 1185282-19-2[1] |
| Appearance | Crystalline solid | Crystalline solid |
Pharmacological Data
Both AB-FUBINACA and its 3-fluorobenzyl isomer are known to be agonists of the cannabinoid type 1 (CB1) receptor, which is primarily responsible for their psychoactive effects. The binding affinity (Ki) and functional potency (EC50) are key parameters to quantify their interaction with cannabinoid receptors.
Table 2: Pharmacological Data for AB-FUBINACA and its 3-Fluorobenzyl Isomer at Cannabinoid Receptors
| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Efficacy (Eₘₐₓ) |
| AB-FUBINACA | CB1 | 0.9[2] | 1.8[2] | Full agonist |
| CB2 | 23.2[2] | 3.2[2] | Full agonist | |
| This compound | CB1 | 51.1[1] / 2.57[3] | Not Reported | Not Reported |
| CB2 | Not Reported | Not Reported | Not Reported |
Note: There is a significant discrepancy in the reported Ki values for the this compound from commercial vendors, and a definitive value from peer-reviewed scientific literature has not been identified.
Experimental Protocols
Synthesis of this compound (General Method)
The synthesis of indazole-3-carboxamide synthetic cannabinoids like the this compound typically involves a multi-step process. A generalized synthetic route is outlined below, based on procedures for similar compounds.
Experimental Workflow for Synthesis
Caption: Generalized synthetic workflow for this compound.
Protocol:
-
N-Alkylation of Indazole-3-carboxylic Acid:
-
To a solution of indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).
-
Add 3-fluorobenzyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product, 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid, by column chromatography or recrystallization.
-
-
Amide Coupling:
-
Dissolve the 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid in an appropriate solvent like DMF.
-
Add a coupling agent such as 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI).
-
Add L-valinamide hydrochloride and a base (e.g., triethylamine) to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the final product, this compound, by column chromatography to yield a pure solid.
-
CB1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the CB1 receptor using a competitive radioligand binding assay with membranes from cells expressing the human CB1 receptor and a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
Experimental Workflow for CB1 Binding Assay
Caption: Workflow for a competitive CB1 receptor radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human CB1 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
A fixed concentration of [³H]CP55,940 (e.g., 0.5-1 nM).
-
Varying concentrations of the test compound (e.g., this compound) or vehicle.
-
For determining non-specific binding, add a high concentration of a known non-radiolabeled CB1 agonist (e.g., 10 µM WIN 55,212-2).
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
CB1 Receptor Functional Assay (cAMP Accumulation Assay)
This protocol measures the functional activity of a test compound at the CB1 receptor by quantifying its ability to inhibit adenylyl cyclase and thus decrease intracellular cyclic AMP (cAMP) levels.
Experimental Workflow for cAMP Functional Assay
Caption: Workflow for a CB1 receptor cAMP functional assay.
Protocol:
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the human CB1 receptor.
-
Plate the cells in 96-well plates and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium or a suitable buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.
-
Add varying concentrations of the test compound (e.g., this compound) to the wells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 1-5 µM).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
cAMP Quantification:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP detection kit.
-
Quantify the intracellular cAMP levels using a competitive immunoassay format, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect) and the Eₘₐₓ (the maximum effect) using non-linear regression.
-
CB1 Receptor Signaling Pathway
Upon activation by an agonist like AB-FUBINACA or its 3-fluorobenzyl isomer, the CB1 receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.
References
An In-depth Technical Guide on AB-FUBINACA and its Isomeric Variants
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. AB-FUBINACA and its analogs are potent synthetic cannabinoids and are controlled substances in many jurisdictions. All handling and research should be conducted in compliance with local, national, and international regulations in appropriately equipped facilities.
Introduction
AB-FUBINACA is a synthetic cannabinoid receptor agonist that was developed by Pfizer in 2009 as a potential analgesic agent. It is a potent agonist for the CB1 and CB2 receptors. The compound is characterized by an indazole core and a valine amide side chain. The N-1 position of the indazole ring is substituted with a 4-fluorobenzyl group. The 3-fluorobenzyl isomer of AB-FUBINACA, with the CAS number 1185282-19-2, is a positional isomer where the fluorine atom is on the 3-position of the benzyl (B1604629) ring instead of the 4-position. This structural modification can influence the compound's pharmacological and toxicological profile. This guide provides a technical overview of AB-FUBINACA and its 3-fluorobenzyl isomer, focusing on its chemical properties, analytical data, and pharmacological effects.
Chemical and Physical Properties
A summary of the key chemical and physical properties of AB-FUBINACA and its 3-fluorobenzyl isomer is presented below.
| Property | AB-FUBINACA | AB-FUBINACA 3-fluorobenzyl isomer |
| IUPAC Name | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(3-fluorobenzyl)-1H-indazole-3-carboxamide |
| CAS Number | 1185282-27-2 | 1185282-19-2 |
| Molecular Formula | C20H21FN4O2 | C20H21FN4O2 |
| Molecular Weight | 384.41 g/mol | 384.41 g/mol |
| Appearance | White to off-white powder | Not widely reported, likely a solid |
Pharmacological Data
AB-FUBINACA acts as a full agonist at both the CB1 and CB2 cannabinoid receptors. The binding affinity and functional activity are crucial parameters for understanding its potency and potential physiological effects.
| Parameter | AB-FUBINACA | This compound | Reference |
| CB1 Receptor Binding Affinity (Ki) | 0.9 nM | Data not readily available | |
| CB2 Receptor Binding Affinity (Ki) | 2.4 nM | Data not readily available | |
| CB1 Receptor Functional Activity (EC50) | 1.8 nM | Data not readily available | |
| CB2 Receptor Functional Activity (EC50) | 3.2 nM | Data not readily available |
Experimental Protocols
Receptor Binding Assay (Hypothetical)
This protocol describes a general method for determining the binding affinity of a ligand to cannabinoid receptors using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Membrane buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Radioligand: [3H]CP-55,940 (a potent synthetic cannabinoid agonist).
-
Test compound (e.g., this compound).
-
Non-specific binding control: WIN 55,212-2.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare cell membranes from the HEK293 cells expressing the target receptor.
-
In a 96-well plate, add membrane buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of WIN 55,212-2 instead of the test compound.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the Ki value.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
Upon binding to the CB1 receptor, primarily located in the central nervous system, AB-FUBINACA activates a cascade of intracellular signaling events through the G-protein coupled receptor (GPCR) pathway.
The activated G-protein (Gi/o) inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. These actions collectively lead to a reduction in neuronal excitability.
Caption: Simplified CB1 receptor signaling pathway.
Analytical Identification
The identification of AB-FUBINACA and its isomers in forensic samples is typically achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrum of the 3-fluorobenzyl isomer is expected to be very similar to that of AB-FUBINACA due to the identical molecular weight and core structure. Chromatographic separation is essential to distinguish between these isomers.
GC-MS Analysis Workflow
A typical workflow for the GC-MS analysis of synthetic cannabinoids in biological matrices is outlined below.
Caption: General workflow for GC-MS analysis of synthetic cannabinoids.
Conclusion
The 3-fluorobenzyl isomer of AB-FUBINACA (CAS 1185282-19-2) is a positional isomer of a potent synthetic cannabinoid. While its pharmacological and toxicological profile is not as extensively documented as its 4-fluoro counterpart, its structural similarity suggests it likely exhibits significant activity at cannabinoid receptors. The differentiation of this isomer from AB-FUBINACA requires robust analytical techniques, such as high-resolution chromatography. Further research is needed to fully characterize the specific binding affinities, functional activities, and metabolic fate of this particular isomer to better understand its potential physiological effects and to aid in its detection in forensic and clinical settings.
Unveiling the Enigmatic Isomer: A Technical Guide to AB-FUBINACA 3-Fluorobenzyl Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of the 3-fluorobenzyl positional isomer of AB-FUBINACA. As the landscape of synthetic cannabinoid research evolves, a detailed understanding of the structure-activity relationships of these compounds is paramount. This document consolidates available data on the 3-fluorobenzyl isomer, offering a resource for researchers engaged in the study of synthetic cannabinoids, including their synthesis, analytical detection, and pharmacological effects.
Discovery and History
The parent compound, AB-FUBINACA, a potent synthetic cannabinoid, was first developed by Pfizer and disclosed in a 2009 patent (WO2009/106980 A2) as part of a series of indazole-based compounds with potential therapeutic applications.[1] This patent laid the groundwork for a new class of cannabinoid receptor agonists.
The 3-fluorobenzyl isomer of AB-FUBINACA, formally known as N-((1S)-1-(aminocarbonyl)-2-methylpropyl)-1-((3-fluorophenyl)methyl)-1H-indazole-3-carboxamide, emerged in the scientific literature primarily in the context of forensic analysis and the differentiation of positional isomers of AB-FUBINACA.[2] While the Pfizer patent covers a broad range of substitutions on the benzyl (B1604629) group, the specific synthesis and characterization of the 3-fluorobenzyl isomer are not explicitly detailed in the primary examples of the patent.
Its appearance on the illicit drug market is less documented than its 4-fluoro counterpart. Forensic laboratories began to encounter this isomer as they developed methods to distinguish between the various positional isomers of AB-FUBINACA that were being synthesized in clandestine laboratories to circumvent existing drug laws.[2][3] The precise timeline of its first seizure is not definitively established in publicly available literature, but its identification is a testament to the ongoing chemical diversification within the synthetic cannabinoid market.
Chemical and Pharmacological Profile
The 3-fluorobenzyl isomer of AB-FUBINACA is structurally distinct from its more well-known 4-fluoro counterpart only by the position of the fluorine atom on the benzyl ring. This seemingly minor structural modification can have a significant impact on the compound's interaction with cannabinoid receptors.
Quantitative Pharmacological Data
The primary pharmacological target of AB-FUBINACA and its isomers is the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The binding affinity of the 3-fluorobenzyl isomer for the CB1 receptor has been reported, as detailed in the table below. To date, comprehensive data on its binding affinity for the CB2 receptor and its functional activity (EC50 values) are not widely available in the scientific literature.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |
| AB-FUBINACA 3-fluorobenzyl isomer | CB1 | 51.1 nM[4] | Not Reported |
| CB2 | Not Reported | Not Reported |
Experimental Protocols
Synthesis of this compound
While a specific, detailed synthesis protocol for the 3-fluorobenzyl isomer is not explicitly outlined in readily available literature, a general synthetic route can be inferred from the Pfizer patent and standard organic chemistry principles for the synthesis of indazole-3-carboxamides. The synthesis would likely involve the coupling of a 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid intermediate with L-valinamide.
General Synthetic Workflow:
References
- 1. This compound by Cayman Chemical Forensic - 9001523-1 - Sanbio [sanbio.nl]
- 2. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
An In-depth Technical Guide on the Physicochemical Properties of AB-FUBINACA 3-Fluorobenzyl Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic cannabinoid AB-FUBINACA 3-fluorobenzyl isomer. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and forensic analysis. This document details the compound's chemical identity, physical characteristics, and analytical methodologies for its identification and quantification. Furthermore, it outlines experimental protocols for assessing its biological activity and elucidates its interaction with the cannabinoid receptor signaling pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
AB-FUBINACA is a potent synthetic cannabinoid that belongs to the indazole-3-carboxamide class. The 3-fluorobenzyl isomer of AB-FUBINACA is a positional isomer of the more commonly known AB-FUBINACA (which has a 4-fluorobenzyl group). Positional isomers often exhibit different pharmacological and toxicological profiles, making their individual characterization crucial for forensic and research purposes. This guide focuses specifically on the physicochemical and biological properties of the 3-fluorobenzyl isomer.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide | [1] |
| CAS Number | 1185282-19-2 | [1][2] |
| Molecular Formula | C₂₀H₂₁FN₄O₂ | [1] |
| Molecular Weight | 368.4 g/mol | [1] |
| Appearance | Crystalline solid | [3] |
| UV max (in Ethanol) | 209, 302 nm | [1] |
Table 2: Solubility Data
| Solvent | Concentration | Reference |
| DMF | 5 mg/mL | [1] |
| DMSO | 10 mg/mL | [1] |
| Ethanol | 3 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Biological Activity
This compound is a potent agonist of the cannabinoid receptor type 1 (CB1), which is primarily responsible for the psychoactive effects of cannabinoids.[1]
Table 3: Receptor Binding Affinity
| Receptor | Kᵢ (nM) | Reference |
| CB1 | 51.1 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.
Synthesis of this compound
The synthesis of indazole-3-carboxamide synthetic cannabinoids generally involves a multi-step process. The following is a representative protocol adapted from literature on related compounds.
Experimental Workflow for Synthesis
Methodology:
-
N-Alkylation: To a solution of indazole-3-carboxylic acid methyl ester in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C. After stirring for 30 minutes, add 3-fluorobenzyl bromide and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate (B1210297). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Saponification: Dissolve the crude product from the previous step in a mixture of methanol (B129727) and water. Add sodium hydroxide (B78521) (NaOH) and heat the mixture to reflux for 2-4 hours. After cooling, acidify the mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum.
-
Amide Coupling: To a solution of the N-(3-fluorobenzyl)indazole-3-carboxylic acid in DMF, add L-valinamide, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), and N,N-diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature overnight. Dilute the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.
Analytical Characterization
4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a primary technique for the identification and quantification of synthetic cannabinoids in various matrices.
Experimental Workflow for LC-MS/MS Analysis
Methodology:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over a run time of 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ (m/z 369.2).
-
Product Ions: Monitor for characteristic fragment ions. The fragmentation pattern can be used to distinguish between isomers.[4]
-
4.2.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound. The chemical shifts and coupling constants of the aromatic protons on the fluorobenzyl group will be characteristic of the 3-fluoro substitution pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, such as the N-H, C=O (amide), and C-F bonds.
Cannabinoid Receptor Functional Assays
4.3.1. cAMP Accumulation Assay
This assay measures the ability of a ligand to activate the Gαi/o-coupled CB1 receptor, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Add varying concentrations of this compound.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC₅₀ value.
4.3.2. β-Arrestin Recruitment Assay
This assay determines if the ligand induces the recruitment of β-arrestin to the CB1 receptor, a key event in receptor desensitization and an alternative signaling pathway.[5][6][7][8][9]
Methodology:
-
Assay Principle: Utilize a cell-based assay that employs enzyme fragment complementation (e.g., PathHunter® β-arrestin assay). In this system, the CB1 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment.
-
Procedure:
-
Plate the engineered cells in a 384-well plate.
-
Add varying concentrations of this compound.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Measure the resulting chemiluminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
Signaling Pathways
Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), this compound is expected to initiate a cascade of intracellular signaling events.
Diagram of CB1 Receptor Signaling
Activation of the CB1 receptor by an agonist like this compound typically leads to:
-
G-protein-dependent signaling:
-
Inhibition of adenylyl cyclase by the Gαi subunit, resulting in decreased intracellular cAMP levels.[10]
-
Modulation of ion channels by the Gβγ subunit, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[10]
-
Activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.
-
-
β-Arrestin-mediated signaling:
-
Recruitment of β-arrestin to the phosphorylated receptor, leading to receptor desensitization and internalization.
-
β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, including the activation of MAPK pathways.
-
The relative engagement of these different pathways (biased agonism) can influence the overall pharmacological effect of the compound. Further research is needed to determine the specific signaling bias of the this compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, analytical methods, and biological activity of this compound. The provided data and experimental protocols offer a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science. Understanding the distinct properties of this specific isomer is critical for its accurate identification and for elucidating its potential pharmacological and toxicological effects. Further studies are warranted to fully characterize its signaling profile and in vivo effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound by Cayman Chemical Forensic - 9001523-1 - Sanbio [sanbio.nl]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
ab-fubinaca 3-fluorobenzyl isomer mechanism of action
An In-depth Technical Guide on the Mechanism of Action of AB-FUBINACA 3-Fluorobenzyl Isomer
Introduction
AB-FUBINACA and its structural isomers are potent synthetic cannabinoids (SCs) that belong to the indazole-3-carboxamide class. These compounds were initially developed as potential analgesic agents but have since been identified in illicit recreational products. AB-FUBINACA is characterized by a 4-fluorobenzyl group, while its 3-fluorobenzyl isomer differs only in the position of the fluorine atom on the benzyl (B1604629) moiety.[1] This structural alteration can influence the compound's pharmacological profile, including its binding affinity and functional potency at cannabinoid receptors. This guide provides a detailed examination of the mechanism of action for the this compound, focusing on its interaction with cannabinoid receptors and the subsequent intracellular signaling cascades.
Core Mechanism of Action: Cannabinoid Receptor Agonism
The primary mechanism of action for this compound, like other synthetic cannabinoids, is its function as an agonist at cannabinoid receptors, predominantly the Cannabinoid Receptor Type 1 (CB1).[1][2] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, and its activation is responsible for the psychoactive effects of cannabinoids.[3][4]
Upon binding, the this compound induces a conformational change in the CB1 receptor, leading to the activation of the associated heterotrimeric G-protein (primarily of the Gαi/o subtype).[3][5] This activation initiates a cascade of intracellular signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6]
-
Modulation of Ion Channels: The Gβγ subunit complex directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.[3][7] This action contributes to the inhibitory effect of CB1 receptor activation on neurotransmission.
-
MAPK Pathway Activation: CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2), which can influence gene expression and long-term cellular processes.[5][7]
-
β-Arrestin Recruitment: Like many GPCRs, agonist binding to the CB1 receptor can also trigger the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.[3][7]
While AB-FUBINACA itself also binds to the CB2 receptor, which is primarily expressed in the peripheral nervous system and immune cells, the 3-fluorobenzyl isomer's affinity for CB2 has been less characterized.[8] The parent compound, AB-FUBINACA (4-fluoro isomer), is a potent full agonist at both CB1 and CB2 receptors.[9][10][11][12]
Visualized Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions [mdpi.com]
- 6. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AB-FUBINACA - Wikipedia [en.wikipedia.org]
- 9. The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. springermedicine.com [springermedicine.com]
- 11. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA [pubmed.ncbi.nlm.nih.gov]
- 12. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacological Profile of AB-FUBINACA's 3-Fluorobenzyl Isomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB-FUBINACA, a potent synthetic cannabinoid, and its various isomers continue to be of significant interest to the scientific community due to their complex pharmacological profiles and forensic implications. This technical guide provides an in-depth examination of the 3-fluorobenzyl positional isomer of AB-FUBINACA. While specific research on this particular isomer is limited, this document synthesizes available data and extrapolates from closely related analogues to present a comprehensive overview of its anticipated receptor binding, functional activity, metabolic fate, and signaling pathways. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and signaling cascades.
Introduction
Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of psychoactive substances. The indazole-3-carboxamide scaffold is a common structural motif in many potent SCRAs, including AB-FUBINACA. Positional isomerism, as seen in the fluorobenzyl moiety of AB-FUBINACA, can significantly impact a compound's pharmacological properties. The 3-fluorobenzyl isomer of AB-FUBINACA is a structural variant of the more commonly known AB-FUBINACA, which features a 4-fluorobenzyl group. Understanding the pharmacological nuances of such isomers is critical for structure-activity relationship (SAR) studies, toxicological assessments, and the development of potential therapeutic agents or effective countermeasures.
Receptor Binding Affinity
The interaction of a ligand with its receptor is the initial step in eliciting a biological response. The binding affinity of the AB-FUBINACA 3-fluorobenzyl isomer for the cannabinoid type 1 (CB1) receptor has been determined through competitive radioligand binding assays.
| Compound | Receptor | Binding Affinity (Kᵢ) | Citation |
| This compound | CB1 | 51.1 nM | [1] |
| AB-FUBINACA (parent compound) | CB1 | 0.9 nM | [2] |
Note: Data for the CB2 receptor binding affinity of the 3-fluorobenzyl isomer is not currently available in the public domain.
Functional Activity
While binding affinity indicates the strength of interaction between a ligand and a receptor, functional activity assays are necessary to determine the cellular response triggered by this interaction. Currently, there is a lack of specific functional activity data (e.g., EC₅₀ values) for the this compound at either CB1 or CB2 receptors. However, based on the high potency of the parent compound, AB-FUBINACA, which is a full agonist at both CB1 and CB2 receptors, it is anticipated that the 3-fluorobenzyl isomer also acts as a potent agonist.[3][4][5]
Predicted Metabolic Pathways
Specific metabolic studies on the this compound have not been reported. However, extensive research on AB-FUBINACA and other closely related indazole-3-carboxamide synthetic cannabinoids provides a strong predictive framework for its metabolic fate.[6][7][8][9] The primary metabolic transformations are expected to involve:
-
Amide Hydrolysis: Cleavage of the amide bond connecting the valinamide (B3267577) moiety to the indazole core, resulting in the formation of a carboxylic acid metabolite. This is often a major metabolic pathway for this class of compounds.
-
Hydroxylation: The addition of hydroxyl groups to various positions on the molecule, including the fluorobenzyl ring and the alkyl portions of the valinamide side chain.
These metabolic steps increase the polarity of the compound, facilitating its excretion from the body.
Signaling Pathways
Synthetic cannabinoids, as agonists of the CB1 and CB2 receptors, initiate a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gᵢ/Gₒ family of G-proteins.[10][11] Activation of these receptors by an agonist like the this compound is expected to trigger the following canonical signaling pathway:
-
G-protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the Gᵢ/Gₒ protein, leading to its dissociation from the βγ-subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of various ion channels, including the inhibition of N-type voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Both Gα and Gβγ subunits can lead to the activation of the MAPK cascade, including extracellular signal-regulated kinase (ERK), which can influence gene expression and other cellular processes.[12][13]
The net effect of these signaling events in the central nervous system is a reduction in neuronal excitability and neurotransmitter release.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological profiling of synthetic cannabinoids.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human CB1 or CB2)
-
Radioligand (e.g., [³H]-CP55,940)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Test compound (this compound)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a multi-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Functional Activity)
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in the CB1/CB2 signaling pathway.
Materials:
-
Cells expressing the target receptor (e.g., CHO or HEK cells)
-
Assay medium (e.g., serum-free DMEM)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Test compound (this compound)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Culture the cells in multi-well plates.
-
On the day of the assay, replace the culture medium with assay medium.
-
Pre-treat the cells with varying concentrations of the test compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Plot the cAMP concentration as a function of the test compound concentration to generate a dose-response curve.
-
From the curve, determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for the test compound.
Mandatory Visualizations
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for cAMP Accumulation Assay.
Caption: Cannabinoid Receptor Signaling Pathway.
Conclusion
The 3-fluorobenzyl isomer of AB-FUBINACA is a notable positional isomer with a documented binding affinity for the CB1 receptor. While specific data on its functional activity and metabolism are currently lacking, its structural similarity to the potent parent compound, AB-FUBINACA, suggests it likely functions as a potent agonist at cannabinoid receptors and undergoes similar metabolic transformations. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers investigating this and other novel synthetic cannabinoids. Further research is imperative to fully elucidate the pharmacological and toxicological profile of this isomer, which will contribute to a more comprehensive understanding of the structure-activity relationships within the indazole-3-carboxamide class of synthetic cannabinoids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 4. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. probiologists.com [probiologists.com]
- 9. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling [mdpi.com]
- 11. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Receptor Interaction Profile of AB-FUBINACA s 3-Fluorobenzyl Isomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA, a potent synthetic cannabinoid, and its analogs have garnered significant attention within the scientific community due to their complex pharmacology and profound physiological effects. Positional isomers of these compounds, where a substituent is moved to a different position on a core scaffold, can exhibit markedly different receptor binding affinities and functional activities. This technical guide provides an in-depth analysis of the receptor binding affinity of the 3-fluorobenzyl isomer of AB-FUBINACA, a critical aspect for understanding its pharmacological profile.
Receptor Binding Affinity
The primary molecular targets for AB-FUBINACA and its analogs are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are integral components of the endocannabinoid system. The binding affinity of a ligand for its receptor is a key determinant of its potency. This affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Quantitative Data Summary
The available quantitative data for the binding affinity of the AB-FUBINACA 3-fluorobenzyl isomer is summarized in the table below. For comparative context, data for the parent compound, AB-FUBINACA (4-fluorobenzyl isomer), is also included where available from the scientific literature.
| Compound | Receptor | Binding Affinity (Ki) [nM] |
| This compound | CB1 | 51.1 [1] |
| CB2 | Not Reported | |
| AB-FUBINACA (4-fluorobenzyl isomer) | CB1 | 0.9 |
| CB2 | 23.2 |
Note: One commercial supplier reports a Ki of 0.9 nM for the this compound at the CB1 receptor, however, the value of 51.1 nM from another supplier is more frequently cited in technical data sheets.
The data indicates that the 3-fluorobenzyl isomer of AB-FUBINACA possesses a moderate affinity for the CB1 receptor.[1] The binding affinity for the CB2 receptor has not been reported in the reviewed scientific literature, representing a notable gap in the pharmacological characterization of this specific isomer. The shift of the fluorine atom from the 4-position to the 3-position on the benzyl (B1604629) ring appears to significantly reduce the binding affinity for the CB1 receptor when compared to the parent AB-FUBINACA compound.
Experimental Protocols
The determination of receptor binding affinity is conducted through a series of well-established experimental protocols. The following methodologies are standard in the field for characterizing the interaction of synthetic cannabinoids with their receptors.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound.
Objective: To determine the concentration of the this compound required to displace a known radiolabeled ligand from the CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP55,940 or another suitable high-affinity cannabinoid receptor agonist/antagonist.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the receptor-containing cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient period to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
An In-Depth Technical Guide on AB-FUBINACA 3-Fluorobenzyl Isomer as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB-FUBINACA 3-fluorobenzyl isomer is a synthetic cannabinoid of the indazole-3-carboxamide class, structurally related to the potent and widely studied AB-FUBINACA. As a positional isomer, it differs in the placement of the fluorine atom on the benzyl (B1604629) group, a modification that can significantly influence its pharmacological profile. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its synthesis, analytical characterization, pharmacology, and known biological effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of this and related compounds.
Chemical and Physical Properties
This compound is characterized by its indazole core, a valinamide (B3267577) side chain, and a 3-fluorobenzyl substituent at the N1 position of the indazole ring.
| Property | Value |
| Chemical Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide |
| Molecular Formula | C₂₀H₂₁FN₄O₂ |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 1185282-19-2 |
Synthesis
The synthesis of this compound typically follows a two-step process common for indazole-3-carboxamide synthetic cannabinoids. The general synthetic route involves the N-alkylation of an indazole-3-carboxylate ester followed by amidation.
Experimental Protocol: General Synthesis
Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate
A solution of methyl 1H-indazole-3-carboxylate is treated with a suitable base, such as sodium hydride or potassium carbonate, in an anhydrous aprotic solvent like dimethylformamide (DMF) or acetonitrile. To this mixture, 3-fluorobenzyl bromide is added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction is then quenched with water, and the product, methyl 1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxylate, is extracted with an organic solvent. The crude product is purified by column chromatography.
Step 2: Amidation with L-Valinamide
The purified methyl ester from the previous step is dissolved in a suitable solvent, such as methanol (B129727) or a mixture of methanol and tetrahydrofuran (B95107) (THF). An excess of L-valinamide is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product, this compound, is purified by recrystallization or column chromatography.
Analytical Chemistry
The differentiation of this compound from its 2- and 4-fluorobenzyl positional isomers is a critical analytical challenge in forensic and research settings. Mass spectrometry-based techniques are the primary methods for their identification and distinction.
Experimental Protocol: Differentiation by Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of AB-FUBINACA isomers.
-
Sample Preparation: A stock solution of the analyte is prepared in a suitable organic solvent, such as methanol or acetonitrile, and then serially diluted to create calibration standards and quality control samples.
-
Chromatographic Separation: Reverse-phase liquid chromatography is typically employed using a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization, is used to separate the isomers. While baseline separation of all positional isomers can be challenging, chromatographic retention times provide an initial indication of the isomer present.
-
Mass Spectrometric Analysis: Electrospray ionization (ESI) in positive mode is commonly used. The protonated molecule [M+H]⁺ is selected as the precursor ion for collision-induced dissociation (CID). The resulting product ion spectrum can be used to differentiate the isomers. While the major fragment ions may be similar, the relative abundance of specific product ions can be characteristic of each isomer. For example, the fragmentation pattern and relative intensities of ions resulting from the cleavage of the benzyl group and the carboxamide side chain can provide clues to the fluorine position.
Pharmacology
This compound is a potent agonist of the cannabinoid receptor 1 (CB1), which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids.
Receptor Binding Affinity
The binding affinity of this compound to the CB1 receptor has been reported with some variability in the literature. This highlights the importance of consulting primary research articles for specific experimental details.
| Parameter | Receptor | Reported Value(s) |
| Kᵢ (inhibition constant) | CB1 | 0.9 nM, 2.57 nM, 51.1 nM |
Experimental Protocol: Radioligand Binding Assay
The binding affinity (Kᵢ) is typically determined using a competitive radioligand binding assay with membranes from cells expressing the human CB1 receptor.
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CB1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Conditions: The assay is performed in a buffer solution containing the cell membranes, a radiolabeled CB1 receptor antagonist (e.g., [³H]SR141716A), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Detection: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Activity
As a CB1 receptor agonist, this compound has been shown to exhibit anticonvulsant activity in a zebrafish model of Dravet syndrome.[1][2][3] Further studies are needed to fully characterize its functional profile, including its potency (EC₅₀) and efficacy (Eₘₐₓ) in various in vitro functional assays.
Experimental Protocol: In Vitro Functional Assay (e.g., cAMP Accumulation Assay)
The functional activity of a CB1 receptor agonist can be assessed by measuring its effect on second messenger signaling pathways, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Cell Culture: A cell line expressing the human CB1 receptor and a reporter system for cAMP levels (e.g., a CRE-luciferase reporter) is used.
-
Assay Procedure: Cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels. The cells are then treated with varying concentrations of the test compound.
-
Detection: The intracellular cAMP levels are measured using a suitable detection method, such as a luciferase assay or a competitive immunoassay.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP accumulation (EC₅₀) is determined by non-linear regression of the dose-response curve. The maximal effect (Eₘₐₓ) relative to a standard full agonist is also determined.
Signaling Pathways
Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events through the coupling to inhibitory G proteins (Gᵢ/Gₒ).
Canonical G-protein Signaling Pathway
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G protein can modulate ion channels, typically leading to the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This results in a hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Canonical G-protein signaling pathway of the CB1 receptor.
β-Arrestin Recruitment
In addition to G-protein signaling, agonist binding to the CB1 receptor can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades.
β-Arrestin recruitment pathway following CB1 receptor activation.
Metabolism
The metabolic fate of this compound has not been specifically reported in the scientific literature. However, based on studies of structurally related synthetic cannabinoids, it is anticipated to undergo extensive metabolism in vivo. The primary metabolic pathways for indazole-3-carboxamide synthetic cannabinoids typically involve:
-
Hydroxylation: Addition of a hydroxyl group to the fluorobenzyl ring or the alkyl portion of the valine side chain.
-
Amide Hydrolysis: Cleavage of the amide bond to form the corresponding carboxylic acid metabolite.
-
Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.
Experimental Protocol: In Vitro Metabolism Study
In vitro metabolism studies using human liver microsomes (HLMs) or hepatocytes are essential for identifying the major metabolic pathways.
-
Incubation: The test compound is incubated with HLMs or hepatocytes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).
-
Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched. The samples are then analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Metabolite Identification: High-resolution mass spectrometry is used to determine the elemental composition of potential metabolites. Tandem mass spectrometry (MS/MS) is used to obtain structural information and confirm the identity of the metabolites by comparing their fragmentation patterns with those of synthesized reference standards.
Conclusion
This compound is a potent synthetic cannabinoid agonist at the CB1 receptor. Its chemical synthesis and analytical differentiation from its positional isomers are well-established. While its anticonvulsant properties have been demonstrated in a preclinical model, a comprehensive understanding of its pharmacological profile, including its potency, efficacy, and metabolic fate, requires further investigation. The experimental protocols and data presented in this technical guide provide a foundation for researchers to further explore the properties and potential applications of this and related compounds in the field of cannabinoid research and drug development.
References
An In-Depth Technical Guide to the AB-FUBINACA 3-Fluorobenzyl Isomer Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical reference standard for the AB-FUBINACA 3-fluorobenzyl isomer, a synthetic cannabinoid of the indazole-3-carboxamide class. This document details its chemical and physical properties, pharmacological profile, and analytical methodologies, and includes experimental protocols and data presented in a clear, structured format.
Introduction
The this compound, formally known as N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide, is a positional isomer of the potent synthetic cannabinoid AB-FUBINACA.[1] As with many synthetic cannabinoids, it is a potent agonist of the cannabinoid type 1 (CB1) receptor.[1] The differentiation of positional isomers is a critical aspect of forensic analysis and pharmacological research. This guide serves as a technical resource for professionals working with this specific analytical reference standard.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide | [1] |
| CAS Number | 1185282-19-2 | [1] |
| Molecular Formula | C₂₀H₂₁FN₄O₂ | [1] |
| Formula Weight | 368.4 g/mol | [1] |
| Purity | ≥98% | |
| Formulation | A crystalline solid | |
| UV λmax | 209, 302 nm | [1] |
| Solubility | DMF: 5 mg/ml; DMSO: 10 mg/ml; Ethanol: 3 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
Pharmacological Profile
The this compound is primarily characterized by its activity at cannabinoid receptors.
Receptor Binding Affinity
Table 2: Cannabinoid Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Kᵢ) | Reference |
| CB1 | 51.1 nM | [1] |
| CB2 | Not Reported |
Cannabinoid Receptor Signaling
As a cannabinoid receptor agonist, the this compound is expected to activate downstream signaling pathways typical for these G-protein coupled receptors (GPCRs). Upon binding to the CB1 or CB2 receptor, the agonist induces a conformational change, leading to the activation of intracellular signaling cascades. A generalized schematic of this process is depicted below.
Analytical Methodologies
Accurate identification and quantification of the this compound require specific analytical techniques. Due to its isomeric nature, chromatographic separation followed by mass spectrometric detection is crucial.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of synthetic cannabinoids. A general protocol for the analysis of AB-FUBINACA and its isomers in biological matrices is provided below.
Experimental Protocol: GC-MS Analysis of AB-FUBINACA Isomers in Urine
-
Sample Preparation (Urine):
-
To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid.
-
Heat the sample at 60-70°C for 60 minutes for hydrolysis.
-
After cooling, add 25% aqueous ammonia (B1221849) to adjust the pH to 8-9.
-
Extract the sample with 10 mL of ethyl acetate (B1210297) and centrifuge.
-
Evaporate the organic phase under a stream of nitrogen at or below 45°C.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
GC-MS Parameters:
-
Injector Temperature: 280°C.
-
MSD Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1.0 min.
-
Ramp to 300°C at 12°C/min.
-
Hold at 300°C for 9.0 min.
-
-
Injection Volume: 1-2 µL in split mode.
-
Note: This is a general protocol for AB-FUBINACA and may require optimization for the specific 3-fluorobenzyl isomer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of synthetic cannabinoids and their metabolites, particularly in complex matrices.
Experimental Protocol: LC-MS/MS Analysis of Synthetic Cannabinoids
-
Sample Preparation:
-
Sample preparation methods such as "dilute and shoot," supported liquid extraction (SLE), or solid-phase extraction (SPE) can be employed depending on the matrix and desired sensitivity.[2]
-
-
Instrumentation:
-
Liquid Chromatograph: Shimadzu UPLC or equivalent.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Column: A suitable reversed-phase column, such as a Restek RAPTOR biphenyl (B1667301) 2.7 µm, 50 x 3.0 mm.[2]
-
-
LC-MS/MS Parameters:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.
-
Flow Rate: 0.6 mL/min.[2]
-
Injection Volume: 2 µL.[2]
-
A gradient elution program should be optimized to achieve separation from other isomers and matrix components.
-
Note: It has been reported that AB-FUBINACA and its 3-fluorobenzyl isomer may co-elute under certain LC conditions, necessitating high-resolution mass spectrometry or specific fragmentation patterns for differentiation.[3]
In Vitro Metabolism
While specific metabolism data for the this compound is not extensively published, the metabolic pathways can be inferred from studies on the parent compound, AB-FUBINACA, and other similar synthetic cannabinoids. The primary metabolic routes are expected to be:
-
Hydroxylation: Addition of a hydroxyl group to the fluorobenzyl ring or the alkyl portion of the molecule.
-
Amide Hydrolysis: Cleavage of the amide bond.
-
Glucuronidation: Conjugation with glucuronic acid to increase water solubility for excretion.
Experimental Protocol: In Vitro Metabolism Study using Human Hepatocytes
-
Incubation:
-
Incubate the this compound (e.g., at 10 µM) with pooled human hepatocytes.
-
Collect samples at various time points (e.g., 0, 1, and 3 hours).
-
-
Metabolite Extraction:
-
Quench the reaction with an equal volume of ice-cold acetonitrile.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-HRMS (High-Resolution Mass Spectrometry).
-
-
Data Analysis:
-
Utilize metabolite identification software to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Conclusion
The this compound analytical reference standard is an essential tool for forensic laboratories, toxicologists, and pharmacology researchers. This guide provides a foundational understanding of its properties and the analytical methods required for its accurate identification and characterization. Further research is needed to fully elucidate its pharmacological and metabolic profile, particularly its activity at the CB2 receptor and its specific metabolic fate in humans. The provided protocols offer a starting point for laboratories to develop and validate their own analytical methods for this compound.
References
The Acquisition and Analysis of Synthetic Cannabinoids for Research Purposes: A Technical Overview
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals in appropriate, legally compliant settings. Synthetic cannabinoids, including isomers of AB-FUBINACA, are controlled substances in many jurisdictions. It is the sole responsibility of the reader to ensure that all activities related to the acquisition, handling, and research of such compounds comply with all applicable national and international laws and regulations. This document does not endorse or facilitate the acquisition of any controlled substances.
Introduction
AB-FUBINACA is a potent, indazole-based synthetic cannabinoid that acts as a full agonist at the CB1 and CB2 cannabinoid receptors. Its various isomers, including the 3-fluorobenzyl isomer, are of significant interest to the research community for their unique pharmacological profiles and potential as tool compounds in endocannabinoid system research. This guide provides an overview of the technical considerations for researchers working with such compounds, focusing on publicly available data and established experimental protocols.
Sourcing and Procurement for Research
The acquisition of AB-FUBINACA and its isomers for research purposes is strictly regulated. Legitimate procurement channels are limited to licensed pharmaceutical and chemical suppliers that specialize in reference standards and research chemicals. Researchers and institutions must possess the appropriate licenses and permits as required by their respective governmental and regulatory bodies, such as the Drug Enforcement Administration (DEA) in the United States or equivalent authorities in other countries.
When seeking to acquire these compounds, researchers should:
-
Verify Supplier Credentials: Ensure the supplier is a reputable and licensed entity. Look for accreditations and a history of supplying to the research community.
-
Confirm Compound Identity and Purity: Reputable suppliers will provide a Certificate of Analysis (CoA) for each compound, detailing its identity, purity (typically determined by methods like HPLC or GC-MS), and other relevant chemical data.
-
Comply with all Legal and Institutional Requirements: All purchases must be made in strict accordance with institutional and governmental regulations. This typically involves providing proof of licensure and a clear statement of research intent.
Quantitative Pharmacological Data
The following table summarizes publicly available pharmacological data for AB-FUBINACA. Data for specific isomers like the 3-fluorobenzyl isomer may be less readily available and would require specific experimental determination.
| Compound | Receptor | Binding Affinity (Ki, nM) | Efficacy (EC50, nM) |
| AB-FUBINACA | CB1 | 0.9 | 1.8 |
| AB-FUBINACA | CB2 | 2.4 | 3.2 |
Data compiled from publicly available scientific literature.
Key Experimental Protocols
In Vitro Cannabinoid Receptor Binding Assay
This protocol outlines a general procedure to determine the binding affinity of a test compound for the CB1 and CB2 receptors.
-
Membrane Preparation:
-
Obtain cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Homogenize cells in a buffer solution and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
Incubate the cell membranes with a known radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay (cAMP Accumulation)
This protocol measures the functional activity (agonism or antagonism) of a compound at the G-protein coupled CB1 and CB2 receptors.
-
Cell Culture and Treatment:
-
Culture cells expressing the cannabinoid receptor of interest.
-
Pre-treat the cells with forskolin (B1673556) or another adenylyl cyclase activator to stimulate cAMP production.
-
Treat the cells with varying concentrations of the test compound.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as an ELISA-based or time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
For agonists, the data will show a concentration-dependent decrease in cAMP levels. Determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonists, co-incubate with a known agonist and observe the rightward shift in the agonist's dose-response curve to determine the antagonist's potency.
-
Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Generalized signaling pathway for synthetic cannabinoid agonists at CB1/CB2 receptors.
Experimental Workflow for Compound Characterization
Caption: A typical experimental workflow for the in vitro characterization of a novel synthetic cannabinoid.
ab-fubinaca 3-fluorobenzyl isomer safety and handling guidelines
An In-depth Technical Guide to the Safety and Handling of AB-FUBINACA 3-fluorobenzyl isomer
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals working in controlled laboratory settings. AB-FUBINACA and its isomers are potent synthetic cannabinoids with significant health risks and are classified as controlled substances in many jurisdictions.[1][2] All handling and experimentation must be conducted in strict accordance with all applicable laws, regulations, and institutional safety protocols.
Introduction
This compound is a positional isomer of the potent synthetic cannabinoid receptor agonist (SCRA) AB-FUBINACA.[3] While the parent compound, AB-FUBINACA (with a 4-fluorobenzyl group), was developed by Pfizer as a potential analgesic, it was never marketed for human use.[2] Both the parent compound and its isomers have been identified in illicit products, posing significant public health risks.[1][4] This guide provides a comprehensive overview of the known properties, safety hazards, and handling procedures for the 3-fluorobenzyl isomer to ensure its safe management in a research environment.
Compound Identification and Physicochemical Properties
Accurate identification is critical, as positional isomers of synthetic cannabinoids can exhibit different pharmacological and toxicological profiles.[4] The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Formal Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide | [3] |
| CAS Number | 1185282-19-2 | [3] |
| Molecular Formula | C₂₀H₂₁FN₄O₂ | [3][5] |
| Formula Weight | 368.4 g/mol | [3][5] |
| Purity | Typically ≥98% for reference standards | [6] |
| Formulation | A crystalline solid | [6] |
| Solubility (Typical) | DMF: 5 mg/ml; DMSO: 10 mg/ml; Ethanol: 3 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [3] |
| UV λmax | 209, 302 nm | [3] |
Pharmacological and Toxicological Profile
Mechanism of Action
This compound is a synthetic cannabinoid that acts as an agonist at cannabinoid receptors.[3] Its primary pharmacological activity is mediated through binding to the CB1 receptor, which is predominantly expressed in the central nervous system.[3] The parent compound, AB-FUBINACA, is a potent full agonist at both CB1 and CB2 receptors.[7]
Table 2: Pharmacological Data
| Parameter | Value | Receptor | Reference(s) |
| Binding Affinity (Ki) | 51.1 nM | CB₁ | [3] |
Toxicological Hazards
No systematic toxicological evaluation of the this compound has been published. However, a Safety Data Sheet (SDS) for a solution containing the compound, along with data from related synthetic cannabinoids, indicates multiple significant hazards.[8] The general class of SCRAs is associated with severe adverse effects, including psychosis, seizures, cardiotoxicity, and death.[9][10] There is no specific antidote for SCRA intoxication; treatment is supportive.[11][12]
Table 3: Hazard Identification Summary
| Hazard Class | GHS Statement | Reference(s) |
| Flammability | H225: Highly flammable liquid and vapor | [8] |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [8] |
| Eye Irritation | H319: Causes serious eye irritation | [8] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | [8] |
| Target Organ Toxicity | H371: May cause damage to the central nervous system and visual organs | [8] |
Simplified CB1 Receptor Signaling Pathway
Synthetic cannabinoids like the this compound exert their effects by activating the CB1 receptor, a G-protein coupled receptor (GPCR). This activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which modulates neuronal activity.
Caption: Simplified CB1 receptor signaling cascade upon agonist binding.
Safety and Handling Guidelines
Given the compound's high potency and significant toxicological risks, stringent safety protocols must be followed.
Engineering Controls
-
Chemical Fume Hood: All work involving the solid compound or its solutions must be performed in a properly certified chemical fume hood to prevent inhalation of dust or aerosols.[13]
-
Ventilation: The laboratory should have adequate general ventilation.
-
Designated Area: A specific area within the lab should be designated for handling this compound to restrict access and contain potential contamination.[13]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection | Specification | Rationale |
| Hand | Nitrile or other chemically resistant gloves (double-gloving recommended) | Prevents dermal absorption; harmful in contact with skin.[8][13] |
| Eye/Face | Chemical splash goggles and a full-face shield | Protects against splashes and airborne particles.[14] |
| Body | A fully buttoned laboratory coat with tight-fitting cuffs | Prevents contamination of personal clothing and skin.[14] |
| Respiratory | Not generally required if work is performed within a certified fume hood. For spill cleanup or work outside a hood, a NIOSH-approved respirator is necessary. | Prevents inhalation of the compound, which is harmful.[8] |
Handling Procedures
-
Preparation: Before handling, ensure the designated area and fume hood are clean and uncluttered. Verify that emergency equipment (eyewash station, safety shower, spill kit) is accessible.
-
Weighing: Weigh the solid material within the fume hood. Use a dedicated enclosure or a static-control weigh box if available to prevent dispersal of fine powder.
-
Solutions: Prepare solutions within the fume hood. Add solvent to the solid slowly to avoid splashing.
-
Storage: Store the compound in a clearly labeled, sealed container in a secure, ventilated, and access-controlled location.[15] Follow storage temperature recommendations on the product insert.
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use with an appropriate solvent (e.g., ethanol), followed by soap and water.
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of potent compounds.
Emergency Procedures
Table 5: Exposure Controls and First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [8][16] |
| Eye Contact | Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [8] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. | [8] |
Experimental Protocols
The following sections outline generalized methodologies relevant to the study of this compound. Specific parameters must be optimized for individual laboratory conditions and analytical instrumentation.
General Synthesis Protocol (Indazole-3-Carboxamide)
This protocol is based on general methods for synthesizing indazole-based SCRAs.[17]
-
N-Alkylation: Combine methyl 1H-indazole-3-carboxylate with a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF).
-
Add 1-(bromomethyl)-3-fluorobenzene dropwise to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting methyl 1-((3-fluorophenyl)methyl)-1H-indazole-3-carboxylate intermediate by column chromatography.
-
Hydrolysis: Saponify the methyl ester using a base like lithium hydroxide (B78521) in a solvent mixture such as THF/water to yield the carboxylic acid.
-
Amide Coupling: Activate the carboxylic acid with a coupling agent (e.g., HOBt/EDC).
-
Add L-valinamide to the activated acid and stir until the formation of this compound is complete.
-
Purify the final product via column chromatography or recrystallization. Characterize using NMR, HRMS, and HPLC.
Analytical Detection and Isomer Differentiation Protocol (LC-MS/MS)
This method is adapted from protocols designed to differentiate positional isomers of AB-FUBINACA.[4]
-
Sample Preparation: Prepare a standard solution of the analyte in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 µg/mL).
-
Chromatography:
-
Column: Use a high-resolution C18 column (e.g., ODS).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole (QqQ) or linear ion trap (LIT) mass spectrometer with an electrospray ionization (ESI) source.
-
-
Mass Spectrometry (QqQ-MS):
-
Ionization Mode: Positive ESI.
-
Analysis: Perform product ion scans at varying collision energies (CE). The relative abundances of specific product ions, particularly those containing the isomeric fluorobenzyl moiety, will differ between the 2-, 3-, and 4-fluoro isomers.[4]
-
Differentiation: Plot the logarithmic ratios of characteristic product ion abundances against the collision energy to clearly distinguish between isomers.[4]
-
In Vitro Metabolism Study Protocol
This protocol is adapted from studies on the related compound ADB-FUBINACA to predict metabolic pathways.[18][19]
-
Incubation: Incubate the this compound (e.g., at 1 µM final concentration) with pooled human hepatocytes or human liver microsomes (HLM) at 37°C. Include cofactors like NADPH for HLM incubations.
-
Time Points: Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to assess metabolic stability and metabolite formation.
-
Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by high-resolution mass spectrometry (LC-HRMS), such as a QTOF-MS system.
-
Metabolite Identification: Analyze the data by comparing the chromatograms of the incubated samples to a control (time 0) sample. Identify potential metabolites based on their accurate mass, retention time, and fragmentation patterns (MS/MS spectra). Common metabolic pathways for SCRAs include hydroxylation, carboxylation, and glucuronidation.[20]
In Vitro Metabolism Experimental Workflow
Caption: General experimental workflow for an in vitro metabolism study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. AB-FUBINACA - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ecddrepository.org [ecddrepository.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. America's Poison Centers - Synthetic Cannabinoids [poisoncenters.org]
- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 11. Synthetic Cannabinoids (Spice): An Overview for Healthcare Providers | CDC [archive.cdc.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. hmc.edu [hmc.edu]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 17. Frontiers | Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs [frontiersin.org]
- 18. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Detection of AB-FUBINACA 3-Fluorobenzyl Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA is a potent synthetic cannabinoid that has been identified in numerous forensic and clinical cases. Its chemical structure allows for several positional isomers, including the 3-fluorobenzyl isomer, which may have different physiological effects and legal statuses. Distinguishing between these isomers is a critical challenge for analytical laboratories. This document provides a detailed LC-MS/MS method for the differentiation and quantification of AB-FUBINACA and its 3-fluorobenzyl isomer.
Experimental Protocols
Sample Preparation
The following protocols are recommended for the extraction of AB-FUBINACA and its isomers from common matrices.
a) Herbal Material Extraction:
-
Weigh 10-15 mg of the homogenized herbal product.
-
Add 1 mL of ethanol.
-
Sonicate the sample for 10 minutes.[1]
-
Centrifuge at 18,000 x g for 10 minutes at 4°C.[1]
-
Filter the supernatant using a 0.1 μm PVDF centrifugal filter.[1]
-
Dilute the filtered extract 10-fold with a 50:50 ethanol:water solution.
-
Perform a further 100-fold dilution with 50:50 ethanol:water prior to LC-MS/MS analysis.[1]
b) Urine Sample Preparation (with Hydrolysis):
-
To 2 mL of urine, add 1 mL of β-glucuronidase solution (e.g., from Patella vulgata in 100 mM acetate (B1210297) buffer, pH 5.0).[2]
-
Incubate the mixture at 60°C for 3 hours to hydrolyze glucuronide conjugates.[2]
-
Allow the sample to cool, then add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).[2]
-
Centrifuge at 5000 rpm for 5 minutes and discard the pellet.[2]
-
Proceed with Solid-Phase Extraction (SPE).
c) Solid-Phase Extraction (SPE) for Urine:
-
Condition a polymeric reversed-phase SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove interferences.
-
Elute the analytes with an appropriate solvent, such as methanol or acetonitrile (B52724).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
d) Blood/Plasma Sample Preparation:
-
To 1 mL of plasma, add 3 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
LC-MS/MS Method
a) Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 column (e.g., Agilent Eclipse Plus C18, 1.8 µm, 3.0 x 100 mm)[3] |
| Mobile Phase A | 7 mM ammonium (B1175870) formate (B1220265) and 0.05% formic acid in water[3] |
| Mobile Phase B | Acetonitrile with 0.05% formic acid[3] |
| Flow Rate | 0.4 mL/min[3] |
| Column Temperature | 50°C[3] |
| Injection Volume | 2-5 µL |
| Gradient Program | Start at 7% B, increase to 10% B at 2.0 min, 50% B at 5.0 min, 85% B at 7.0 min (hold for 3 min), then return to 7% B and re-equilibrate for 6 min.[3] |
Note: While some methods show co-elution of AB-FUBINACA and its 3-fluorobenzyl isomer, chromatographic separation can be attempted by modifying the gradient or using different column chemistry.[4][5] However, mass spectrometric differentiation is often more reliable.
b) Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV[3] |
| Source Temperature | 150°C[1] |
| Desolvation Temperature | 500°C[1] |
| Drying Gas Flow | 8.0 L/min[3] |
| Nebulizer Pressure | 35 psi[3] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative Data and Ion Transitions
The differentiation between AB-FUBINACA (4-fluorobenzyl isomer) and its 3-fluorobenzyl isomer can be achieved by comparing the relative abundance of their product ions.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Product Ion 3 (m/z) (Qualifier) | Expected Ion Ratio (Qualifier/Quantifier) |
| AB-FUBINACA | 369.2 | 253.1 | 109.0 | 324.1 | Isomer specific |
| AB-FUBINACA 3-fluorobenzyl isomer | 369.2 | 253.1 | 109.0 | 324.1 | Isomer specific |
Note: The logarithmic values of the abundance ratio of m/z 109 to m/z 253 [ln(A109/A253)] can be used for differentiation, with the ratio being significantly different between the isomers.[4][6] The order of this ratio has been reported as 3-fluoro isomer < 2-fluoro isomer < AB-FUBINACA (4-fluoro) at certain collision energies.[4]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages of the LC-MS/MS method for AB-FUBINACA isomer analysis.
Logical Relationship for Isomer Differentiation
Caption: The logical process for differentiating AB-FUBINACA isomers based on the relative abundance of key product ions.
References
- 1. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Detection and Characterization of the Effect of AB‐FUBINACA and Its Metabolites in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of AB-FUBINACA 3-fluorobenzyl Isomer
Audience: Researchers, scientists, and drug development professionals.
Introduction
AB-FUBINACA is a potent synthetic cannabinoid that has been identified in numerous forensic cases. Its isomers, such as the 3-fluorobenzyl isomer, present a significant analytical challenge due to their similar chemical structures and mass spectral fragmentation patterns.[1][2] Accurate differentiation is crucial for forensic and research purposes. This application note provides a detailed protocol for the analysis of the AB-FUBINACA 3-fluorobenzyl isomer using Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on techniques to differentiate it from its constitutional isomer, AB-FUBINACA (the 4-fluorobenzyl isomer).
While chromatographic separation of these isomers can be difficult, differentiation is achievable through careful analysis of mass spectral data, particularly by employing energy-resolved mass spectrometry (ERMS) principles with a triple quadrupole mass spectrometer (GC-MS/MS).[3][4] This method relies on the differential fragmentation of the isomers at varying collision energies.
Chemical Structures
Diagram: Chemical Structures of AB-FUBINACA and its 3-fluorobenzyl Isomer
Caption: Chemical structures of AB-FUBINACA and its 3-fluorobenzyl isomer.
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from general methods for extracting synthetic cannabinoids from seized materials or biological matrices.[5]
-
Materials:
-
Methanol (B129727) (LC-MS grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials with inserts
-
-
Procedure:
-
Accurately weigh 10 mg of the homogenized sample material into a 15 mL centrifuge tube.
-
Add 5 mL of methanol to the tube.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of ethyl acetate.
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted solution to a GC-MS autosampler vial for analysis.
-
2. GC-MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole for MS/MS).
-
-
GC Conditions:
-
Injector: Splitless mode, 280°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
-
MS Conditions (Full Scan - for initial screening):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-550
-
-
MS/MS Conditions (for isomer differentiation):
-
Precursor Ion: m/z 368.4 (Molecular ion of AB-FUBINACA isomers)
-
Product Ion Scans: Monitor for key fragments, particularly m/z 109 and m/z 253.
-
Collision Energy: Ramped or at discrete levels (e.g., 10-40 eV) to observe changes in product ion ratios.
-
Data Presentation
Table 1: Characteristic Mass Fragments for AB-FUBINACA Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| AB-FUBINACA | 368.4 | 352, 324, 253, 145, 109 |
| This compound | 368.4 | 352, 324, 253, 145, 109 |
Note: The electron ionization mass spectra of the two isomers are nearly identical, necessitating more advanced techniques for differentiation.[1][3]
Table 2: Product Ion Abundance Ratios for Isomer Differentiation by GC-MS/MS
This table is based on the principle of energy-resolved mass spectrometry, where the relative abundance of product ions changes with collision energy.[1][3] The logarithmic values of the abundance ratio of ions at m/z 109 to m/z 253 (ln(A109 /A253)) are key for differentiation.
| Isomer | Collision Energy | ln(A109 /A253) Trend |
| AB-FUBINACA (4-fluoro) | Increasing | Increases linearly |
| This compound | Increasing | Increases linearly, but with a different slope and intercept compared to the 4-fluoro isomer. The order of the ratios is reported as meta < ortho < para. |
Researchers should generate calibration curves of the ion abundance ratios at different collision energies using certified reference materials for each isomer to reliably differentiate them in unknown samples.
Visualizations
Diagram: GC-MS Workflow for AB-FUBINACA Isomer Analysis
Caption: Workflow for the GC-MS analysis of AB-FUBINACA isomers.
Diagram: Fragmentation Pathway of AB-FUBINACA Isomers
Caption: Key fragmentation pathways for AB-FUBINACA isomer differentiation.
Conclusion
The GC-MS analysis of the this compound requires careful consideration of its isomeric nature. While standard GC-MS can identify the compound class, definitive differentiation from the 4-fluorobenzyl isomer (AB-FUBINACA) necessitates the use of tandem mass spectrometry (MS/MS). By analyzing the ratio of specific product ions (m/z 109 and m/z 253) at varying collision energies, researchers can confidently distinguish between the two isomers. The protocols and data presented in this application note provide a robust framework for the successful analysis of these challenging compounds.
References
- 1. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Characterization of AB-FUBINACA and its 3-Fluorobenzyl Positional Isomer
Introduction
AB-FUBINACA is a potent synthetic cannabinoid that has been identified in forensic samples. As with many designer drugs, the synthesis of AB-FUBINACA can result in the formation of positional isomers, where the fluorine atom on the benzyl (B1604629) group is located at a different position. The 3-fluorobenzyl isomer of AB-FUBINACA is a common variant. Distinguishing between these isomers is critical for forensic chemists, researchers, and drug development professionals as the biological activity and legal status of isomers can differ significantly. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information, enabling unambiguous isomer identification. This application note provides a detailed protocol and comparative data for the characterization of AB-FUBINACA (4-fluorobenzyl isomer) and its 3-fluorobenzyl isomer using ¹H and ¹³C NMR spectroscopy.
Experimental Protocols
Sample Preparation
A standardized protocol for the preparation of samples for NMR analysis is crucial for obtaining high-quality, reproducible spectra.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the analytical standard of AB-FUBINACA or its 3-fluorobenzyl isomer into a clean, dry vial.
-
Solvent Addition: Add approximately 0.75 mL of a deuterated solvent to the vial. Commonly used solvents for synthetic cannabinoids are deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent may depend on the solubility of the specific batch of the compound. Ensure the solvent contains a reference standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift calibration (0.00 ppm).
-
Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the height of the solution in the tube is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).
-
Sealing: Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra. These may be adjusted based on the specific NMR spectrometer and sample concentration.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of approximately 0 to 200 ppm.
-
-
2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and connecting different parts of the molecule.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the transformed spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal TMS standard (¹H: 0.00 ppm; ¹³C: 0.00 ppm). For CDCl₃, the residual proton peak is at 7.26 ppm and the carbon peak is at 77.16 ppm. For DMSO-d₆, the residual proton peak is at 2.50 ppm and the carbon peak is at 39.52 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the corresponding areas in the ¹H spectrum.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for AB-FUBINACA and its 3-fluorobenzyl isomer. The data is compiled from validated sources and provides a clear basis for comparison and identification.
Table 1: ¹H NMR Chemical Shift Data (ppm) for AB-FUBINACA and its 3-Fluorobenzyl Isomer in CDCl₃
| Proton Assignment | AB-FUBINACA (4-F) | AB-FUBINACA 3-Fluorobenzyl Isomer | Key Differences |
| Indazole-H4 | ~8.25 (d) | ~8.25 (d) | Minimal difference |
| Indazole-H5/H6/H7 | ~7.30-7.50 (m) | ~7.30-7.50 (m) | Minimal difference |
| Benzyl-CH₂ | ~5.65 (s) | ~5.65 (s) | Minimal difference |
| Benzyl-Ar-H | ~7.15 (d), ~7.00 (t) | ~6.90-7.30 (m) | Significant difference in splitting patterns and chemical shifts |
| Valinamide-NH | ~6.50 (br s) | ~6.50 (br s) | Minimal difference |
| Valinamide-α-CH | ~4.70 (dd) | ~4.70 (dd) | Minimal difference |
| Valinamide-β-CH | ~2.30 (m) | ~2.30 (m) | Minimal difference |
| Valinamide-γ-CH₃ | ~1.00 (d), ~0.95 (d) | ~1.00 (d), ~0.95 (d) | Minimal difference |
| Amide-NH₂ | ~5.50 (br s), ~6.20 (br s) | ~5.50 (br s), ~6.20 (br s) | Minimal difference |
Table 2: ¹³C NMR Chemical Shift Data (ppm) for AB-FUBINACA and its 3-Fluorobenzyl Isomer in CDCl₃
| Carbon Assignment | AB-FUBINACA (4-F) | This compound | Key Differences |
| C=O (Amide) | ~174 | ~174 | Minimal difference |
| C=O (Carboxamide) | ~163 | ~163 | Minimal difference |
| Indazole-C3 | ~140 | ~140 | Minimal difference |
| Indazole-C3a | ~124 | ~124 | Minimal difference |
| Indazole-C4 | ~122 | ~122 | Minimal difference |
| Indazole-C5 | ~123 | ~123 | Minimal difference |
| Indazole-C6 | ~127 | ~127 | Minimal difference |
| Indazole-C7 | ~121 | ~121 | Minimal difference |
| Indazole-C7a | ~141 | ~141 | Minimal difference |
| Benzyl-CH₂ | ~53 | ~53 | Minimal difference |
| Benzyl-C1' | ~132 (d, J≈3 Hz) | ~139 (d, J≈7 Hz) | Different chemical shift and C-F coupling constant |
| Benzyl-C2'/C6' | ~129 (d, J≈8 Hz) | ~115 (d, J≈21 Hz), ~123 (d, J≈3 Hz) | Significant differences in chemical shifts and C-F coupling |
| Benzyl-C3'/C5' | ~116 (d, J≈22 Hz) | ~130 (d, J≈8 Hz), ~115 (d, J≈21 Hz) | Significant differences in chemical shifts and C-F coupling |
| Benzyl-C4' | ~162 (d, J≈245 Hz) | ~163 (d, J≈245 Hz) | Similar chemical shift and large C-F coupling |
| Valinamide-α-CH | ~58 | ~58 | Minimal difference |
| Valinamide-β-CH | ~31 | ~31 | Minimal difference |
| Valinamide-γ-CH₃ | ~19, ~18 | ~19, ~18 | Minimal difference |
Visualization of Workflow and Structural Differences
The following diagrams illustrate the experimental workflow for NMR-based isomer characterization and the key structural differences that lead to distinct NMR signals.
Caption: Experimental workflow for NMR-based characterization of synthetic cannabinoid isomers.
Application Note: Quantitative Analysis of AB-FUBINACA 3-Fluorobenzyl Isomer in Biological Samples
Introduction
AB-FUBINACA and its positional isomers are potent synthetic cannabinoid receptor agonists (SCRAs) that pose a significant challenge to public health and forensic toxicology. The 3-fluorobenzyl isomer of AB-FUBINACA is structurally similar to its more commonly known 4-fluoro counterpart, differing only in the position of the fluorine atom on the benzyl (B1604629) group.[1] Like other SCRAs, it is a potent agonist of the cannabinoid receptor type 1 (CB1), leading to its psychoactive effects.[1] Due to extensive metabolism, the parent compound is often found at very low concentrations in biological matrices, necessitating highly sensitive and specific analytical methods for its detection and quantification.[2][3]
This application note provides a detailed protocol for the quantitative analysis of AB-FUBINACA 3-fluorobenzyl isomer in whole blood and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described is crucial for clinical and forensic investigations requiring accurate determination of exposure.
Principle
The analytical method involves the extraction of the target analyte from the biological matrix, followed by chromatographic separation and detection. A simple protein precipitation is employed for whole blood, while urine samples can be prepared using a "dilute-and-shoot" method or subjected to enzymatic hydrolysis to account for conjugated metabolites. Separation is achieved using reversed-phase liquid chromatography, and quantification is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity. An isotopically labeled internal standard (e.g., AB-FUBINACA-d4) should be used to ensure accuracy and precision.[4]
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade), Deionized Water (>18 MΩ·cm).
-
Standards: this compound analytical standard, AB-FUBINACA-d4 (or other suitable internal standard).
-
Chemicals: Ammonium formate, Ammonium sulfate, Hydrochloric acid, Aqueous ammonia (B1221849).[4][5]
-
Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator, LC-MS/MS system.
Standard and Quality Control (QC) Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions from the primary stock solution in a 50:50 methanol:water mixture to create calibration standards and QC samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution (e.g., AB-FUBINACA-d4) in acetonitrile.
Sample Preparation: Whole Blood (Protein Precipitation)
-
Pipette 200 µL of whole blood sample, calibrator, or QC into a microcentrifuge tube.
-
Add 20 µL of the IS working solution.
-
Add 600 µL of ice-cold acetonitrile (containing the IS) dropwise while vortexing.[6]
-
Vortex vigorously for 5 minutes to ensure complete protein precipitation.[6]
-
Centrifuge at 13,000 rpm for 5 minutes.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 30-40°C.
-
Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).[6]
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.
Sample Preparation: Urine (Hydrolysis & Extraction)
Urine samples often contain conjugated metabolites, requiring a hydrolysis step to cleave the conjugate and improve detection of the parent compound or its primary metabolites.[5]
-
Pipette 2.5 mL of urine into a glass tube.
-
Add 0.3 mL of 20% hydrochloric acid and heat at 60-70°C for 60 minutes.[5]
-
Cool the sample to room temperature.
-
Add aqueous ammonia (25%) dropwise to adjust the pH to 8-9.[5]
-
Add 10 mL of ethyl acetate (B1210297) and vortex for 5 minutes for liquid-liquid extraction.[5]
-
Centrifuge for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used. The key to differentiating positional isomers that may co-elute, such as the 3-fluoro and 4-fluoro isomers, is the use of mass spectrometry, as their fragmentation patterns can be distinct or their product ion ratios can differ.[7][8]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | Agilent 1200 Series or equivalent[4] |
| Column | C18 Column (e.g., Agilent Eclipse Plus C18, 3.0 x 100 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.4 mL/min[4] |
| Column Temperature | 40-50°C[4][7] |
| Injection Volume | 5-10 µL[6][7] |
| Gradient | Start at 10-30% B, ramp to 95% B over 7-10 min, hold for 2-3 min, then re-equilibrate. |
| MS System | Agilent 6460 Triple Quadrupole or equivalent[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.0 kV[2][4] |
| Gas Temperature | 350°C[4] |
| Gas Flow | 8.0 L/min[4] |
| MRM Transitions | Analyte: this compound Precursor Ion (Q1): 369.2 m/z Product Ions (Q3): 253.1 m/z, 109.1 m/z (Quantifier/Qualifier) |
| Internal Standard: AB-FUBINACA-d4 Precursor Ion (Q1): 373.2 m/z Product Ions (Q3): 328.1 m/z, 109.1 m/z (Quantifier/Qualifier)[4] |
Quantitative Data and Performance
The following table summarizes representative performance characteristics for the quantitative analysis of synthetic cannabinoids in biological samples based on published methods. These values should be established and validated by each laboratory.
Table 2: Representative Method Performance Characteristics
| Parameter | Whole Blood | Urine |
| Linearity Range | 0.1 - 25 ng/mL[9] | 0.02 - 10 ng/mL[10][11] |
| Limit of Detection (LOD) | 0.01 - 0.7 ng/mL[6][10] | 0.01 - 0.3 ng/mL[10][11] |
| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL[9] | 0.03 - 1.0 ng/mL[10][11] |
| Accuracy (% Recovery) | 88 - 107%[10] | 95 - 109%[10] |
| Precision (% RSD) | < 15%[10] | < 15%[10] |
Visualizations
Experimental Workflow
The entire analytical process from sample receipt to final data reporting is outlined in the workflow diagram below.
Caption: Workflow for quantitative analysis of this compound.
Signaling Pathway
This compound acts as an agonist at the CB1 receptor, a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels and modulating downstream cellular activity, which is characteristic of its psychoactive effects.
Caption: Simplified signaling pathway of AB-FUBINACA isomer via the CB1 receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 4. Detection and Characterization of the Effect of AB‐FUBINACA and Its Metabolites in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. d-nb.info [d-nb.info]
- 7. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.unipd.it [research.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Cannabimimetic Activity Assay of AB-FUBINACA 3-Fluorobenzyl Isomer
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols for assessing the in vitro cannabimimetic activity of AB-FUBINACA 3-fluorobenzyl isomer, a synthetic cannabinoid. The protocols described herein are fundamental for characterizing the pharmacological profile of this compound, specifically its interaction with cannabinoid receptors CB1 and CB2. These assays are crucial for understanding its potency, efficacy, and potential physiological effects. AB-FUBINACA and its isomers are known to be potent agonists of the CB1 receptor.[1][2] The 3-fluorobenzyl isomer of AB-FUBINACA is a synthetic cannabinoid that demonstrates a high affinity for the central CB1 receptors, with a reported Kᵢ value of 0.9 nM.[3] Another source indicates a Kᵢ value of 51.1 nM for CB1 binding.[4]
Key Experimental Protocols
Two primary in vitro assays are detailed below: a competitive radioligand binding assay to determine the binding affinity of the compound to cannabinoid receptors, and a cAMP accumulation assay to measure its functional activity as an agonist.
CB1/CB2 Receptor Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human cannabinoid receptors CB1 and CB2 using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
[³H]CP55,940 (radioligand)
-
This compound (test compound)
-
CP55,940 (non-labeled standard)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4[5]
-
Wash Buffer: 50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4[5]
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing either CB1 or CB2 receptors to confluency.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, 3 mM MgCl₂, pH 7.4).[5]
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.[5]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[5]
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [³H]CP55,940, and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]CP55,940, and a high concentration of non-labeled CP55,940 (e.g., 10 µM).
-
Test Compound: Cell membranes, [³H]CP55,940, and varying concentrations of this compound.
-
-
Incubate the plate at 37°C for 60-90 minutes.[5]
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the functional activity of this compound by quantifying the inhibition of forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors. Cannabinoid receptors are Gᵢ/ₒ-protein coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6][7][8]
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
This compound (test compound)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay Kit, or similar)
-
Cell culture medium
-
Stimulation buffer
-
96-well or 384-well plates
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing either CB1 or CB2 receptors in appropriate media.
-
Seed the cells into 96-well or 384-well plates and allow them to attach overnight.
-
-
Assay Protocol:
-
Aspirate the culture medium and replace it with a stimulation buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. These kits typically rely on competitive immunoassays using fluorescence resonance energy transfer (FRET) or other detection methods.[9]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect) and the Eₘₐₓ (the maximum effect) from the dose-response curve.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in tables for clear comparison.
Table 1: Cannabinoid Receptor Binding Affinity of AB-FUBINACA Isomers
| Compound | Receptor | Kᵢ (nM) |
| AB-FUBINACA | CB1 | 0.9 |
| This compound | CB1 | 0.9[3], 51.1[4] |
Table 2: Functional Activity of AB-FUBINACA Isomers at Cannabinoid Receptors
| Compound | Receptor | Assay | EC₅₀ (nM) | Eₘₐₓ (% of control agonist) |
| AB-FUBINACA | CB1 | [³⁵S]GTPγS | 2.1 | 133 |
| This compound | CB1 | cAMP | Data to be determined | Data to be determined |
Note: The functional activity data for the 3-fluorobenzyl isomer is to be determined through the experimental protocol outlined above.
Visualizations
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by cannabinoid receptor agonists.
Caption: Cannabinoid receptor activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Experimental Workflow for In Vitro Cannabimimetic Activity Assay
The following diagram outlines the general workflow for the in vitro assays described.
Caption: General experimental workflow for determining the in vitro cannabimimetic activity of a test compound.
References
- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Forensic Toxicology Screening of AB-FUBINACA 3-Fluorobenzyl Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework. Its constitutional isomer, the 3-fluorobenzyl variant, presents a significant analytical challenge due to its similar chemical structure and properties. Distinguishing between these isomers is crucial for accurate forensic toxicology reporting and for understanding the pharmacology and metabolism of these novel psychoactive substances. These application notes provide detailed methodologies for the screening and confirmation of the AB-FUBINACA 3-fluorobenzyl isomer in biological matrices.
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Data
| Analyte | Retention Time (LC-MS/MS) | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| This compound | Co-elutes with 4-fluorobenzyl isomer under some conditions[1][2] | 369.2 | 352.2, 324.2, 253.1, 109.1 | See protocol |
| AB-FUBINACA (4-fluorobenzyl isomer) | Co-elutes with 3-fluorobenzyl isomer under some conditions[1][2] | 369.2 | 352.2, 324.2, 253.1, 109.1 | See protocol |
Note: Differentiation of the 3- and 4-fluorobenzyl isomers may rely on subtle differences in the abundance ratios of product ions at varying collision energies rather than unique product ions.[1][3][4]
Table 2: Method Validation Parameters (Exemplar Data)
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Whole Blood | LC-MS/MS | 0.1 ng/mL | [5] |
| Limit of Quantitation (LOQ) | Whole Blood | LC-MS/MS | 0.25 ng/mL | [6] |
| Extraction Recovery | Whole Blood | LLE | >85% | [7] |
| Linearity | Whole Blood | LC-MS/MS | 0.25 - 25 ng/mL | [6] |
| Precision (RSD) | Whole Blood | LC-MS/MS | <15% | [6] |
| Accuracy | Whole Blood | LC-MS/MS | 85-115% | [6] |
Disclaimer: The quantitative data presented in Table 2 are representative values for synthetic cannabinoids, including AB-FUBINACA, and are provided as a general guideline. Specific validation for the 3-fluorobenzyl isomer is limited in published literature. Laboratories should perform their own in-house validation.
Experimental Protocols
Protocol 1: Screening and Confirmation of this compound in Whole Blood by LC-MS/MS
1. Scope: This protocol describes a method for the sensitive and selective detection and quantification of this compound in human whole blood samples.
2. Sample Preparation (Protein Precipitation): [8]
-
To 100 µL of whole blood, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., AB-FUBINACA-d4).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: A C18 or similar reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Gradient: A suitable gradient to achieve separation, for example: start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor ion at m/z 369.2 and at least two product ions (e.g., m/z 352.2 and 253.1). Optimize collision energies for each transition.
4. Data Analysis:
-
Identify the this compound based on the retention time and the presence of the specified MRM transitions.
-
Quantify the analyte using a calibration curve prepared with certified reference material.
Protocol 2: Screening of this compound in Urine by GC-MS
1. Scope: This protocol provides a method for the detection of this compound and its potential metabolites in urine samples.
2. Sample Preparation (Liquid-Liquid Extraction): [9][10]
-
To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid and heat at 60-70°C for 60 minutes to hydrolyze glucuronide conjugates.[9][10]
-
After cooling, add 25% aqueous ammonia (B1221849) to adjust the pH to 8-9.[9][10]
-
Add 10 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
3. GC-MS Parameters:
-
Gas Chromatograph: An Agilent 7890B GC System or equivalent.[8]
-
Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[8]
-
Injector Temperature: 280°C.[8]
-
Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, ramp at 20°C/min to 300°C, and hold for 5 minutes.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.[8]
-
Ion Source Temperature: 230°C.[8]
-
Electron Energy: 70 eV.[8]
-
Scan Range: 40-550 m/z.[8]
4. Data Analysis:
-
Compare the acquired mass spectrum with a reference spectrum for the this compound. The presence of characteristic fragment ions will indicate a presumptive positive.
Visualizations
Caption: Experimental workflow for the forensic screening of this compound.
Caption: Simplified CB1 receptor signaling pathway activated by synthetic cannabinoids.[11][12][13][14][15]
Caption: Postulated metabolic pathway for this compound.[16][17][18][19]
References
- 1. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization | MDPI [mdpi.com]
- 6. research.unipd.it [research.unipd.it]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. probiologists.com [probiologists.com]
- 10. probiologists.com [probiologists.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 19. Research Portal [ourarchive.otago.ac.nz]
Application Notes and Protocols for AB-FUBINACA 3-fluorobenzyl isomer in Cannabinoid Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA is a potent synthetic cannabinoid that acts as a high-affinity agonist for the CB1 receptor.[1] Its 3-fluorobenzyl positional isomer is a subject of interest in cannabinoid receptor research, offering a tool to probe the structure-activity relationships of synthetic cannabinoids at the CB1 and CB2 receptors. These application notes provide a summary of the available data on the AB-FUBINACA 3-fluorobenzyl isomer and detailed protocols for its characterization in cannabinoid receptor studies.
It is important to note that conflicting data exists regarding the CB1 receptor binding affinity of the this compound, with reported Ki values of 0.9 nM and 51.1 nM.[2][3] Researchers should exercise caution and consider determining the binding affinity in their specific assay system.
Data Presentation
The following tables summarize the available quantitative data for this compound and the parent compound, AB-FUBINACA.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Notes |
| This compound | CB1 | 0.9 [2] | High affinity. |
| CB1 | 51.1 [3] | Moderate affinity. | |
| CB2 | Not Reported | Data not available in the reviewed literature. | |
| AB-FUBINACA (Parent Compound) | CB1 | 0.9[4] | High affinity. |
| CB2 | 23.2[4] | High affinity. |
Table 2: Cannabinoid Receptor Functional Activity (EC50)
| Compound | Assay | Receptor | EC50 (nM) | Notes |
| This compound | cAMP Inhibition | CB1/CB2 | Not Reported | Data not available in the reviewed literature. |
| β-Arrestin Recruitment | CB1/CB2 | Not Reported | Data not available in the reviewed literature. | |
| AB-FUBINACA (Parent Compound) | Fluorometric Assay (Membrane Potential) | CB1 | 2.1–11.6 | Potent agonist activity. |
| CB2 | 5.6–21.1 | Potent agonist activity. | ||
| [35S]GTPγS Binding | CB1 | 1.8[4] | Potent agonist activity. | |
| CB2 | 3.2[4] | Potent agonist activity. |
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is for determining the binding affinity (Ki) of this compound at CB1 and CB2 receptors using a competitive binding assay with a radiolabeled cannabinoid agonist, such as [3H]CP-55,940.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA)
-
[3H]CP-55,940 (radioligand)
-
This compound
-
Non-labeled CP-55,940 (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells expressing either CB1 or CB2 receptors to confluency.
-
Harvest cells by scraping and centrifuge at 1000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (membrane fraction) in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]CP-55,940 (at a final concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]CP-55,940, and 50 µL of non-labeled CP-55,940 (at a final concentration of 10 µM).
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [3H]CP-55,940, and 50 µL of varying concentrations of this compound.
-
-
Incubate the plate at 30°C for 90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels in cells expressing Gi/o-coupled cannabinoid receptors.
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors
-
Cell culture medium and supplements
-
This compound
-
Reference agonist (e.g., CP-55,940)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, Cisbio; HitHunter cAMP Assay, DiscoverX)
-
White opaque 96-well or 384-well microplates
-
Plate reader capable of measuring the assay signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET)
Methodology:
-
Cell Culture and Plating:
-
Culture CHO-K1 cells expressing either CB1 or CB2 receptors.
-
Seed the cells into white opaque microplates at an appropriate density and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Prepare a stock solution of forskolin in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the diluted compounds to the respective wells.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to produce a submaximal cAMP response.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the assay signal (inversely proportional to cAMP levels for most kits) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound.
-
β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the activated cannabinoid receptor, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.
Materials:
-
U2OS or HEK293 cells engineered to co-express the cannabinoid receptor tagged with a ProLink™ (PK) tag and β-arrestin tagged with an Enzyme Acceptor (EA) tag (e.g., PathHunter® β-arrestin cells from DiscoverX).
-
Cell culture medium and supplements.
-
This compound.
-
Reference agonist (e.g., CP-55,940).
-
PathHunter® detection reagents.
-
White, solid-bottom 96-well or 384-well assay plates.
-
Luminometer.
Methodology:
-
Cell Plating:
-
Seed the PathHunter® cells into the assay plates at the recommended density and incubate for 24-48 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound and the reference agonist in the appropriate assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
-
Incubation:
-
Incubate the plates at 37°C for 90 minutes.
-
-
Signal Detection:
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the log concentration of the compound to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve.
-
Signaling Pathways
Activation of cannabinoid receptors (CB1 and CB2) by an agonist like this compound initiates intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels. Additionally, receptor activation triggers the recruitment of β-arrestin, which mediates receptor desensitization and can also initiate G protein-independent signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. AB-FUBINACA - Wikipedia [en.wikipedia.org]
- 4. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AB-FUBINACA 3-fluorobenzyl isomer as a Tool for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA and its analogs are potent synthetic cannabinoid receptor agonists that have been the subject of extensive research in neuroscience. The 3-fluorobenzyl isomer of AB-FUBINACA is a valuable tool for investigating the cannabinoid system due to its high affinity for the CB1 receptor. This document provides detailed application notes and experimental protocols for the use of AB-FUBINACA 3-fluorobenzyl isomer in neuroscience research, with a focus on its pharmacological characterization and in vivo effects.
Pharmacological Data
The primary molecular target of this compound is the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the CB1 receptor by agonists like this isomer initiates a cascade of intracellular signaling events.
Quantitative Pharmacological Data Summary
| Compound | Receptor | Parameter | Value (nM) | Reference |
| This compound | Human CB1 | Kᵢ | 0.9[1] | MedchemExpress |
| Human CB1 | Kᵢ | 2.57[2] | Sanbio | |
| Human CB1 | Kᵢ | 51.1[3] | Cayman Chemical | |
| AB-FUBINACA (parent compound) | Human CB1 | Kᵢ | 0.9[4] | Murakami et al., 2018 |
| Human CB1 | EC₅₀ | 2.1 - 11.6[5] | Banister et al., 2016 | |
| Human CB2 | EC₅₀ | 5.6 - 21.1[5] | Banister et al., 2016 |
Note: The conflicting Kᵢ values reported for this compound may be due to different experimental conditions, assay types, or potential transcriptional errors between suppliers. Researchers are advised to determine the binding affinity in their own experimental systems.
Signaling Pathways
Activation of the CB1 receptor by this compound initiates a canonical Gᵢ/ₒ-protein signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway also involves the modulation of ion channels, including the inhibition of N-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.
Caption: CB1 Receptor Signaling Pathway Activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines, tissues, and equipment.
Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of the test compound for the CB1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound by Cayman Chemical Forensic - 9001523-1 - Sanbio [sanbio.nl]
- 3. caymanchem.com [caymanchem.com]
- 4. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of AB-FUBINACA 3-Fluorobenzyl Isomer Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the preparation of stock and working solutions of AB-FUBINACA 3-fluorobenzyl isomer. Accurate and consistent solution preparation is critical for ensuring the reproducibility and reliability of experimental results in research and forensic applications.
Physicochemical Data
This compound is a synthetic cannabinoid and a structural isomer of AB-FUBINACA, distinguished by the fluorine atom's position on the benzyl (B1604629) group.[1] It is a potent agonist of the CB₁ receptor.[1] Proper characterization and handling of this compound are essential for its use in a laboratory setting.
| Property | Value | Source |
| Formal Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide | [1] |
| CAS Number | 1185282-19-2 | [1][2] |
| Molecular Formula | C₂₀H₂₁FN₄O₂ | [1][2] |
| Molecular Weight | 368.4 g/mol | [1][2] |
| Appearance | A crystalline solid, off-white in color | [2] |
| Storage Temperature | -20°C | [2] |
Solubility Data
The solubility of this compound is highest in organic solvents like Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF).[1] It has limited solubility in aqueous solutions.[3] The choice of solvent is critical and should be compatible with the intended downstream application (e.g., cell-based assays, animal studies).
| Solvent | Approximate Solubility | Source |
| DMSO | 10 mg/mL | [1] |
| DMF | 5 mg/mL | [1] |
| Ethanol | 3 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Safety and Handling Precautions
Synthetic cannabinoids, including this compound, are potent compounds. Occupational exposure should be minimized.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of airborne particles.
-
Exposure Routes: Avoid direct contact with skin, eyes, and mucous membranes. Primary routes of accidental exposure include dermal absorption, ingestion, and inhalation.[4][5]
-
Waste Disposal: Dispose of all waste materials (used vials, pipette tips, etc.) in accordance with institutional and local regulations for chemical waste.
-
Emergency Procedures: In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Familiarize yourself with your institution's emergency procedures for chemical exposure.
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. DMSO is often the preferred solvent due to the compound's high solubility.
Materials and Equipment:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Spatula and weighing paper/boat
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Amber glass or polypropylene (B1209903) storage vials
Procedure:
-
Pre-calculation: Determine the required mass of the compound. For example, to prepare 1 mL of a 10 mg/mL solution, you will need 10 mg of this compound.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh the required mass of the compound. Record the exact mass.
-
Solubilization: Transfer the weighed compound into the volumetric flask. Add approximately half of the final desired volume of DMSO (e.g., 0.5 mL for a 1 mL final volume).
-
Mixing: Cap the flask and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Final Volume Adjustment: Once dissolved, carefully add DMSO to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriately labeled amber vials to avoid repeated freeze-thaw cycles. Store at -20°C.[2][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [A crystalline solid] [lgcstandards.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aphl.org [aphl.org]
- 6. shareok.org [shareok.org]
Application Notes and Protocols for AB-FUBINACA 3-fluorobenzyl isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA is a potent synthetic cannabinoid that acts as a high-affinity agonist for the cannabinoid receptor 1 (CB1).[1][2] The 3-fluorobenzyl isomer of AB-FUBINACA is a structural variant where the fluorine atom is located at the third position of the benzyl (B1604629) group. Understanding the solubility of this isomer in common laboratory solvents is crucial for the preparation of stock solutions, in vitro and in vivo assay development, and other pharmacological and toxicological studies. These application notes provide detailed information on the solubility of AB-FUBINACA 3-fluorobenzyl isomer in Dimethyl Sulfoxide (DMSO) and ethanol (B145695), a standardized protocol for solubility determination, and an overview of the canonical signaling pathway associated with CB1 receptor activation.
Data Presentation: Solubility of AB-FUBINACA Isomers
The solubility of this compound and related isomers in DMSO and ethanol is summarized in the table below. This data is essential for preparing accurate and consistent solutions for experimental use.
| Compound | Solvent | Solubility (mg/mL) |
| This compound | DMSO | 10 [3] |
| Ethanol | 3 [3] | |
| AB-FUBINACA isomer 1 | DMSO | 10[4] |
| Ethanol | 2[4] | |
| AB-FUBINACA isomer 2 | DMSO | 10[5] |
| Ethanol | 2[5] | |
| AB-FUBINACA isomer 5 | DMSO | 10[6] |
| Ethanol | 2[6] | |
| AB-FUBINACA 2-fluorobenzyl isomer | DMSO | 10 |
| Ethanol | 2 |
Experimental Protocols
Protocol for Determining Solubility of this compound
This protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in a specific solvent.[7][8]
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Ethanol (200 proof), analytical grade
-
2 mL glass vials with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes (1 mL) and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh out an excess amount of this compound (e.g., 15 mg for DMSO, 5 mg for ethanol) into a 2 mL glass vial. The exact amount should be recorded.
-
Add a known volume of the desired solvent (e.g., 1 mL of DMSO or ethanol) to the vial.
-
Securely cap the vial and vortex for 1-2 minutes to ensure the compound is well-dispersated.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being optimal to ensure thermodynamic equilibrium is achieved.
-
-
Phase Separation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid material, which indicates a saturated solution.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet at the bottom of the vial.
-
Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial. This step removes any remaining microscopic particles.
-
Precisely dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). The dilution factor should be accurately recorded.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the diluted sample and the standard solutions using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
The resulting value is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualization of Signaling Pathways
CB1 Receptor Signaling Pathway
AB-FUBINACA and its isomers are potent agonists of the CB1 receptor, a G-protein coupled receptor (GPCR).[1] Upon activation, the CB1 receptor primarily couples to inhibitory G-proteins (Gi/o), initiating a cascade of intracellular signaling events that modulate neurotransmitter release and other cellular processes.[6][9]
Caption: Canonical CB1 Receptor Signaling Pathway.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.
Caption: Experimental Workflow for Solubility Determination.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R) [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Differentiation of AB-FUBINACA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous forensic and clinical cases. As with many SCRAs, the clandestine synthesis of AB-FUBINACA can result in the formation of various isomers, including positional isomers, regioisomers, and enantiomers. These isomers may exhibit different pharmacological and toxicological profiles, making their accurate identification and differentiation crucial for forensic investigations, clinical toxicology, and drug development research. This application note provides detailed protocols and analytical methods for the effective differentiation of AB-FUBINACA isomers using advanced chromatographic and mass spectrometric techniques.
Types of AB-FUBINACA Isomers
Several types of isomers of AB-FUBINACA can be encountered:
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents. For AB-FUBINACA, this commonly involves the position of the fluorine atom on the benzyl (B1604629) ring (e.g., 2-fluorobenzyl, 3-fluorobenzyl) or the arrangement of the methyl group on the valinamide (B3267577) side chain.[1][2]
-
Regioisomers: These isomers differ in the location of the N-alkylation on the indazole ring. The intended product is typically the 1H-indazole isomer, but the 2H-indazole regioisomer can be formed as a manufacturing impurity.
-
Enantiomers (Chiral Isomers): AB-FUBINACA possesses a chiral center in the L-valinamide moiety, leading to the existence of (S) and (R)-enantiomers. The (S)-enantiomer is generally the more potent cannabinoid receptor agonist.
Analytical Methodologies
The differentiation of AB-FUBINACA isomers relies on a combination of chromatographic separation and mass spectrometric detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Positional Isomer Differentiation
LC-MS/MS is a powerful technique for separating and identifying positional isomers based on subtle differences in their fragmentation patterns.[1][2]
Experimental Protocol:
Sample Preparation (from seized herbal material):
-
Accurately weigh approximately 10 mg of the homogenized plant material.
-
Add 1 mL of methanol (B129727) and vortex for 1 minute.
-
Centrifuge the mixture at 3000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole (QqQ) or linear ion trap (LIT) mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2]
LC Conditions:
-
Column: ODS (C18) column (e.g., YMC-Ultra HT Pro C18).[2]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in 95:5 water:methanol.[1]
-
Mobile Phase B: 10 mM ammonium acetate in 5:95 water:methanol.[1]
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to the initial conditions for re-equilibration. For some isomer separations, an isocratic elution with a specific ratio of A and B may provide better resolution.[1][2]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: [M+H]⁺ for AB-FUBINACA and its isomers (m/z 369.2).
-
Collision Energy (CE): Varied (e.g., 10-40 eV) to induce fragmentation and observe differences in product ion ratios.
-
Product Ions: Monitor for characteristic product ions such as m/z 352, 324, 253, and 109.[1]
Data Presentation:
The differentiation of positional isomers is achieved by comparing the relative abundances of their characteristic product ions at different collision energies. Plotting the natural logarithm of the abundance ratios of specific product ions against the collision energy can provide clear differentiation.[1]
| Isomer Type | Precursor Ion (m/z) | Collision Energy (eV) | Characteristic Product Ions (m/z) | Key Differentiating Ratios |
| Fluorobenzyl Positional Isomers | 369.2 | 20-50 | 109, 253 | ln(A₁₀₉ / A₂₅₃) |
| Carboxamide Side-Chain Isomers | 369.2 | 15-30 | 253, 324, 352 | ln(A₂₅₃ / A₃₂₄), ln(A₃₂₄ / A₃₅₂) |
This table summarizes the general approach. Specific ratios and their trends with collision energy should be determined empirically with certified reference materials.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is essential for the separation of the (S) and (R)-enantiomers of AB-FUBINACA. Polysaccharide-based chiral stationary phases are commonly used for this purpose.
Experimental Protocol:
Sample Preparation:
-
Prepare a standard solution of the AB-FUBINACA isomer mixture in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
For seized materials, use the same extraction protocol as for LC-MS/MS.
Instrumentation:
-
Liquid Chromatograph: An HPLC system with a UV or photodiode array (PDA) detector. A mass spectrometer can also be used for detection.
Chiral HPLC Conditions:
-
Column: A chiral stationary phase column, such as Lux® i-Cellulose-5.
-
Mobile Phase: An isocratic mixture of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small percentage of an acid like formic acid or a base like diethylamine, depending on the specific column and analyte).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Controlled column temperature (e.g., 25°C) is recommended for reproducible results.
-
Detection: UV detection at a wavelength where AB-FUBINACA absorbs (e.g., ~300 nm) or by mass spectrometry.
Data Presentation:
The two enantiomers will appear as two distinct peaks in the chromatogram. The elution order depends on the specific chiral stationary phase and mobile phase used. Identification should be confirmed by running a certified reference standard of the pure (S) or (R)-enantiomer if available.
| Parameter | Value |
| Column | Lux® i-Cellulose-5 |
| Mobile Phase | Isocratic mixture of water and acetonitrile |
| Detection | UV at ~300 nm or MS |
| Expected Result | Baseline separation of (S) and (R)-enantiomers |
Gas Chromatography-Mass Spectrometry (GC-MS) for Regioisomer Differentiation
GC-MS can be used to differentiate the 1H- and 2H-indazole regioisomers of AB-FUBINACA, as they often exhibit distinct fragmentation patterns. However, GC-MS may not be suitable for all isomers due to potential thermal degradation in the injector port.
Experimental Protocol:
Sample Preparation:
-
Use the same extraction protocol as for LC-MS/MS. The extract can be directly injected or may require derivatization depending on the specific analytical goals.
Instrumentation:
-
Gas Chromatograph: A GC system with a capillary column.
-
Mass Spectrometer: A mass spectrometer detector, typically a single quadrupole or ion trap.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 100°C and ramping up to 300°C.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Data Presentation:
The regioisomers can be distinguished by differences in their retention times and, more importantly, their mass spectra. The fragmentation patterns of the 1H- and 2H-indazole regioisomers will show characteristic differences that allow for their identification.
| Isomer | Key Differentiating Features in Mass Spectrum |
| 1H-indazole Isomer (AB-FUBINACA) | Characteristic fragmentation pattern with prominent ions related to the indazole-3-carboxamide structure. |
| 2H-indazole Isomer | Different relative abundances of key fragment ions compared to the 1H-isomer, often with fragments indicating a different point of attachment of the side chain. |
Visualization of Methodologies and Pathways
Caption: General experimental workflow for the differentiation of AB-FUBINACA isomers.
Caption: Simplified signaling pathway of the CB1 receptor activated by AB-FUBINACA.
Conclusion
The analytical differentiation of AB-FUBINACA isomers is a complex but essential task in forensic and research settings. The methods outlined in this application note provide a robust framework for the separation and identification of positional, regio-, and enantiomeric isomers. The combination of LC-MS/MS for positional isomer analysis, chiral HPLC for enantiomeric separation, and GC-MS for regioisomer differentiation offers a comprehensive approach to fully characterize AB-FUBINACA samples. Accurate isomer identification is critical for understanding the full pharmacological and toxicological implications of this potent synthetic cannabinoid.
References
Application Notes and Protocols for In Vitro Metabolism Studies of AB-FUBINACA 3-Fluorobenzyl Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA is a synthetic cannabinoid that has been identified in numerous forensic cases. Its 3-fluorobenzyl positional isomer presents a unique challenge for metabolism and toxicology studies. Understanding the in vitro metabolic fate of this isomer is crucial for predicting its in vivo behavior, identifying potential biomarkers of exposure, and evaluating its drug-drug interaction potential. These application notes provide a detailed overview of the expected metabolic pathways and experimental protocols for studying the in vitro metabolism of AB-FUBINACA 3-fluorobenzyl isomer, based on data from its closely related analog, AB-FUBINACA.
The primary metabolic routes for AB-FUBINACA involve enzymatic reactions that increase its polarity, facilitating excretion. Major pathways include terminal amide hydrolysis, acyl glucuronidation, and hydroxylation of the aminooxobutane moiety.[1][2] Minor pathways such as epoxidation followed by hydrolysis, hydroxylation of the indazole ring, and dehydrogenation have also been observed.[1][2] It is important to note that defluorination does not appear to be a significant metabolic route.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the in vitro metabolism of AB-FUBINACA, which can serve as a benchmark for studies on its 3-fluorobenzyl isomer.
| Parameter | Value | Matrix | Reference |
| Half-Life (t½) | 62.6 ± 4.0 min | Human Liver Microsomes (HLMs) | [1] |
| In Vitro Microsomal Intrinsic Clearance (CLint, micr) | 11.0 µL/min/mg | Human Liver Microsomes (HLMs) | [1] |
| Intrinsic Clearance (CLint) | 10.5 mL/min/kg | Human Liver Microsomes (HLMs) | [1] |
| Hepatic Clearance (CLH) | 6.9 mL/min/kg | Human Liver Microsomes (HLMs) | [1] |
| Extraction Ratio | 0.34 | Human Liver Microsomes (HLMs) | [1] |
Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLMs)
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
0.5 M Potassium Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Solution A and Solution B)
-
Acetonitrile (B52724) (ice-cold)
-
Incubator/Shaking Water Bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) and dilute with phosphate buffer to the desired final concentration (e.g., 1 µM). The final organic solvent concentration should be low (e.g., <0.1%) to avoid inhibiting enzymatic activity.
-
Prepare the incubation mixture by combining the phosphate buffer, HLM suspension (final protein concentration of 0.5-1 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the this compound solution to the pre-warmed incubation mixture.
-
Collect aliquots (e.g., 100 µL) of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile to each aliquot.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to new vials for analysis by LC-MS/MS.
-
Analyze the disappearance of the parent compound over time to calculate the half-life and intrinsic clearance.
Protocol 2: Metabolite Identification using Human Hepatocytes
Objective: To identify the metabolites of this compound formed in a more physiologically relevant in vitro system.
Materials:
-
This compound
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
CO2 Incubator (37°C, 5% CO2)
-
Acetonitrile (ice-cold)
-
Centrifuge
Procedure:
-
Thaw and prepare the human hepatocytes according to the supplier's instructions.
-
Prepare a solution of this compound in the incubation medium at the desired final concentration (e.g., 10 µM).
-
Add the drug solution to the hepatocyte suspension.
-
Incubate the mixture in a CO2 incubator at 37°C for various time points (e.g., 1 and 3 hours).
-
At each time point, collect an aliquot of the cell suspension and quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant by high-resolution mass spectrometry (HRMS) for metabolite identification. Data analysis should include searching for expected biotransformations such as hydrolysis, hydroxylation, and glucuronidation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro metabolism studies.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathways for this compound.
References
Application Notes and Protocols for Identifying Metabolites of AB-FUBINACA 3-Fluorobenzyl Isomer in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the identification and characterization of metabolites of the synthetic cannabinoid AB-FUBINACA 3-fluorobenzyl isomer when incubated with human hepatocytes. Synthetic cannabinoids are a rapidly evolving class of new psychoactive substances, and understanding their metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. While the metabolism of AB-FUBINACA (the 4-fluorobenzyl positional isomer) is well-documented, this guide adapts those established methodologies for its 3-fluorobenzyl isomer, operating under the well-founded assumption of similar primary metabolic pathways.
Human hepatocytes are considered the gold standard for in vitro metabolism studies as they contain a full complement of phase I and phase II drug-metabolizing enzymes and cofactors, offering a close representation of in vivo hepatic metabolism.[1][2][3] The primary metabolic transformations anticipated for the this compound include terminal amide hydrolysis, hydroxylation at various positions on the molecule, and subsequent glucuronide conjugation.[4][5][6][7]
Experimental Protocols
Incubation of this compound with Human Hepatocytes
This protocol outlines the in vitro incubation procedure to generate metabolites.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E with appropriate supplements)
-
This compound (in a suitable solvent like DMSO or methanol)
-
24-well or 48-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge
Procedure:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Determine cell viability and density.
-
Seed the hepatocytes in the cell culture plates at a density of approximately 0.5-1.0 x 10⁶ cells/mL in pre-warmed incubation medium.[8]
-
Allow the cells to equilibrate in the incubator for at least 30 minutes.
-
Prepare a stock solution of this compound and dilute it in incubation medium to achieve the desired final concentration (e.g., 10 µM).[1][4] The final concentration of the organic solvent should be minimal (<1%) to avoid cytotoxicity.
-
Initiate the metabolic reaction by adding the compound solution to the hepatocyte suspension.
-
Incubate the plates at 37°C with 5% CO₂ on an orbital shaker.
-
Collect samples at various time points (e.g., 0, 1, and 3 hours) to monitor metabolite formation over time.[4][7]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile to the cell suspension to precipitate proteins and quench enzymatic activity.[1]
-
Vortex the samples and centrifuge at high speed (e.g., 15,000 x g for 5-10 minutes) to pellet cell debris and precipitated proteins.[1][4]
-
Collect the supernatant for analysis by LC-MS/MS.
Sample Preparation for LC-MS/MS Analysis
This protocol describes the preparation of the hepatocyte incubation supernatant for instrumental analysis.
Materials:
-
Supernatant from the hepatocyte incubation
-
LC-MS grade water
-
LC-MS grade formic acid (optional, for adjusting pH)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
The supernatant collected after centrifugation can often be directly injected for LC-MS/MS analysis.
-
If necessary, dilute the supernatant with LC-MS grade water or mobile phase to bring the analyte concentrations within the linear range of the instrument.
-
For some applications, a solid-phase extraction (SPE) step may be incorporated for sample cleanup and concentration of metabolites, although direct injection is often sufficient for in vitro samples.
-
If the sample appears particulate, filter it through a 0.22 µm syringe filter before transferring to an autosampler vial.
-
Acidify the sample with a small amount of formic acid (e.g., to a final concentration of 0.1%) if it improves chromatographic peak shape and ionization efficiency for the target metabolites.
LC-MS/MS Analysis for Metabolite Identification
This protocol outlines the use of high-resolution mass spectrometry for the detection and structural elucidation of metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument.[1][5][6]
Typical LC Conditions:
-
Column: A reversed-phase column suitable for small molecule analysis (e.g., C18, Biphenyl).[5][6]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95-100% B) over 15-20 minutes to elute compounds of varying polarities.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
Typical MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for synthetic cannabinoids and their metabolites.
-
Acquisition Mode: Data-dependent acquisition (DDA) or information-dependent acquisition (IDA) should be used.[1][4] This involves a full scan MS survey followed by MS/MS fragmentation of the most intense ions detected in the survey scan.
-
Collision Energy: A stepped or ramped collision energy can be used to generate information-rich fragment spectra.
Data Presentation
The following table summarizes the expected major metabolites of this compound based on the known metabolism of AB-FUBINACA.[4][7] The relative abundance is a qualitative estimation.
| Metabolite ID | Proposed Biotransformation | Expected Relative Abundance |
| M1 | Amide Hydrolysis (Carboxylic Acid) | High |
| M2 | Hydroxylation (on aminooxobutane moiety) | High |
| M3 | M1 + Hydroxylation | Medium |
| M4 | Dihydrodiol formation | Medium |
| M5 | M1 + Dihydrodiol formation | Low |
| M6 | Glucuronidation of parent compound | Medium |
| M7 | Glucuronidation of hydroxylated metabolite | Medium |
| M8 | Hydroxylation (on indazole moiety) | Low |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed metabolic pathway for this compound.
Caption: Experimental workflow for metabolite identification.
Caption: Proposed metabolic pathway of AB-FUBINACA isomer.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro metabolism studies of selected synthetic cannabinoids | World Anti Doping Agency [wada-ama.org]
- 3. frontiersin.org [frontiersin.org]
- 4. sudmed.ru [sudmed.ru]
- 5. [PDF] In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid | Semantic Scholar [semanticscholar.org]
- 6. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA | springermedizin.de [springermedizin.de]
Application Note: High-Resolution Mass Spectrometry for the Analysis of AB-FUBINACA and its 3-Fluorobenzyl Positional Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the differentiation and quantification of AB-FUBINACA and its 3-fluorobenzyl positional isomer using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). The structural similarity of these synthetic cannabinoid isomers presents a significant analytical challenge in forensic and clinical settings. The methodologies described herein leverage the capabilities of LC-HRMS to achieve chromatographic separation and employ collision-induced dissociation (CID) to generate distinct fragmentation patterns, enabling unambiguous identification and accurate quantification. This document offers comprehensive experimental protocols, data presentation tables, and visual workflow diagrams to guide researchers in implementing this analytical approach.
Introduction
AB-FUBINACA is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic cases. Its isomers, such as the 3-fluorobenzyl variant, often co-exist in seized materials or biological samples and may exhibit different pharmacological and toxicological profiles.[1][2][3] Distinguishing between these positional isomers is crucial for accurate drug identification and risk assessment. High-resolution mass spectrometry provides the necessary sensitivity and specificity to differentiate these closely related compounds.[4] This application note outlines a robust LC-HRMS method for this purpose.
Experimental Protocols
Sample Preparation
For the analysis of seized materials or biological matrices, a simple "dilute-and-shoot" method or a protein precipitation step is often sufficient.
-
Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Protocol for Seized Materials (e.g., herbal blends, powders):
-
Accurately weigh 10 mg of the homogenized sample into a microcentrifuge tube.
-
Add 1 mL of methanol.
-
Vortex for 2 minutes to ensure complete extraction.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully collect the supernatant and dilute it with the initial mobile phase (e.g., 1:100 v/v) to an appropriate concentration for LC-HRMS analysis.
-
-
Protocol for Biological Matrices (e.g., urine, whole blood): [5][6]
-
Pipette 100 µL of the sample (e.g., urine, whole blood) into a microcentrifuge tube.[6]
-
Add 300 µL of cold acetonitrile to precipitate proteins.[6]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography
Chromatographic separation is critical for resolving the isomers prior to mass spectrometric analysis. A C18 stationary phase is commonly used for this purpose.[5]
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
-
LC Parameters:
Parameter Value Column C18 Hypersil Gold (or equivalent), 100 x 2.1 mm, 1.9 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 0.4 mL/min Injection Volume 5 µL Column Temperature 40 °C | Gradient | 0-1 min: 20% B, 1-8 min: 20-95% B, 8-10 min: 95% B, 10.1-12 min: 20% B |
High-Resolution Mass Spectrometry
HRMS analysis is performed in positive electrospray ionization mode. Data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) can be utilized for identification and quantification.
-
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-Exactive, TripleTOF)
-
-
MS Parameters:
Parameter Value Ionization Mode Positive Electrospray Ionization (ESI+) Capillary Voltage 3.5 kV Sheath Gas Flow Rate 40 (arbitrary units) Auxiliary Gas Flow Rate 10 (arbitrary units) Capillary Temperature 320 °C Full Scan Resolution 70,000 Full Scan Range m/z 100-500 MS/MS Resolution 17,500 | Collision Energy (HCD) | Stepped (20, 30, 40 eV) |
Data Presentation and Analysis
The primary approach for differentiating AB-FUBINACA and its 3-fluorobenzyl isomer is through the analysis of their fragmentation patterns. While both isomers produce a protonated molecule [M+H]⁺ at m/z 369.1721, the relative abundances of their product ions differ.[1][3][7]
Quantitative Data Summary
The following table summarizes the key ions for the identification and quantification of AB-FUBINACA and its 3-fluorobenzyl isomer.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) |
| AB-FUBINACA | 369.1721 | 253.0772 | 109.0448 | 324.1496 |
| AB-FUBINACA 3-fluorobenzyl isomer | 369.1721 | 253.0772 | 109.0448 | 324.1496 |
The differentiation is based on the ratio of the abundances of the product ions. For instance, the ratio of the ion at m/z 109 (fluorobenzyl cation) to the ion at m/z 253 (indazole core fragment) can be used to distinguish between the isomers.[1][3] This ratio is typically higher for the para-substituted AB-FUBINACA compared to the meta-substituted 3-fluorobenzyl isomer at a given collision energy.[1][3]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for the analysis of AB-FUBINACA isomers.
AB-FUBINACA Signaling Pathway
AB-FUBINACA acts as an agonist at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[8][9] Activation of these receptors initiates a downstream signaling cascade.
Caption: Simplified signaling pathway of AB-FUBINACA via CB1/CB2 receptors.
Conclusion
The described LC-HRMS method provides a reliable and robust approach for the differentiation and quantification of AB-FUBINACA and its 3-fluorobenzyl positional isomer. The combination of chromatographic separation and detailed fragmentation analysis is essential for the unambiguous identification of these controlled substances. This application note serves as a comprehensive guide for forensic, clinical, and research laboratories involved in the analysis of synthetic cannabinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and Characterization of the Effect of AB‐FUBINACA and Its Metabolites in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Chiral Separation of AB-FUBINACA Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-FUBINACA is a potent synthetic cannabinoid receptor agonist (SCRA) with a chiral center, meaning it exists as two enantiomers ((S)- and (R)-forms). These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for forensic analysis, pharmacological studies, and drug development. This document provides detailed application notes and protocols for the chiral separation of AB-FUBINACA isomers using High-Performance Liquid Chromatography (HPLC).
Principle of Chiral Separation
Chiral separation by HPLC is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral molecule. This differential interaction leads to different retention times for the (S)- and (R)-enantiomers, allowing for their separation and quantification. For synthetic cannabinoids with a terminal amide moiety like AB-FUBINACA, polysaccharide-based CSPs, particularly those with cellulose (B213188) derivatives, have shown excellent selectivity.[1][2][3][4][5]
Data Presentation: Chromatographic Parameters for AB-FUBINACA Enantioseparation
The following table summarizes the key chromatographic parameters for the successful chiral separation of AB-FUBINACA enantiomers based on published methods.[1][2][4][5]
| Parameter | Condition |
| Chromatographic Column | Lux® i-Cellulose-5 (3 µm, 2.1 x 150 mm) |
| Mobile Phase | Isocratic elution with varying ratios of Water and Acetonitrile (e.g., 55:45 v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 1 µL |
| Detector | Photodiode Array (PDA) and/or Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) |
| Resolution (Rs) | ≥ 1.99 |
Experimental Protocol
This protocol provides a step-by-step guide for the chiral separation of AB-FUBINACA enantiomers.
Materials and Reagents
-
Reference standards of (S)-AB-FUBINACA and (R)-AB-FUBINACA
-
Racemic AB-FUBINACA
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Methanol (B129727) (for sample and standard preparation)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) detector
-
(Optional but recommended) Mass Spectrometer (e.g., QToF-MS/MS)
-
-
Chiral HPLC Column: Lux® i-Cellulose-5 (3 µm, 2.1 x 150 mm) or equivalent cellulose-based CSP.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of each reference standard ((S)-AB-FUBINACA, (R)-AB-FUBINACA, and racemic AB-FUBINACA) in 1 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions (e.g., 10 µg/mL): Prepare working standard solutions by diluting the primary stock solutions with methanol. For example, to prepare a 10 µg/mL solution, dilute 10 µL of the 1 mg/mL stock solution to a final volume of 1 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solutions to cover the desired concentration range.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., seized materials, biological fluids). For seized herbal materials, a general extraction procedure is as follows:
-
Homogenize the sample material.
-
Accurately weigh a portion of the homogenized sample (e.g., 100 mg).
-
Add a suitable extraction solvent (e.g., 1 mL of methanol).
-
Vortex or sonicate the mixture for 10-15 minutes to ensure efficient extraction.
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
Chromatographic Analysis
-
System Equilibration: Equilibrate the Lux® i-Cellulose-5 column with the mobile phase (e.g., Water:Acetonitrile 55:45 v/v) at a flow rate of 0.2 mL/min until a stable baseline is achieved.
-
Injection: Inject 1 µL of the prepared standard or sample solution onto the column.
-
Data Acquisition: Acquire data using the PDA detector (monitoring at a suitable wavelength, e.g., the UV maximum of AB-FUBINACA) and/or the mass spectrometer.
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the (S)- and (R)-enantiomers of AB-FUBINACA by comparing their retention times with those of the individual enantiomeric standards.
-
Quantification: Create a calibration curve by plotting the peak area of each enantiomer against its concentration for the calibration standards. Use the regression equation from the calibration curve to determine the concentration of each enantiomer in the samples.
-
Enantiomeric Excess (%ee): Calculate the enantiomeric excess using the following formula: %ee = [ |(Area_S - Area_R)| / (Area_S + Area_R) ] x 100 Where Area_S and Area_R are the peak areas of the (S)- and (R)-enantiomers, respectively.
Experimental Workflow
Caption: Workflow for the chiral separation of AB-FUBINACA isomers.
Signaling Pathway Considerations
While this document focuses on the analytical separation of AB-FUBINACA isomers, it is important for researchers to understand the biological implications. The (S)-enantiomer of AB-FUBINACA has been shown to be significantly more potent at the CB1 receptor than the (R)-enantiomer.[1] This difference in potency underscores the importance of chiral separation in accurately assessing the pharmacological effects and potential risks associated with AB-FUBINACA exposure.
Caption: Differential signaling of AB-FUBINACA enantiomers at the CB1 receptor.
References
- 1. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of AB-FUBINACA 3-Fluorobenzyl Isomer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the AB-FUBINACA 3-fluorobenzyl isomer.
FAQs and Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide.
Poor Regioselectivity in N-Alkylation of the Indazole Core
Question: During the N-alkylation of methyl 1H-indazole-3-carboxylate with 3-fluorobenzyl bromide, I am observing a significant amount of the undesired N-2 alkylated isomer. How can I improve the N-1 regioselectivity?
Answer:
The formation of a mixture of N-1 and N-2 regioisomers is the most common challenge in the synthesis of AB-FUBINACA and its analogs. The ratio of these isomers is highly dependent on the reaction conditions.
Troubleshooting Strategies:
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF) is reported to favor the formation of the thermodynamically more stable N-1 isomer.[1][2] Using a stronger base like NaH deprotonates the indazole, and the resulting sodium salt can influence the regioselectivity of the subsequent alkylation.
-
Reaction Temperature: Higher reaction temperatures can promote the equilibration of the initially formed kinetic N-2 product to the more stable thermodynamic N-1 product.[1] However, excessively high temperatures may lead to decomposition. Careful optimization is necessary.
-
Nature of the Alkylating Agent: While 3-fluorobenzyl bromide is the required reagent, switching from a bromide to a tosylate can sometimes influence regioselectivity in similar reactions.[2]
Summary of Conditions for N-Alkylation and Expected Outcomes:
| Base | Solvent | Temperature | Expected Predominant Isomer | Reference |
| NaH | THF | Room Temp to 50°C | N-1 | [3] |
| K₂CO₃ | DMF | Room Temp | Mixture of N-1 and N-2 | [3] |
| Cs₂CO₃ | DMF | Room Temp | Mixture of N-1 and N-2 |
Logical Workflow for Troubleshooting Poor Regioselectivity:
Difficulty in Separating N-1 and N-2 Isomers
Question: I have a mixture of the desired N-1 (this compound) and the undesired N-2 isomer. How can I effectively separate them?
Answer:
The separation of these regioisomers can be challenging due to their similar polarities.
Troubleshooting Strategies:
-
Column Chromatography: This is the most common method for separation. Careful optimization of the solvent system is crucial. A gradient elution is often more effective than isocratic elution.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate) is common. Start with a low polarity mixture and gradually increase the polarity. For example, start with 10% ethyl acetate (B1210297) in hexane and gradually increase to 50-60%.
-
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be an effective purification method, especially on a larger scale. This may involve screening various solvent mixtures. A mixed-solvent system of a water-soluble organic solvent (like ethanol, methanol (B129727), or acetone) and water can sometimes be effective for separating indazole isomers.
Low Yield in Amide Coupling Step
Question: The final amide coupling between 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid and L-valinamide is resulting in a low yield. What are the potential issues?
Answer:
Low yields in amide coupling reactions can be due to several factors.
Troubleshooting Strategies:
-
Purity of Starting Materials: Ensure that the carboxylic acid is free from any residual base from the previous hydrolysis step and that the L-valinamide is of high purity.
-
Coupling Reagents: Use a reliable peptide coupling reagent. Common choices include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)
-
-
Reaction Conditions:
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is required to neutralize the reaction. Ensure the correct stoichiometry is used.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are typically used.
-
Temperature: The reaction is usually carried out at room temperature.
-
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound. These should be considered as a starting point, and optimization may be necessary.
Overall Synthetic Workflow:
Protocol 1: Synthesis of Methyl 1-(3-fluorobenzyl)-1H-indazole-3-carboxylate (N-Alkylation)
-
Preparation: To a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 50 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to separate the N-1 and N-2 isomers.
Protocol 2: Synthesis of 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid (Hydrolysis)
-
Reaction Setup: Dissolve the purified methyl 1-(3-fluorobenzyl)-1H-indazole-3-carboxylate in a mixture of methanol and water.
-
Hydrolysis: Add an excess of lithium hydroxide (B78521) or sodium hydroxide (2-3 eq) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1M HCl until a precipitate forms (typically pH 2-3).
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Protocol 3: Synthesis of this compound (Amide Coupling)
-
Activation: To a solution of 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes.
-
Coupling: Add L-valinamide hydrochloride (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC, typically 4-12 hours).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash successively with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, gradient elution with DCM/methanol or hexane/ethyl acetate) or recrystallization to obtain the final product.
Data Presentation
The following table summarizes typical (hypothetical, based on related syntheses) yields and purity data for the synthesis of an AB-FUBINACA isomer. Actual results may vary.
| Step | Product | Typical Yield (%) | Purity before Purification (%) | Purity after Purification (%) |
| N-Alkylation | Methyl 1-(3-fluorobenzyl)-1H-indazole-3-carboxylate (N-1 isomer) | 50-70 | 60-80 (N-1:N-2 ratio) | >98 |
| Hydrolysis | 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid | 85-95 | >95 | >99 |
| Amide Coupling | This compound | 60-80 | 80-90 | >99 |
Disclaimer: The provided protocols and data are for informational purposes for research and development by qualified professionals. The synthesis of controlled substances may be subject to legal regulations. All laboratory work should be conducted in accordance with safety best practices.
References
ab-fubinaca 3-fluorobenzyl isomer co-elution with other cannabinoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of synthetic cannabinoids, specifically focusing on the co-elution of AB-FUBINACA and its 3-fluorobenzyl positional isomer.
Frequently Asked Questions (FAQs)
Q1: What is AB-FUBINACA and its 3-fluorobenzyl isomer?
A1: AB-FUBINACA is a potent synthetic cannabinoid that acts as an agonist for the CB1 and CB2 receptors.[1][2] It was originally developed as an analgesic medication.[1] The 3-fluorobenzyl isomer of AB-FUBINACA is a positional isomer where the fluorine atom on the benzyl (B1604629) group is at the 3-position instead of the 4-position.[3] While structurally very similar, this difference can pose significant challenges for analytical separation.
Q2: Why is the differentiation of AB-FUBINACA and its 3-fluorobenzyl isomer important?
A2: Positional isomer differentiation is crucial for forensic analysis and drug development.[4][5] In forensic contexts, incorrect identification can have significant legal consequences. For researchers, understanding the specific isomer is vital for accurate structure-activity relationship (SAR) studies and toxicological assessments.
Q3: Do AB-FUBINACA and its 3-fluorobenzyl isomer co-elute during chromatographic analysis?
A3: Yes, co-elution of AB-FUBINACA and its 3-fluorobenzyl isomer is a common issue in traditional single-column chromatographic techniques.[4][6] Their high degree of structural similarity results in minimal differences in their interaction with the stationary phase of the chromatography column, leading to overlapping peaks.[4]
Troubleshooting Guides
Issue: Co-elution of AB-FUBINACA and 3-fluorobenzyl isomer in LC-MS Analysis
Problem: My liquid chromatography-mass spectrometry (LC-MS) analysis shows a single peak for a sample known to potentially contain both AB-FUBINACA and its 3-fluorobenzyl isomer, preventing their individual identification and quantification.
Possible Causes and Solutions:
-
Inadequate Chromatographic Resolution: The analytical column and mobile phase composition may not be suitable for separating these closely related isomers.
-
Solution 1: Method Optimization: Modify the liquid chromatography parameters. Experiment with different stationary phases, such as a biphenyl (B1667301) column, which may offer different selectivity compared to standard C18 columns.[7] Adjusting the mobile phase gradient, flow rate, and temperature can also improve separation.[7]
-
Solution 2: Two-Dimensional Liquid Chromatography (2D-LC): Employing a 2D-LC system can significantly enhance separation power.[6][7] This technique uses two columns with different selectivities to resolve compounds that co-elute in a single dimension.[7] A common setup involves a Bonus-RP column in the first dimension followed by a biphenyl column in the second dimension.[7]
-
-
Insufficient Mass Spectrometric Differentiation: Standard mass spectrometry settings may not be sufficient to distinguish between the isomers, which have the same mass-to-charge ratio (m/z).
-
Solution: Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID): Utilize MS/MS techniques to fragment the parent ions. The fragmentation patterns and the relative abundances of the product ions can be used to differentiate the isomers.[4][5] By systematically varying the collision energy, you can generate energy-resolved mass spectra, which often reveal significant differences between isomers.[4] For example, the logarithmic abundance ratio of specific product ions can be plotted against collision energy to clearly distinguish between the isomers.[4][5]
-
Issue: Ambiguous Identification in GC-MS Analysis
Problem: My gas chromatography-mass spectrometry (GC-MS) analysis is yielding similar mass spectra for what I suspect are different AB-FUBINACA isomers, making definitive identification difficult.
Possible Causes and Solutions:
-
Similar Fragmentation Patterns: Electron ionization (EI) can produce very similar fragmentation patterns for positional isomers, making them hard to distinguish based on the resulting mass spectra alone.
-
Solution: Analyze Product Ion Abundances: Even with similar fragmentation, the relative abundances of certain product ions can differ significantly between isomers.[5][8] By carefully examining the product ion spectra at different collision energies using a triple quadrupole mass spectrometer (QqQ-MS), it is possible to differentiate isomers based on these abundance ratios.[5][8] For instance, the ratio of ions at m/z 109 and m/z 253 has been shown to be different for the fluoro positional isomers of AB-FUBINACA.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative data for the differentiation of AB-FUBINACA and its isomers using mass spectrometry.
Table 1: Key Mass-to-Charge Ratios (m/z) for AB-FUBINACA and its Isomers
| Compound | Parent Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) |
| AB-FUBINACA | 369 | 352, 324, 253, 109 |
| AB-FUBINACA 3-fluorobenzyl isomer | 369 | 352, 324, 253, 109 |
Data sourced from multiple studies on AB-FUBINACA isomer differentiation.[4][5]
Table 2: Differentiating Product Ion Abundance Ratios
| Isomer Comparison | Key Product Ion Ratio | Observation with Increasing Collision Energy |
| AB-FUBINACA vs. 2-fluorobenzyl isomer vs. 3-fluorobenzyl isomer | ln(A₁₀₉ /A₂₅₃) | The logarithmic ratio increases linearly, with the order being 3-fluoro < 2-fluoro < AB-FUBINACA (4-fluoro). |
This table highlights a method for differentiating the fluorobenzyl positional isomers based on the relative abundance of their product ions.[5]
Experimental Protocols
Protocol 1: Differentiating AB-FUBINACA Isomers using LC-QqQ-MS
This protocol is based on methodologies that have successfully differentiated AB-FUBINACA and its positional isomers.[4]
1. Sample Preparation:
- Prepare stock solutions of AB-FUBINACA and its isomers in methanol (B129727) at a concentration of 1 mg/mL.
- Create working solutions by diluting the stock solutions in the initial mobile phase to a final concentration of 1 µg/mL.
2. Liquid Chromatography (LC) Conditions:
- Column: YMC-Ultra HT Pro C18 (2.0 mm x 100 mm, 2 µm) or equivalent.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to achieve separation. For example, start with 50% B, hold for 1 minute, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.2 mL/min.
- Column Temperature: 40 °C.
3. Triple Quadrupole Mass Spectrometry (QqQ-MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Product Ion Scan.
- Precursor Ion (m/z): 369.
- Collision Energy (CE): Ramped from 10 to 50 eV to generate energy-resolved mass spectra.
- Data Analysis: Monitor the abundance of characteristic product ions (e.g., m/z 109, 253, 324, 352). Calculate and plot the logarithmic ratios of key product ion abundances (e.g., ln(A₁₀₉ /A₂₅₃)) against the collision energy to differentiate the isomers.
Visualizations
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like AB-FUBINACA are potent agonists of the CB1 and CB2 receptors.[1][9] Their binding initiates a cascade of intracellular events.
Caption: AB-FUBINACA signaling pathway.
Experimental Workflow for Isomer Differentiation
The following workflow outlines the logical steps for troubleshooting the co-elution of AB-FUBINACA isomers.
Caption: Troubleshooting workflow for isomer co-elution.
References
- 1. AB-FUBINACA - Wikipedia [en.wikipedia.org]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications [mdpi.com]
Technical Support Center: Resolving Isomeric Interference in AB-FUBINACA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of AB-FUBINACA, with a specific focus on resolving isomeric interference.
Frequently Asked Questions (FAQs)
Q1: What is AB-FUBINACA and why is isomeric interference a significant challenge?
AB-FUBINACA is a potent synthetic cannabinoid receptor agonist (SCRA) based on an indazole core structure.[1] Its analysis is challenging because clandestine synthesis can produce a variety of positional isomers, which have the same molecular weight and similar chemical properties.[2][3] These isomers are often difficult to separate using standard chromatographic techniques and can produce very similar mass spectra, leading to potential misidentification and inaccurate quantification, which has significant forensic and legal implications.[2][4]
Q2: What are the common types of isomers associated with AB-FUBINACA?
Analysts may encounter several types of isomers that interfere with AB-FUBINACA analysis:
-
Positional Isomers: These are the most common interferences. They include fluorine positional isomers, where the fluorine atom is on the ortho or meta position of the phenyl ring instead of the para position (AB-FUBINACA), and methyl positional isomers in the carboxamide side chain.[2][5]
-
Regioisomers: The alkyl substituent can be attached to the N1 or N2 position of the indazole ring, resulting in 1H- and 2H-indazole regioisomers, which have been identified as possible manufacturing impurities.[6]
-
Enantiomers: AB-FUBINACA has a chiral center, meaning it exists as (S) and (R)-enantiomers. The (S)-enantiomer is typically more potent.[7][8]
Q3: What are the primary analytical techniques for resolving AB-FUBINACA isomers?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and effective techniques.[2][9] For enantiomeric separation, chiral chromatography, typically with HPLC, is required.[7][10] While nuclear magnetic resonance (NMR) spectroscopy can definitively identify isomers, it is often unsuitable for the trace amounts found in forensic samples.[2][11]
Q4: Can AB-FUBINACA isomers be separated by chromatography alone?
Complete chromatographic separation of all positional isomers is very difficult. While some isomers can be partially resolved on certain columns (e.g., ODS columns), many tend to co-elute under typical gradient conditions.[2] Therefore, mass spectrometric techniques are crucial for their differentiation. Chiral columns are necessary to resolve enantiomers.[7]
Q5: How does mass spectrometry help differentiate co-eluting isomers?
While isomers have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ in the relative abundance of their product ions. By carefully analyzing the product ion spectra, particularly at varying collision energies (a technique known as Energy-Resolved Mass Spectrometry), unique abundance ratios can be identified for each isomer, allowing for their differentiation even when they are not chromatographically separated.[2][4][5]
Troubleshooting Guide: Isomer Resolution
This guide provides a systematic approach to resolving issues related to isomeric interference in AB-FUBINACA analysis.
Problem 1: Poor or no chromatographic separation of isomeric peaks.
Peaks may appear broadened, shouldered, or completely co-eluted.
-
Solutions: LC Method Optimization
-
Gradient Modification: A shallower, longer gradient can often improve the resolution between closely eluting compounds.
-
Isocratic Elution: For some isomers, switching to an isocratic method after initial separation may enhance resolution.[2]
-
Column Chemistry: Experiment with different C18 column brands or switch to a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.
-
Temperature Adjustment: Changing the column temperature can affect retention times and selectivity.
-
Chiral Separation: If enantiomeric separation is required, a chiral column (e.g., amylose- or cellulose-based) is mandatory.[7]
-
-
Solutions: GC Method Optimization
-
Temperature Program: Optimize the oven temperature ramp. A slower ramp rate can improve the separation of isomers.
-
Column Length: Using a longer capillary column (e.g., 60m) can increase resolving power.[12]
-
Problem 2: Isomers are co-eluting, and their MS/MS spectra appear identical.
This is a common issue as isomers often produce the same product ions. The key is to look for subtle but consistent differences in ion abundances.
-
Solutions: MS Method Optimization (Energy-Resolved Mass Spectrometry)
-
Vary Collision Energy (CE): Acquire product ion spectra at multiple CE values. The relative abundances of specific fragment ions will change differently for each isomer as the CE increases.[4][5]
-
Calculate Product Ion Ratios: Identify key fragment ions and calculate the ratio of their abundances. Plotting the natural logarithm of these ratios against collision energy can provide clear differentiation between isomers.[2][5] For example, the ratio of m/z 109 to m/z 253 is a key differentiator for the fluorobenzyl positional isomers.[4]
-
Utilize Multi-Stage MS (MS³): If using a linear ion trap (LIT) mass spectrometer, MS³ analysis can sometimes generate characteristic product ions for specific isomers that are not seen in standard MS/MS.[2]
-
Data Presentation: Quantitative Analysis
The tables below summarize key quantitative data for differentiating AB-FUBINACA positional isomers using mass spectrometry.
Table 1: Key Product Ions for AB-FUBINACA and Positional Isomers in ESI-QqQ-MS
| Compound/Isomer Type | Precursor Ion [M+H]⁺ | Key Product Ions (m/z) | Reference |
| AB-FUBINACA (para-fluoro) | 369 | 352, 324, 253, 109 | [2] |
| ortho-fluoro Isomer | 369 | 352, 324, 253, 109 | [2][4] |
| meta-fluoro Isomer | 369 | 352, 324, 253, 109 | [2][4] |
| Side-chain Isomer 3 | 369 | 352, 324, 253 | [2] |
| Side-chain Isomer 4 | 369 | 352, 324, 253, 243 | [2] |
| Side-chain Isomer 5 | 369 | 352, 324, 251 | [2] |
Table 2: Differentiation of Fluorobenzyl Isomers using Product Ion Abundance Ratios
| Isomer | Collision Energy (eV) | Logarithmic Ratio ln(A₁₀₉/A₂₅₃) | Order of Ratios | Reference |
| AB-FUBINACA (para) | 20 - 50 | Highest | meta < ortho < para | [4][5] |
| ortho-fluoro Isomer | 20 - 50 | Intermediate | meta < ortho < para | [4][5] |
| meta-fluoro Isomer | 20 - 50 | Lowest | meta < ortho < para | [4][5] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Isomer Differentiation
This protocol is a representative method based on published literature for differentiating AB-FUBINACA isomers.[2][13]
-
Sample Preparation (Urine):
-
To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid.
-
Heat at 60-70°C for 60 minutes for hydrolysis.[1]
-
After cooling, add 25% aqueous ammonia (B1221849) to reach a pH of 8–9.
-
Perform liquid-liquid extraction with 10 mL of ethyl acetate (B1210297).
-
Centrifuge, then separate and evaporate the organic layer to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: ODS C18 Column (e.g., 150 mm x 2.1 mm, 1.8 µm).[13]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical starting point is a linear gradient from 5% to 95% B over 15 minutes. For better isomer separation, an isocratic hold may be necessary.[2]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Product Ion Scan and Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 369.
-
Product Ions: Monitor key fragments such as m/z 352, 324, 253, 109.
-
Collision Energy: Acquire data at a range of CE values (e.g., 15 eV to 50 eV) to perform energy-resolved analysis.
-
Protocol 2: GC-MS Method for AB-FUBINACA Analysis
This protocol is a representative method based on published literature.[10][12]
-
Sample Preparation (Blood):
-
To 2 mL of blood, add 5 mL of a saturated ammonium sulfate (B86663) solution.
-
Vortex for 3 minutes and centrifuge for 5 minutes. Collect the supernatant.
-
Adjust pH to 8-9 with aqueous ammonia.
-
Extract with 20 mL of ethyl acetate.
-
Evaporate the organic layer to dryness under nitrogen.
-
Reconstitute in a suitable solvent for GC injection.
-
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (e.g., m/z 50-550) and Selected Ion Monitoring (SIM).
-
Characteristic Ions: m/z 109, 253, 324.[12]
-
Visualizations
References
- 1. probiologists.com [probiologists.com]
- 2. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojp.gov [ojp.gov]
- 4. Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. probiologists.com [probiologists.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Analysis of AB-FUBINACA 3-Fluorobenzyl Isomer by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of LC-MS/MS parameters for the analysis of the AB-FUBINACA 3-fluorobenzyl isomer.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate AB-FUBINACA from its 3-fluorobenzyl isomer?
A1: The primary challenge lies in their structural similarity. As positional isomers, they have the same molecular weight and produce very similar fragmentation patterns in MS/MS. Furthermore, they exhibit close chromatographic behavior, often resulting in co-elution under standard reversed-phase LC conditions.[1][2] Differentiating them requires highly optimized chromatographic separation, specific mass spectrometric conditions, or a combination of both.
Q2: What are the key precursor and product ions for monitoring the this compound?
A2: For positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ is typically used as the precursor ion, which for the this compound is m/z 369. Key product ions are generated through collision-induced dissociation (CID) and can be used for Multiple Reaction Monitoring (MRM). While spectra are similar to the 4-fluoro isomer (AB-FUBINACA), differentiation can be achieved by monitoring the relative abundance of specific product ions.[1]
Q3: Can I achieve baseline chromatographic separation of AB-FUBINACA and its 3-fluorobenzyl isomer?
A3: Achieving complete baseline separation is difficult but not impossible. One study reported that while many C18 columns and gradient conditions result in co-elution, some degree of separation can be achieved with specific isocratic methods.[1] For example, a YMC-Ultra HT Pro C18 column using an isocratic mobile phase of 50% acetonitrile/50% 10 mM ammonium (B1175870) acetate (B1210297) has shown partial separation of some AB-FUBINACA isomers.[1] However, for robust quantification, relying on mass spectrometric differentiation is often more practical.
Troubleshooting Guide
Issue 1: Poor chromatographic peak shape (tailing, fronting, or broad peaks).
-
Question: My chromatographic peaks for the this compound are showing significant tailing and are very broad. What could be the cause?
-
Answer: Poor peak shape can arise from several factors.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Ensure your mobile phase has an appropriate pH and ionic strength. Using a mobile phase with an additive like formic acid (0.1%) or ammonium acetate can improve peak shape.[3][4]
-
Column Degradation: The column may be nearing the end of its lifespan or have been contaminated. Try flushing the column or replacing it with a new one.
-
Inappropriate Mobile Phase: The organic solvent may not be strong enough, or the pH might be unsuitable for the analyte. Experiment with different mobile phase compositions and pH values.
-
Issue 2: Inability to distinguish between AB-FUBINACA and its 3-fluorobenzyl isomer.
-
Question: I cannot resolve the 3-fluorobenzyl isomer from AB-FUBINACA, either chromatographically or spectrally. How can I differentiate them?
-
Answer: This is a common and significant challenge.
-
Chromatographic Optimization: As mentioned in the FAQs, complete chromatographic separation is difficult. Experiment with different columns (e.g., different C18 phases, phenyl-hexyl) and mobile phase conditions (isocratic vs. gradient, different organic modifiers and additives).[1]
-
Mass Spectrometric Differentiation: This is often the most effective approach. Even if the isomers co-elute, you can distinguish them by carefully selecting MRM transitions and optimizing collision energies. The key is to find product ions whose relative abundances differ significantly between the two isomers at a specific collision energy.[1] One study found that the logarithmic ratio of the abundance of ions m/z 109 to m/z 253 can be used to differentiate the 2-, 3-, and 4-fluorobenzyl isomers.[1][5] Specifically, at collision energies between 20-35 eV, the abundance of m/z 109 and m/z 253 follows the order: 3-fluorobenzyl isomer < 2-fluorobenzyl isomer < AB-FUBINACA (4-fluorobenzyl).[1]
-
Issue 3: Low signal intensity or poor sensitivity.
-
Question: The signal for my analyte is very weak, and I'm struggling to achieve the required limit of detection. What can I do to improve sensitivity?
-
Answer: Low sensitivity can be due to issues with sample preparation, chromatography, or mass spectrometer settings.
-
Sample Preparation: Ensure your extraction method provides good recovery. A dirty extract can cause ion suppression. Consider using a more rigorous cleanup method like solid-phase extraction (SPE) instead of a simple protein precipitation or liquid-liquid extraction.[6]
-
Ion Source Optimization: The ion source parameters are critical. Optimize the spray voltage, gas temperatures (nebulizer and auxiliary), and gas flow rates to ensure efficient ionization of your analyte.[6]
-
MRM Transition Optimization: Ensure you have selected the most intense and specific product ions for your MRM transitions. Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the collision energy for each transition.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analyte.[6] To diagnose this, perform a post-column infusion experiment. If ion suppression is present, improve your sample cleanup or adjust your chromatography to separate the analyte from the interfering components.
-
Experimental Protocols
Protocol 1: Sample Preparation from Whole Blood (Liquid-Liquid Extraction)
This protocol is adapted from methodologies for the extraction of synthetic cannabinoids from biological matrices.[3]
-
Aliquoting: Pipette 1.0 mL of human whole blood into a clean centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of an appropriate deuterated internal standard (e.g., AB-FUBINACA-d4) at a concentration of 50 ng/mL.
-
Buffering: Add 1.0 mL of sodium carbonate buffer (pH 10.2).
-
Extraction: Add 5.0 mL of an 80:20 (v/v) mixture of hexanes and ethyl acetate.
-
Mixing: Vigorously shake the tube for 20 seconds, followed by vortexing for 10 minutes.
-
Centrifugation: Centrifuge the samples at 3,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean glass conical vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a 50:50 (v/v) mixture of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[3] Vortex briefly and transfer to an autosampler vial.
Protocol 2: LC-MS/MS Analysis
This is a representative starting point for an analytical method. Optimization will be required for your specific instrumentation.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | YMC-Ultra HT Pro C18 (or similar high-resolution C18 column) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 5% Methanol[1][4] |
| Mobile Phase B | 10 mM Ammonium Acetate in Methanol with 5% Water[1] |
| Gradient | Start with a gradient from 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[4] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-10 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.9 - 4.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Nebulizer Gas | Nitrogen, optimize for your instrument |
| Curtain Gas | Nitrogen, optimize for your instrument |
MRM Transitions for AB-FUBINACA Isomers:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| AB-FUBINACA 3-F Isomer | 369.2 | 109.1 | 20-50 (for ratio analysis)[1] |
| 369.2 | 253.1 | 20-50 (for ratio analysis)[1] | |
| 369.2 | 324.2 | ~20[1] | |
| 369.2 | 145.1 | (Generic fragment, confirm specificity) |
Note: Collision energies are highly instrument-dependent and must be optimized empirically.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
ab-fubinaca 3-fluorobenzyl isomer stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB-FUBINACA 3-fluorobenzyl isomer.
Stability and Degradation Troubleshooting Guide
Researchers may encounter stability and degradation issues during the handling, storage, and analysis of this compound. This guide addresses potential problems and offers solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound purity in solution over a short period. | Solvent-mediated degradation: The compound may be unstable in certain solvents, particularly protic or acidic/basic solvents, leading to hydrolysis of the amide linkage. | Use aprotic solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) for stock solutions. Prepare working solutions fresh daily. Store stock solutions at -20°C or lower.[1][2] |
| Inconsistent analytical results between samples. | Incomplete dissolution or precipitation: The compound has limited solubility in aqueous solutions and may precipitate, especially at lower temperatures or higher concentrations.[2] | Ensure complete dissolution by vortexing or brief sonication. For aqueous buffers, consider using a co-solvent like DMSO or ethanol, but be mindful of potential long-term stability issues. Visually inspect solutions for any particulate matter before use. |
| Appearance of unknown peaks in chromatograms of aged samples. | Degradation: The compound may be degrading due to exposure to light, elevated temperatures, or reactive species in the matrix. | Store the compound and its solutions protected from light and at recommended low temperatures (-20°C).[1][2] Avoid repeated freeze-thaw cycles.[3] Perform forced degradation studies to identify potential degradation products and establish a degradation profile. |
| Reduced recovery during sample extraction from biological matrices. | Matrix effects or binding: The compound may bind to proteins or other components in the biological matrix, leading to poor extraction efficiency. | Optimize the extraction method. This may include protein precipitation followed by liquid-liquid extraction or solid-phase extraction. Use of a suitable internal standard is crucial for accurate quantification. |
| Discrepancies in quantification using GC-MS. | Thermal degradation: Synthetic cannabinoids can be thermally labile, and the high temperatures of the GC inlet can cause degradation, leading to inaccurate quantification.[4][5] | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of thermally unstable compounds like synthetic cannabinoids.[3] If GC-MS must be used, optimize the inlet temperature and consider derivatization to improve thermal stability. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound? A1: For long-term stability, the solid compound should be stored at -20°C.[1][2] Solutions in aprotic solvents should also be stored at -20°C and used as quickly as possible.
-
Q2: How stable is the compound in different solvents? A2: While specific data for the 3-fluorobenzyl isomer is limited, based on the structure of similar synthetic cannabinoids, it is expected to be most stable in aprotic solvents like DMSO and acetonitrile. It is likely susceptible to hydrolysis in acidic or basic aqueous solutions.
-
Q3: Is this compound sensitive to light? A3: Yes, exposure to light can potentially lead to photodegradation. It is recommended to store the compound and its solutions in amber vials or otherwise protected from light.
Degradation
-
Q4: What are the likely degradation pathways for this compound? A4: Based on the degradation patterns of other indazole-based synthetic cannabinoids, the primary degradation pathways under forced conditions are likely to be:
-
Hydrolysis: Cleavage of the amide bond is a common degradation pathway for synthetic cannabinoids with this linkage, especially under acidic or basic conditions. This would result in the formation of 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid and L-valinamide.
-
Oxidation: The molecule has several sites susceptible to oxidation, including the indazole ring and the alkyl portion of the amino acid moiety.
-
Thermolysis: At elevated temperatures, such as those encountered in GC analysis or smoking, degradation can occur, potentially leading to the loss of the carboxamide group or other fragmentation.[5]
-
-
Q5: How can I perform a forced degradation study on this compound? A5: A typical forced degradation study involves exposing the compound to various stress conditions, including:
-
Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic hydrolysis: e.g., 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative degradation: e.g., 3% hydrogen peroxide at room temperature.
-
Thermal degradation: Heating the solid compound or a solution.
-
Photodegradation: Exposing a solution to UV or fluorescent light. Samples are then analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Analytical Methodology
-
Q6: What is the recommended analytical method for quantifying this compound? A6: LC-MS/MS is the preferred method due to its high sensitivity, selectivity, and suitability for thermally labile compounds.[3] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier is a common starting point for method development.
-
Q7: How can I differentiate the 3-fluorobenzyl isomer from other positional isomers like the 2- or 4-fluorobenzyl isomers? A7: While chromatographic separation of these isomers can be challenging, mass spectrometry can be used to differentiate them. Specific fragmentation patterns and relative ion abundances under controlled collision-induced dissociation can be used to distinguish between positional isomers.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol (B129727) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 60°C for 24 hours.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 105°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with a control sample (stock solution diluted with mobile phase), using a validated stability-indicating HPLC-UV or LC-MS/MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Protocol 2: Example LC-MS/MS Method for Quantification
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor for the precursor ion of this compound and at least two product ions for quantification and confirmation. The exact m/z values will need to be determined by direct infusion of a standard solution.
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Workflow for conducting forced degradation studies.
Caption: Simplified signaling cascade upon CB1/CB2 receptor activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectral fragmentation of ab-fubinaca 3-fluorobenzyl isomer for identification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification of the AB-FUBINACA 3-fluorobenzyl isomer, with a focus on its mass spectral fragmentation.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate AB-FUBINACA from its 3-fluorobenzyl isomer using standard mass spectrometry techniques?
A1: Differentiating AB-FUBINACA from its 3-fluorobenzyl positional isomer is challenging because they have the same molecular weight and elemental composition (C₂₀H₂₁FN₄O₂), resulting in identical precursor ion m/z values.[1][2] Furthermore, they often co-elute under typical liquid chromatography (LC) conditions and produce very similar mass fragmentation patterns in both LC-MS and GC-MS analyses.[1][3]
Q2: What is the key to differentiating the 3-fluorobenzyl isomer from AB-FUBINACA using mass spectrometry?
A2: The differentiation relies on the relative abundance of specific product ions generated during tandem mass spectrometry (MS/MS).[3][4][5] By carefully controlling the collision energy, differences in the dissociation reactivity of the isomers can be observed. Specifically, the logarithmic ratio of the abundance of the fluorobenzyl cation (m/z 109) to the indazole-containing fragment (m/z 253) is a key diagnostic tool.[3][4][5]
Q3: What are the characteristic fragment ions for AB-FUBINACA and its fluorobenzyl isomers?
A3: The primary fragment ions observed in the mass spectra of AB-FUBINACA and its fluorobenzyl isomers include the protonated molecule ([M+H]⁺ at m/z 369), a fragment from the loss of the amide group ([M-CONH₂]⁺ at m/z 324), the fluorobenzyl cation (m/z 109), and the indazole carboxamide fragment (m/z 253).[3][6]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the mass spectral analysis of AB-FUBINACA isomers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / Low Signal Intensity | Inefficient ionization, sample degradation, suboptimal instrument parameters, matrix effects. | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Ensure proper sample storage to prevent degradation. Perform a full optimization of MS/MS parameters (e.g., collision energy) for the specific analytes. Implement sample cleanup procedures like solid-phase extraction (SPE) to minimize matrix suppression.[7][8] |
| Co-elution of Isomers | Insufficient chromatographic separation. | Modify the LC gradient profile, experiment with different mobile phase compositions, or try a different stationary phase. However, complete baseline separation of these isomers is often difficult to achieve.[3] |
| Inconsistent Fragmentation Patterns | Fluctuations in collision energy, source conditions, or instrument calibration. | Ensure the mass spectrometer is properly calibrated. Maintain stable source conditions throughout the analysis. Use a standardized collision energy setting for comparative analysis of isomers.[7][8] |
| High Background Noise | Contaminated solvent, column bleed, or a dirty ion source. | Use high-purity LC-MS grade solvents. Condition the column according to the manufacturer's instructions. Perform regular cleaning of the ion source.[9] |
| No Peaks Detected | Incorrect sample preparation, instrument malfunction (e.g., no spray in ESI, detector issue). | Verify sample preparation steps and concentrations. Check for stable spray in the ESI source. Ensure the detector is functioning correctly.[10] |
Quantitative Data Summary
The differentiation of AB-FUBINACA and its 3-fluorobenzyl isomer is based on the relative abundance of key fragment ions at varying collision energies (CE).
Table 1: Key Fragment Ions for AB-FUBINACA and its Positional Isomers
| Ion Description | m/z |
| Protonated Molecule ([M+H]⁺) | 369 |
| Loss of Amide Group ([M-CONH₂]⁺) | 324 |
| Indazole Carboxamide Fragment | 253 |
| Fluorobenzyl Cation | 109 |
Table 2: Relative Abundance Ratios for Isomer Differentiation by LC-ESI-QqQ-MS [3]
| Isomer | Collision Energy (eV) | ln(Abundance Ratio of m/z 109 to m/z 253) |
| AB-FUBINACA (4-fluoro) | 20-50 | Highest |
| 2-Fluorobenzyl Isomer | 20-50 | Intermediate |
| 3-Fluorobenzyl Isomer | 20-50 | Lowest |
Note: The logarithmic values of the abundance ratios increase linearly with collision energy.[4][5]
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a method for the differentiation of AB-FUBINACA isomers.[3]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole (QqQ) or linear ion trap (LIT) mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
B: 10 mM ammonium acetate in methanol
-
-
Gradient: A gradient elution from a high aqueous content to a high organic content over approximately 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Analysis:
-
Precursor Ion: m/z 369.
-
Product Ions: Monitor for m/z 109, 253, and 324.
-
Collision Energy: Ramped or set at multiple values between 20-50 eV to observe changes in fragment ion ratios.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization may be necessary for some synthetic cannabinoids to improve thermal stability and chromatographic performance, though it is not always required for AB-FUBINACA and its isomers.[11]
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C).
-
Ionization: Electron ionization (EI) at 70 eV.
-
MS Analysis: Scan mode to observe the full fragmentation pattern, or tandem MS (MS/MS) for isomer differentiation by monitoring the transition of a precursor ion to specific product ions.
Visualizations
Caption: Mass spectral fragmentation pathway of AB-FUBINACA and its isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. benchchem.com [benchchem.com]
avoiding in-source fragmentation of ab-fubinaca 3-fluorobenzyl isomer
Technical Support Center: AB-FUBINACA 3-Fluorobenzyl Isomer Analysis
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of the this compound, with a specific focus on mitigating in-source fragmentation during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it particularly problematic for analyzing the this compound?
In-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID), is the breakdown of an analyte molecule within the ion source of a mass spectrometer before it enters the mass analyzer.[1][2] This process is typically caused by excessive energy from high voltages (like cone or fragmentor voltage) or high temperatures in the source.[1][3]
This is especially problematic for the this compound for two key reasons:
-
Loss of Molecular Ion: ISF depletes the abundance of the protonated molecule ([M+H]⁺), which is essential for correct identification and quantification.
-
Isomer Ambiguity: The 3-fluorobenzyl isomer and the more common AB-FUBINACA (4-fluorobenzyl isomer) can co-elute chromatographically and produce nearly identical fragmentation patterns.[4][5] If the molecular ion is lost due to ISF, relying on fragment ions alone can make it impossible to distinguish between these positional isomers, which can have different legal and pharmacological profiles.[5][6]
Q2: My full-scan (MS1) spectrum shows a weak molecular ion at m/z 369.17 but strong peaks at m/z 109, 253, or 324. Is this in-source fragmentation?
Yes, this is a classic sign of in-source fragmentation. The protonated molecule for AB-FUBINACA and its fluorobenzyl isomers is expected at m/z 369.17 ([C₂₀H₂₁FN₄O₂ + H]⁺).[7] The lower mass-to-charge ratio (m/z) peaks you are observing correspond to well-known fragments. The presence of these fragments in the MS1 scan, without intentionally applying collision energy in a collision cell, indicates they are forming prematurely in the ion source.
Caption: Simplified in-source fragmentation pathway for the this compound.
Q3: What are the most critical instrument parameters to adjust for minimizing in-source fragmentation?
To reduce unwanted fragmentation, you need to create "softer" ionization conditions.[8] The key parameters to optimize are, in order of importance:
-
Cone Voltage / Fragmentor Voltage / Declustering Potential: This is the most common cause of ISF. These voltages are applied between the skimmer and the first mass-analyzing component and can accelerate ions, causing them to collide with residual gas molecules. Lowering this voltage reduces the kinetic energy of the ions, thus minimizing fragmentation.[1][8]
-
Source Temperature: High source temperatures can provide enough thermal energy to cause labile bonds to break.[1][3] Reducing the source or desolvation gas temperature can help preserve the molecular ion.
-
Collision Energy (CE) in MS/MS: Even when set to very low values (e.g., 0-5 eV) for precursor ion selection, some residual energy can contribute to fragmentation.[4] Ensure this is at the absolute minimum required to guide the ion into the collision cell.
-
Mobile Phase Composition: While not a direct cause of ISF, the mobile phase can affect ionization efficiency. Using additives like formic acid is common, but aggressive modifiers or certain organic solvents might influence ion stability.[8][9]
Troubleshooting Guide & Experimental Protocols
If you are experiencing significant in-source fragmentation, follow this workflow and protocol to optimize your method.
Caption: Troubleshooting workflow for mitigating in-source fragmentation.
Protocol: Systematic Optimization of ESI Source Parameters
This protocol provides a step-by-step method for finding the optimal balance between signal intensity and molecular ion integrity.
-
Preparation:
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL).
-
Use a consistent LC method. Infuse the standard directly via a syringe pump post-column or use repeated injections.
-
-
Step 1: Cone/Fragmentor Voltage Optimization:
-
Set the source temperature to a moderate, manufacturer-recommended starting value.
-
Begin with the lowest possible cone voltage setting (e.g., 5-10 V).
-
Acquire a full-scan (MS1) spectrum and record the absolute intensity of the [M+H]⁺ ion (m/z 369.17) and the major fragment ion (e.g., m/z 109.04 or 253.08).
-
Increase the cone voltage in small increments (e.g., 5 V steps) and acquire a spectrum at each step.
-
Plot the intensities of the precursor and fragment ions against the voltage. Select the voltage that provides the highest intensity for the [M+H]⁺ ion before the fragment ion intensity begins to rise sharply.
-
-
Step 2: Source Temperature Optimization:
-
Using the optimal cone voltage determined in Step 1, set the source/desolvation temperature to its lowest stable setting (e.g., 250-300 °C).
-
Acquire a spectrum and record the ion intensities.
-
Increase the temperature in 25-50 °C increments, acquiring a spectrum at each step.
-
Select the temperature that provides good signal intensity and peak shape without significantly increasing fragmentation.
-
-
Verification:
-
Run a full analysis of your sample using the newly optimized "soft" parameters. The MS1 spectrum should show a dominant [M+H]⁺ peak at m/z 369.17, which can then be confidently selected as the precursor for MS/MS (MRM) experiments.
-
Data Summary Tables
Table 1: Key Mass-to-Charge Ratios (m/z) for AB-FUBINACA Isomers
| Ion Description | Expected m/z | Notes |
| Protonated Molecule [M+H]⁺ | 369.17 | The target ion for precursor selection in MS/MS. Its presence is critical. |
| Fluorobenzylium fragment | 109.04 | A common fragment resulting from the cleavage of the benzyl-indazole bond.[10] |
| Indazole acylium fragment | 253.08 | Results from the cleavage of the amide bond, losing the valinamide (B3267577) moiety.[10] |
| Fragment from NH₃ loss | 352.15 | A neutral loss of ammonia (B1221849) from the terminal amide.[7] |
| Indazole core fragment | 145 | Another common fragment from the core structure.[10] |
Table 2: Comparison of Ion Source Conditions
| Parameter | "Hard" Conditions (Promotes ISF) | "Soft" Conditions (Minimizes ISF) |
| Cone/Fragmentor Voltage | High (>50 V) | Low (5-30 V) |
| Source Temperature | High (>450 °C) | Moderate (250-400 °C) |
| Resulting Spectrum | Weak [M+H]⁺, strong fragment ions | Strong, dominant [M+H]⁺ |
| Analytical Goal | Structural elucidation via fragmentation | Accurate quantification, precursor ID |
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. chromforum.org [chromforum.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Method Validation for Synthetic Cannabinoid Isomer Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the development and validation of analytical methods for the quantification of AB-FUBINACA and its challenging 3-fluorobenzyl positional isomer.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to differentiate and quantify AB-FUBINACA and its 3-fluorobenzyl isomer?
A1: Differentiating positional isomers like AB-FUBINACA and its 3-fluorobenzyl variant is a significant analytical challenge because they have the same molecular weight and similar physicochemical properties. This often leads to co-elution or very poor separation under standard chromatographic conditions. For instance, one study noted that AB-FUBINACA and its 3-fluorobenzyl isomer were not chromatographically separated on a standard ODS (C18) column in isocratic mode[1]. Therefore, relying solely on retention time for identification is insufficient and can lead to inaccurate quantification.
Q2: What is the recommended analytical technique for this type of analysis?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and widely recommended technique for the differentiation and quantification of these isomers.[1][2][3] Specifically, a triple quadrupole mass spectrometer (QqQ-MS) allows for highly selective detection using Multiple Reaction Monitoring (MRM).[1][4] While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for synthetic cannabinoid analysis, it may cause thermal degradation of certain compounds and is often less effective at resolving structural isomers compared to LC-based methods.[5][6]
Q3: How can I differentiate the isomers if they co-elute from the LC column?
A3: If chromatographic separation is not achieved, differentiation can be accomplished within the mass spectrometer using energy-resolved mass spectrometry.[1] This involves analyzing the collision-induced dissociation (CID) patterns of the isomers at various collision energy (CE) levels. Positional isomers often produce the same product ions, but the relative abundance of these ions will differ at specific collision energies. By plotting the logarithmic ratios of characteristic product ion abundances against the collision energy, distinct profiles for each isomer can be generated, allowing for their unambiguous identification and subsequent quantification.[1]
Q4: Which validation parameters are most critical for an isomer-specific quantitative method?
A4: While all validation parameters are important, selectivity (specificity) is the most critical for this application. You must provide objective evidence that the method can unequivocally differentiate the AB-FUBINACA 3-fluorobenzyl isomer from the parent AB-FUBINACA and other potential isomers or interferences.[7][8] Other essential parameters include the limit of detection (LOD), lower limit of quantitation (LLOQ), calibration model (linearity), accuracy, precision, and stability.[9][10]
Troubleshooting Guide
Issue 1: Poor or No Chromatographic Separation of Isomers
-
Cause: The selected column and mobile phase are not providing sufficient selectivity for the positional isomers.
-
Troubleshooting Steps:
-
Column Chemistry: Experiment with different stationary phases. While a C18 column is common, a phenyl-hexyl or a biphenyl (B1667301) column may offer alternative selectivity through different interactions (e.g., pi-pi stacking). A Kinetex Biphenyl column has been used successfully for separating a panel of synthetic cannabinoids.[11]
-
Mobile Phase Optimization: Systematically vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. Acetonitrile (B52724) is often preferred as it can shorten run times.[12] Adding a small amount of formic acid (e.g., 0.1%) is common practice to improve peak shape and ionization efficiency.[11]
-
Gradient Optimization: Develop a shallower gradient elution profile. A slow, extended gradient around the elution time of the isomers can significantly improve resolution.
-
Temperature: Adjust the column oven temperature. Lower temperatures can sometimes increase selectivity, while higher temperatures can improve efficiency and peak shape.
-
Issue 2: Low Signal Intensity or Poor Sensitivity (High LOD/LLOQ)
-
Cause: Suboptimal mass spectrometer source conditions, matrix effects, or inefficient sample preparation.
-
Troubleshooting Steps:
-
Source Parameter Optimization: Infuse a standard solution of the analyte and systematically optimize ESI source parameters, including capillary voltage, source temperature, gas flows (nebulizer and drying gas), and cone voltage.
-
Evaluate Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can significantly impact signal intensity. Perform a post-extraction addition study to quantify the matrix effect. If significant effects are observed, improve the sample preparation method (e.g., by using solid-phase extraction instead of a simple protein precipitation) or use a stable isotope-labeled internal standard.
-
Sample Preparation: Ensure the final sample extract is compatible with the mobile phase to prevent peak distortion or precipitation of the analyte in the injector. The extraction method should efficiently remove interferences while maximizing analyte recovery.[12]
-
Issue 3: Inconsistent or Inaccurate Quantitative Results
-
Cause: Unstable instrument performance, improper calibration, or analyte instability.
-
Troubleshooting Steps:
-
System Suitability: Before each analytical run, inject a quality control (QC) sample to verify system performance, including retention time stability, peak area, and signal-to-noise ratio.
-
Calibration Curve: Ensure the calibration range brackets the expected concentrations of your samples. Use at least six non-zero calibrators and evaluate the fit with an appropriate regression model (e.g., linear or quadratic, with or without weighting).
-
Analyte Stability: Perform stability experiments (e.g., freeze-thaw, bench-top, long-term storage) to ensure the analyte is not degrading in the biological matrix or during the sample preparation process.[10] Synthetic cannabinoids can be prone to hydrolysis of ester and amide groups.[6]
-
Experimental Protocols & Data
Table 1: Typical Method Validation Parameters for Synthetic Cannabinoid Quantification by LC-MS/MS
The following table summarizes typical acceptance criteria for method validation in forensic toxicology, with example data adapted from a validated method for synthetic cannabinoids in oral fluid.[11]
| Validation Parameter | Acceptance Criteria (Typical) | Example Data (AB-FUBINACA)[11] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. | Pass |
| Calibration Model | Coefficient of determination (r²) ≥ 0.99. Calibrators should be within ±15% of the nominal concentration (±20% for LLOQ). | Linearity Range: 2.5 - 500 ng/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio (S/N) ≥ 3. | 1 ng/mL |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10; accuracy within ±20% of nominal; precision ≤ 20% CV. | 2.5 ng/mL |
| Accuracy (Bias) | Mean concentration within ±15% of the nominal value for QC samples. | 90.5 - 112.5% of target concentration |
| Precision (Repeatability & Intermediate) | Coefficient of Variation (CV) ≤ 15% for QC samples (≤ 20% at LLOQ). | 3 - 14.7% |
| Matrix Effect | Assessed but specific criteria may vary. The use of a stable isotope-labeled internal standard is recommended to compensate. | Not specified, but a key consideration |
| Stability (e.g., Freeze/Thaw, Bench-top) | Analyte concentration should remain within ±15% of the baseline value. | Not specified, but required for validation |
Protocol: LC-MS/MS Method for Isomer Quantification
This protocol provides a starting point for developing a method to quantify the this compound. Note: All parameters must be optimized in your laboratory.
1. Sample Preparation (from Blood/Plasma)
-
Method: Protein Precipitation.
-
Procedure:
-
Pipette 100 µL of sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of an internal standard working solution (e.g., AB-FUBINACA-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. Liquid Chromatography Conditions
-
System: UHPLC system.
-
Column: Biphenyl phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 min: 30% B
-
1.0 min: 30% B
-
5.0 min: 95% B
-
5.5 min: 95% B
-
5.6 min: 30% B
-
7.0 min: 30% B (End Run)
-
3. Mass Spectrometry Conditions
-
System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Key Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temp, gas flows).
-
MRM Transitions:
-
Monitor at least two transitions per analyte (one for quantification, one for qualification).
-
Collision energies must be optimized for each transition to maximize signal and confirm isomer differentiation. Based on literature, precursor ions and potential product ions can be identified to start the optimization process.[1]
-
| Compound | Precursor Ion (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) |
| AB-FUBINACA | 369.2 | Optimize | Optimize |
| AB-FUBINACA 3-F Isomer | 369.2 | Optimize | Optimize |
| AB-FUBINACA-d4 (IS) | 373.2 | Optimize | Optimize |
Visualizations
Caption: Workflow for analytical method validation.
Caption: Logic for differentiating co-eluting isomers.
References
- 1. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aafs.org [aafs.org]
- 10. scribd.com [scribd.com]
- 11. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid [pubmed.ncbi.nlm.nih.gov]
- 12. um.edu.mt [um.edu.mt]
minimizing matrix effects in biological sample analysis of ab-fubinaca 3-fluorobenzyl isomer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of AB-FUBINACA 3-fluorobenzyl isomer. The focus is on minimizing matrix effects in biological samples to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological matrix (e.g., plasma, urine, or whole blood). This can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration, respectively. For AB-FUBINACA and its isomers, which are often analyzed at low concentrations, matrix effects can significantly compromise the accuracy, precision, and sensitivity of the assay.
Q2: My analyte signal for the 3-fluorobenzyl isomer is significantly lower in patient samples compared to the calibration standards prepared in solvent. What is the likely cause?
A2: This phenomenon is a classic sign of ion suppression. Co-eluting endogenous components from the biological matrix, such as phospholipids, are likely interfering with the ionization of your target analyte in the mass spectrometer's ion source. To confirm this, a post-column infusion experiment can be performed to identify the regions in your chromatogram where ion suppression is most severe.
Q3: I am observing co-elution of AB-FUBINACA and its 3-fluorobenzyl isomer. How can I resolve this?
A3: The co-elution of these isomers is a known challenge due to their high structural similarity.[1] While complete baseline separation is difficult, you can try the following chromatographic optimization strategies:
-
Column Chemistry: Test different C18 columns from various manufacturers as subtle differences in silica (B1680970) backbone and end-capping can alter selectivity.
-
Mobile Phase Composition: Varying the organic modifier (e.g., methanol (B129727) vs. acetonitrile) or the pH of the aqueous phase can influence the separation.[2]
-
Gradient Optimization: Employ a shallower gradient to increase the separation window for the isomers.[2]
-
Temperature: Adjusting the column temperature can also impact selectivity.[2] One study noted that while four other positional isomers could be separated, AB-FUBINACA and the 3-fluorobenzyl isomer (referred to as isomer-2) still co-eluted on a YMC-Ultra HT Pro C18 column under isocratic conditions.[1]
Q4: What are the recommended sample preparation techniques to minimize matrix effects for this analysis?
A4: The most common and effective techniques are Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE). Protein precipitation (PPT) is a simpler but generally less clean method. The choice of method depends on the biological matrix and the desired level of cleanliness. For urine, SPE and SLE are often preferred, while for blood, LLE and SPE are commonly used.[3]
Troubleshooting Guides
Problem: Poor Recovery of this compound
This guide will help you troubleshoot and improve the recovery of the this compound during sample preparation.
References
selecting appropriate internal standards for ab-fubinaca 3-fluorobenzyl isomer
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate internal standards for the quantitative analysis of AB-FUBINACA 3-fluorobenzyl isomer by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the analysis of this compound?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects, which leads to the most accurate quantification.[1][2] However, a commercially available deuterated standard specifically for the 3-fluorobenzyl isomer is not readily found.
Q2: Since a dedicated deuterated internal standard for the 3-fluorobenzyl isomer is not available, what is the best alternative?
A2: The most suitable and highly recommended alternative is AB-FUBINACA-d4 .[3] This is because AB-FUBINACA and its 3-fluorobenzyl isomer exhibit very similar chromatographic behavior, with some studies showing co-elution under certain conditions.[4][5] This chromatographic similarity is a crucial factor for an internal standard to effectively compensate for variations during analysis.
Q3: Can I use a structural analog as an internal standard?
A3: Yes, a structural analog can be used if a stable isotope-labeled standard is not available.[1][6] A potential candidate is the AB-FUBINACA 2-fluorobenzyl isomer . It is structurally very similar to the 3-fluorobenzyl isomer but has the advantage of being chromatographically separable, which would prevent isobaric interference.[7][8] When using a structural analog, it is critical to validate the method thoroughly to ensure it adequately corrects for analytical variability.
Q4: What are the key characteristics to consider when selecting an internal standard?
A4: The primary characteristics to consider are:
-
Structural Similarity: The internal standard should be as structurally similar to the analyte as possible.
-
Chromatographic Behavior: It should have a similar retention time to the analyte, ideally co-eluting if it is a stable isotope-labeled standard, or eluting closely if it is a structural analog.
-
Ionization and Fragmentation: Both the analyte and the internal standard should exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer.[4][9]
-
Purity and Stability: The internal standard must be of high purity and stable throughout the entire analytical process.
-
Commercial Availability: The standard should be readily and consistently available from a reputable supplier.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of results | Inappropriate internal standard that does not track the analyte's behavior. | Switch to a more suitable internal standard. AB-FUBINACA-d4 is the preferred choice. If using a structural analog, ensure it has been properly validated. |
| Inconsistent sample preparation. | Ensure the internal standard is added at the very beginning of the sample preparation process to account for any analyte loss during extraction. | |
| Significant matrix effects observed | The chosen internal standard is not compensating for ion suppression or enhancement. | Use a stable isotope-labeled internal standard like AB-FUBINACA-d4, as it is the most effective at mitigating matrix effects.[1][2][5][10] |
| Internal standard peak area is highly variable | Issues with the internal standard spiking solution or procedure. | Prepare fresh internal standard solutions and verify the accuracy of the pipettes used for spiking. Ensure thorough vortexing after adding the internal standard to the sample. |
| Degradation of the internal standard. | Check the stability of the internal standard under the storage and analytical conditions. | |
| Co-elution of the structural analog internal standard with the analyte | The chromatographic method lacks sufficient resolution. | Optimize the LC method by adjusting the mobile phase gradient, flow rate, or switching to a column with a different selectivity to achieve baseline separation. |
Data Presentation
Table 1: Recommended Internal Standards for this compound
| Internal Standard | Type | Rationale for Selection | Commercial Availability |
| AB-FUBINACA-d4 | Stable Isotope-Labeled | High structural and chromatographic similarity to the analyte, leading to the best correction for matrix effects and analytical variability.[3][4][5] | Readily available from suppliers like Cayman Chemical. |
| AB-FUBINACA 2-fluorobenzyl isomer | Structural Analog | High structural similarity. Chromatographically separable from the 3-fluorobenzyl isomer, preventing isobaric interference.[7][8] | Available from suppliers like Cayman Chemical. |
Table 2: Key Mass Spectrometric Transitions for AB-FUBINACA Isomers
Note: These are common fragments; optimal transitions should be determined empirically on the instrument used.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound | 369.2 | 324.2, 253.1, 109.1[4][9] |
| AB-FUBINACA-d4 | 373.2 | 328.2, 253.1, 109.1 |
| AB-FUBINACA 2-fluorobenzyl isomer | 369.2 | 324.2, 253.1, 109.1[4] |
Experimental Protocols
Recommended LC-MS/MS Method
This protocol is a general guideline and should be optimized for the specific instrumentation used.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the biological matrix (e.g., plasma, urine), add the internal standard solution (e.g., AB-FUBINACA-d4 at a final concentration of 10 ng/mL).
-
Vortex for 30 seconds.
-
Add 2 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: As per instrument recommendation (e.g., 500°C)
-
IonSpray Voltage: As per instrument recommendation (e.g., 5500 V)
-
MRM Transitions: Monitor the transitions listed in Table 2. Optimize collision energies for each transition on the specific instrument.
-
Visualizations
Caption: Decision workflow for selecting an appropriate internal standard.
References
- 1. ovid.com [ovid.com]
- 2. US5036014A - Deuterated cannabinoids as standards for the analysis of tetrahydrocannabinol and its metabolites in biological fluids - Google Patents [patents.google.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. netascientific.com [netascientific.com]
- 8. swgdrug.org [swgdrug.org]
- 9. probiologists.com [probiologists.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Purification of AB-FUBINACA 3-Fluorobenzyl Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of the AB-FUBINACA 3-fluorobenzyl isomer. This guide is intended to assist researchers in obtaining this compound in high purity for analytical and research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying the this compound?
A1: The primary challenge lies in separating it from its positional isomer, AB-FUBINACA (the 4-fluorobenzyl isomer). These two compounds have very similar polarities and molecular weights, causing them to co-elute in standard reversed-phase high-performance liquid chromatography (HPLC) systems. Their mass spectra are also nearly identical, making differentiation by mass spectrometry alone difficult without prior separation.
Q2: What are the most effective purification techniques for this isomer?
A2: A multi-step approach is generally required. This typically involves:
-
Flash Column Chromatography: As an initial purification step to remove major impurities from the crude synthetic reaction mixture.
-
Preparative Chromatography: Advanced techniques like preparative Supercritical Fluid Chromatography (SFC) or specialized preparative HPLC with alternative stationary phases are often necessary to resolve the 3-fluorobenzyl and 4-fluorobenzyl isomers.
-
Recrystallization: As a final step to achieve high purity and obtain a crystalline solid.
Q3: Can I use standard reversed-phase (C18) preparative HPLC to separate the 3-fluorobenzyl and 4-fluorobenzyl isomers?
A3: It is very challenging. Standard C18 columns typically do not provide sufficient selectivity to resolve these positional isomers.[1] More specialized columns, such as those with phenyl- or pentafluorophenyl-based stationary phases, may offer better selectivity through alternative separation mechanisms like π-π interactions.
Q4: What analytical techniques should be used to assess the purity of the final product?
A4: A combination of techniques is recommended to confirm both purity and identity:
-
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD): To determine the chromatographic purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and the position of the fluorine atom on the benzyl (B1604629) ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity assessment, though derivatization may be necessary for some compounds.
Troubleshooting Guides
Issue 1: Co-elution of 3-fluorobenzyl and 4-fluorobenzyl isomers in preparative HPLC.
-
Problem: The desired 3-fluorobenzyl isomer is not separating from the 4-fluorobenzyl isomer using a standard C18 preparative column.
-
Troubleshooting Steps:
-
Change the Stationary Phase: Switch to a column with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide alternative separation mechanisms based on aromatic interactions.
-
Optimize the Mobile Phase: Systematically vary the mobile phase composition. While methanol/water or acetonitrile/water are common, altering the organic modifier or adding small amounts of additives (e.g., formic acid) can sometimes improve resolution.
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying isomers and is often successful where HPLC fails. It offers different selectivity and is a more environmentally friendly option.
-
Employ 2D-LC: Two-dimensional liquid chromatography can provide significantly enhanced resolving power for complex mixtures of isomers.[2][3]
-
Issue 2: The compound fails to crystallize or oils out during recrystallization.
-
Problem: After dissolving the purified compound in a hot solvent and allowing it to cool, it either remains in solution or forms an oil instead of crystals.
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
If the compound is too soluble, try a less polar solvent or a mixed solvent system.
-
If it is not dissolving even when hot, use a more polar solvent.
-
For mixed solvent systems, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to redissolve and then cool slowly.
-
-
Control the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
-
Ensure High Purity: Impurities can inhibit crystallization. If the material is not pure enough, it may require another round of chromatographic purification.
-
Issue 3: Low recovery after flash column chromatography.
-
Problem: A significant amount of the product is lost during the initial flash chromatography step.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use TLC to find a solvent system that gives the desired compound an Rf value of 0.2-0.35. A higher Rf may result in poor separation from less polar impurities, while a lower Rf can lead to band broadening and the need for large volumes of solvent, increasing the risk of loss.
-
Proper Sample Loading: For best results, use dry loading. Dissolve the crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica (B1680970) gel, and evaporate the solvent. The dry powder can then be carefully loaded onto the top of the column. This prevents the dissolution of the compound in the loading solvent, which can lead to band streaking.
-
Check for Compound Stability: Some compounds can degrade on silica gel. If you suspect this, you can deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine (B128534) mixed in the eluent.
-
Experimental Protocols
Protocol 1: Preparative Supercritical Fluid Chromatography (SFC) for Isomer Separation
This protocol provides a starting point for the separation of the this compound from its 4-fluorobenzyl counterpart. Optimization will likely be required.
| Parameter | Recommended Starting Conditions |
| Instrument | Preparative SFC system |
| Column | Chiral stationary phase column (e.g., Amylose or Cellulose-based) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol or Ethanol |
| Gradient | Isocratic, e.g., 10-30% Mobile Phase B |
| Flow Rate | Dependent on column dimensions (e.g., 50-100 g/min for a 2 cm ID column) |
| Back Pressure | 100-150 bar |
| Temperature | 35-40 °C |
| Detection | UV at 210 nm and 302 nm |
Methodology:
-
Dissolve the mixture of isomers in a minimal amount of the organic modifier (e.g., methanol).
-
Perform analytical-scale injections to determine the retention times of the two isomers and optimize the isocratic mobile phase composition for the best separation.
-
Scale up to preparative injections, collecting the fractions corresponding to each isomer.
-
Analyze the collected fractions by analytical HPLC-DAD and/or LC-MS to confirm purity and identity.
-
Combine the pure fractions of the 3-fluorobenzyl isomer and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol describes a general procedure for the final purification of the this compound after chromatographic purification.
| Parameter | Recommended Solvents/Conditions |
| Solvent Screening | Ethyl acetate, isopropanol, acetonitrile, methanol/water, ethyl acetate/hexanes |
| Procedure | Single-solvent or two-solvent system |
| Cooling | Slow cooling to room temperature, followed by an ice bath |
| Washing | Cold recrystallization solvent |
| Drying | Under vacuum at a temperature below the solvent's boiling point |
Methodology:
-
Place the chromatographically purified compound in a clean Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethyl acetate) and heat the mixture gently while stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Isomer Co-elution
Caption: Decision tree for troubleshooting the co-elution of positional isomers.
References
- 1. A Reliable Method for the Separation and Detection of Synthetic Cannabinoids by Supercritical Fluid Chromatography with Mass Spectrometry, and Its Application to Plant Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative Supercritical Fluid Chromatography for Cannabinoid Refining and Purification - Medical Cannabis extraction technology - Nomad Labs [nomadlabs.eu]
- 3. chromatographytoday.com [chromatographytoday.com]
storage conditions to ensure ab-fubinaca 3-fluorobenzyl isomer stability
This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage conditions to ensure the stability of AB-FUBINACA 3-fluorobenzyl isomer. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, the solid form of this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least five years.[1]
Q2: How should I prepare and store solutions of this compound?
This compound is soluble in various organic solvents. The approximate solubilities are provided in the table below. For short-term storage, it is advisable to keep solutions at -20°C. To minimize the effects of solvent evaporation and potential degradation from repeated freeze-thaw cycles, it is best practice to prepare fresh solutions for immediate use or to store aliquots in tightly sealed vials.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
The primary potential degradation pathway for this compound is hydrolysis of the terminal amide. This can be accelerated by acidic or basic conditions. While the indazole ring is generally stable, prolonged exposure to harsh conditions could potentially lead to other degradation products.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of the compound in solution due to improper storage. | Prepare fresh solutions for each experiment or use freshly thawed aliquots. Ensure solutions are stored at -20°C in tightly sealed, light-protected vials. |
| Appearance of unknown peaks in analytical chromatograms (e.g., LC-MS). | Presence of degradation products. | Verify the purity of your standard. If degradation is suspected, perform a forced degradation study (see experimental protocols) to identify potential degradation products. Ensure your analytical method can separate the parent compound from any degradants. |
| Reduced potency or activity of the compound in biological assays. | Degradation of the compound leading to a lower effective concentration. | Confirm the concentration and purity of your stock solution using a validated analytical method. Prepare fresh dilutions from a properly stored stock. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMF | 5 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 3 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from Cayman Chemical product information.[1]
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 5 years[1] |
| In Solution | -20°C | For optimal results, use freshly prepared solutions or store in aliquots for short periods. Long-term stability in solution has not been extensively studied. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for conducting a stability study of this compound in a chosen solvent.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, Methanol)
- Amber glass vials with PTFE-lined caps
- Calibrated analytical balance
- Volumetric flasks and pipettes
- LC-MS/MS system
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve the compound in the chosen solvent to a final concentration of 1 mg/mL.
- Aliquot the stock solution into several amber glass vials, ensuring minimal headspace.
3. Storage Conditions:
- Store aliquots at different temperatures:
- -20°C (control)
- 4°C (refrigerated)
- Room temperature (e.g., 25°C)
- For photostability testing, expose a set of aliquots to a controlled light source (e.g., ICH Q1B compliant light chamber) while keeping a control set in the dark at the same temperature.
4. Time Points for Analysis:
- Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
5. Analytical Method:
- Use a validated stability-indicating LC-MS/MS method to determine the concentration of this compound. The method should be able to separate the parent compound from potential degradation products.
- Example LC-MS/MS Parameters (starting point for optimization):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase: Gradient elution with acetonitrile (B52724) and water (both with 0.1% formic acid)
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions: Monitor for the parent ion and characteristic product ions of this compound.
6. Data Analysis:
- Calculate the percentage of the initial concentration remaining at each time point.
- A significant decrease in concentration (e.g., >10%) indicates degradation.
- Analyze chromatograms for the appearance of new peaks, which may correspond to degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Interpreting NMR Data for AB-FUBINACA 3-Fluorobenzyl Isomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB-FUBINACA 3-fluorobenzyl isomer. The information provided will aid in the interpretation of Nuclear Magnetic Resonance (NMR) data for this specific synthetic cannabinoid.
Predicted NMR Data for this compound
Disclaimer: The following tables contain predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters. It is crucial to acquire experimental data for confirmation.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4' | 8.20 | d | 8.0 |
| H-7' | 7.85 | d | 8.5 |
| H-5', H-6' | 7.40-7.50 | m | |
| H-2'', H-6'' | 7.25-7.35 | m | |
| H-4'' | 7.05 | t | 8.5 |
| H-5'' | 7.15 | d | 7.5 |
| NH (amide) | 6.80 | d | 8.0 |
| CONH₂ | 5.50, 6.10 | br s | |
| CH₂ (benzyl) | 5.60 | s | |
| CH (valine) | 4.80 | dd | 8.0, 4.5 |
| CH (isopropyl) | 2.30 | m | 6.8 |
| CH₃ (isopropyl) | 1.05 | d | 6.8 |
| CH₃ (isopropyl) | 1.00 | d | 6.8 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (ppm) |
| C=O (amide) | 164.5 |
| C=O (carboxamide) | 174.0 |
| C-3' | 142.0 |
| C-3'a | 140.0 |
| C-7'a | 125.0 |
| C-4' | 123.0 |
| C-7' | 122.5 |
| C-6' | 121.0 |
| C-5' | 110.0 |
| C-1'' | 139.0 (d, JCF ≈ 7 Hz) |
| C-3'' | 163.0 (d, JCF ≈ 245 Hz) |
| C-5'' | 130.0 (d, JCF ≈ 8 Hz) |
| C-4'' | 123.0 (d, JCF ≈ 2 Hz) |
| C-2'' | 115.0 (d, JCF ≈ 21 Hz) |
| C-6'' | 114.5 (d, JCF ≈ 22 Hz) |
| CH₂ (benzyl) | 50.0 |
| CH (valine) | 58.0 |
| CH (isopropyl) | 31.0 |
| CH₃ (isopropyl) | 19.5 |
| CH₃ (isopropyl) | 18.5 |
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound analytical standard.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this class of compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte signals.
NMR Data Acquisition Parameters
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T1 is necessary.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.
-
Number of Scans: 1024 scans or more may be needed due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard, pre-defined parameter sets from the spectrometer software and adjust as necessary based on the sample.
-
Troubleshooting Guides and FAQs
Q1: Why do the aromatic signals in my ¹H NMR spectrum look so complex?
A1: The aromatic region of this compound is complex due to the presence of two substituted benzene (B151609) rings. The indazole ring system and the 3-fluorobenzyl group both contribute multiple signals. Furthermore, the fluorine atom causes through-bond coupling to nearby protons, leading to additional splitting of the signals in the fluorobenzyl ring system. To decipher these signals, it is highly recommended to run a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other.
Q2: I am having trouble distinguishing the 3-fluorobenzyl isomer from the 2- and 4-fluorobenzyl isomers by ¹H NMR. What should I look for?
A2: Differentiating these positional isomers by ¹H NMR alone can be challenging but is achievable by carefully analyzing the aromatic region.
-
4-Fluorobenzyl Isomer (AB-FUBINACA): The signals for the fluorobenzyl protons will appear as two distinct doublets (or more accurately, two apparent triplets due to coupling to both ortho-protons and the fluorine atom), each integrating to 2H. This is due to the symmetry of the para-substituted ring.
-
2-Fluorobenzyl Isomer: The aromatic signals of the fluorobenzyl group will be more complex and spread out due to the ortho-position of the fluorine, which will have a significant effect on the chemical shifts of the adjacent protons.
-
3-Fluorobenzyl Isomer: You will observe four distinct aromatic proton signals for the fluorobenzyl ring. One proton will likely appear as a singlet or a narrow triplet (the proton between the two carbons bonded to the CH₂ and the fluorine), while the others will show more complex splitting patterns (doublets of doublets, triplets of doublets).
A ¹⁹F NMR or 2D ¹H-¹⁹F HMBC experiment can be invaluable for unambiguous confirmation of the fluorine position.
Q3: My ¹³C NMR spectrum is weak and noisy. How can I improve it?
A3: A weak ¹³C spectrum is a common issue due to the low natural abundance of the ¹³C isotope. Here are some solutions:
-
Increase the number of scans: Doubling the number of scans will increase the signal-to-noise ratio by a factor of the square root of 2.
-
Increase sample concentration: If possible, use a more concentrated sample.
-
Use a higher field spectrometer: A spectrometer with a stronger magnet will provide better sensitivity.
-
Optimize the relaxation delay: Ensure the relaxation delay (d1) is appropriate for all carbon nuclei to fully relax between pulses. For non-quantitative spectra, a shorter delay can be used to acquire more scans in a given time.
Q4: How does the fluorine atom affect the ¹³C NMR spectrum?
A4: The fluorine atom will couple with carbon atoms, resulting in splitting of the carbon signals. This is known as C-F coupling. The magnitude of the coupling constant (JCF) depends on the number of bonds between the carbon and fluorine atoms.
-
¹JCF (one-bond coupling): This is the largest coupling and will be observed for the carbon directly attached to the fluorine. It is typically in the range of 240-260 Hz.
-
²JCF (two-bond coupling): The carbons adjacent to the C-F bond will show smaller couplings, typically around 20-25 Hz.
-
³JCF (three-bond coupling): Couplings over three bonds are even smaller, usually in the range of 5-10 Hz.
Observing these characteristic splitting patterns in the ¹³C NMR spectrum is a key method for confirming the structure of fluorinated compounds.
Visualizations
Validation & Comparative
Differentiating AB-FUBINACA's Fluorobenzyl Isomers: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of analytical methodologies for differentiating the 3-fluorobenzyl isomer of AB-FUBINACA from its 2-fluoro and 4-fluoro (AB-FUBINACA) counterparts. Positional isomer differentiation is a critical challenge in forensic analysis and drug development, as slight structural variations can lead to significant differences in pharmacological and toxicological profiles. This document outlines key experimental data and protocols to aid researchers, scientists, and drug development professionals in the accurate identification of these synthetic cannabinoids.
Executive Summary
The primary challenge in distinguishing AB-FUBINACA (4-fluorobenzyl isomer) from its 2- and 3-fluorobenzyl positional isomers lies in their similar physicochemical properties, which often results in co-elution during chromatographic analysis.[1][2] However, advanced mass spectrometric techniques, particularly those utilizing collision-induced dissociation (CID), have proven effective in their differentiation.[1][3][4][5] The relative abundances of specific product ions, notably m/z 109 (fluorobenzyl cation) and m/z 253, serve as key differentiators.[4][5] While Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent methods, other techniques like Gas Chromatography-Infrared Spectroscopy (GC-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer utility in unambiguous identification.[6][7]
Data Presentation: Quantitative Analysis of Isomer Differentiation
The following tables summarize the key quantitative data from mass spectrometric analyses that enable the differentiation of the AB-FUBINACA fluorobenzyl isomers.
Table 1: Key Diagnostic Ions for Isomer Differentiation
| Analytical Technique | Precursor Ion (m/z) | Key Product Ions (m/z) | Differentiating Feature | Reference |
| LC-ESI-QqQ-MS | 369 [M+H]⁺ | 109, 253 | Relative abundance ratios of product ions at varying collision energies. | [1][3] |
| GC-EI-QqQ-MS | Not specified | 109, 253 | Logarithmic values of the abundance ratio of ions m/z 109 to m/z 253. | [4][5] |
Table 2: Relative Abundance of Key Product Ions at Different Collision Energies (Illustrative)
| Isomer | Collision Energy (eV) | Relative Abundance of m/z 109 | Relative Abundance of m/z 253 | Log(A₁₀₉/A₂₅₃) Order | Reference |
| 2-fluorobenzyl | 20-35 | Intermediate | Intermediate | meta < ortho < para | [3][4] |
| 3-fluorobenzyl (meta) | 20-35 | Lowest | Highest | meta < ortho < para | [3][4] |
| 4-fluorobenzyl (para, AB-FUBINACA) | 20-35 | Highest | Lowest | meta < ortho < para | [3][4] |
Note: The exact relative abundances can vary based on instrumentation and specific experimental conditions. The trend in the logarithmic ratio of the ion abundances is the key differentiating factor.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-ESI-QqQ-MS)
This method is highly effective for the differentiation of all six positional isomers of AB-FUBINACA, including the three fluorobenzyl isomers.[1][3]
-
Chromatography: An ODS (octadecylsilyl) column is typically used.[1][3] While four of the six positional isomers can be separated chromatographically in isocratic mode, AB-FUBINACA and its 3-fluorobenzyl isomer often co-elute.[1][3] A gradient elution with a mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) in water and methanol (B129727) can also be employed.[3]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used. The precursor ion for MS/MS analysis is [M+H]⁺ at m/z 369.[1]
-
Differentiation: The key to differentiation lies in energy-resolved mass spectrometry (ERMS), where the collision energy is varied. The relative abundances of the product ions, particularly m/z 109 and m/z 253, are measured at different collision energies. Plotting the logarithmic values of the product ion abundance ratios as a function of collision energy provides clear and significant differentiation between the isomers.[1][3]
Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-EI-QqQ-MS)
This method provides a practical approach for differentiating the fluorobenzyl isomers.[4][5]
-
Chromatography: A standard capillary column such as a DB-1 MS is suitable for separation.[8]
-
Mass Spectrometry: Electron ionization (EI) is used. While the product ion spectra of the three isomers are qualitatively similar, they differ in the relative abundances of the ions at m/z 109 and m/z 253.[4][5]
-
Differentiation: Similar to the LC-MS method, the differentiation is based on the collision energy. The logarithmic values of the abundance ratio of the ions at m/z 109 to m/z 253 (ln(A₁₀₉/A₂₅₃)) increase linearly with collision energy, and the order of this value is consistently meta < ortho < para.[4][5]
Gas Chromatography-Infrared Spectroscopy (GC-IR)
GC-IR offers a valuable alternative for differentiating positional isomers where mass spectrometry may be inconclusive.[6]
-
Principle: While mass spectrometry detects fragments based on mass-to-charge ratio, infrared spectroscopy probes the vibrational modes of the molecule. Positional isomers, having different bond arrangements, will exhibit unique IR spectra.[6]
-
Application: The IR spectra of the 2-, 3-, and 4-fluoro isomers are clearly distinguishable, providing a definitive identification that may not be possible with benchtop GC-MS systems alone.[6]
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for differentiating the AB-FUBINACA fluorobenzyl isomers.
Caption: Workflow for differentiating AB-FUBINACA isomers.
As there is no specific information available on the signaling pathways of the individual 2-fluoro, 3-fluoro, and 4-fluoro isomers of AB-FUBINACA, a diagram illustrating these pathways cannot be generated. However, it is known that AB-FUBINACA is a potent agonist of the CB1 receptor.[9] The logical relationship between the isomers is based on the position of the fluorine atom on the benzyl (B1604629) ring.
Caption: Relationship of AB-FUBINACA fluorobenzyl isomers.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go-jsb.co.uk [go-jsb.co.uk]
- 7. Synthetic cannabinoids in e-liquids: A proton and fluorine NMR analysis from a conventional spectrometer to a compact one [agris.fao.org]
- 8. swgdrug.org [swgdrug.org]
- 9. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
Differentiating AB-FUBINACA Isomers: A Mass Spectrometry-Based Comparative Analysis
For researchers, scientists, and drug development professionals, the precise identification of synthetic cannabinoid isomers is a critical challenge. Subtle structural variations between isomers of compounds like AB-FUBINACA can lead to significant differences in pharmacological and toxicological profiles. This guide provides a comparative analysis of AB-FUBINACA and its positional isomers utilizing mass spectrometry, supported by experimental data, to aid in their unambiguous differentiation.
The differentiation of AB-FUBINACA and its isomers is often complicated by their similar retention times and mass spectral patterns under standard analytical conditions.[1] However, advanced mass spectrometric techniques, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), offer powerful tools for their distinction. Methodologies employing triple quadrupole (QqQ) and linear ion trap (LIT) mass spectrometers have proven effective in resolving these isomeric forms by leveraging differences in their fragmentation pathways and the relative abundance of product ions at varying collision energies.[1][2][3]
Comparative Analysis of AB-FUBINACA and its Positional Isomers
This comparison focuses on AB-FUBINACA and five of its key positional isomers: two fluorine positional isomers (2-fluorobenzyl and 3-fluorobenzyl) and three methyl positional isomers in the carboxamide side chain.
Chromatographic and Mass Spectrometric Data
While some isomers can be partially separated chromatographically, mass spectrometry provides the definitive data for differentiation.[1] The following tables summarize the key mass spectrometric data for the differentiation of AB-FUBINACA and its isomers based on liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).
Table 1: Characteristic Product Ions of AB-FUBINACA Isomers in MS³ Spectra (Negative Ion Mode) [1]
| Isomer | Precursor Ion (m/z) | MS² Ion (m/z) | Characteristic MS³ Product Ions (m/z) | Key Differentiating Features |
| Isomer-1 (2-fluorobenzyl) | 367 | 323 | 271 (base peak), 141, 225 | m/z 271 is the base peak; m/z 349 is barely detected. Abundances of m/z 141 and 225 are lower than other isomers. |
| Isomer-4 (N-(1-amino-2-methyl-1-oxobutan-2-yl)) | 367 | 323 | 243 | Presence of the characteristic ion at m/z 243. |
| Isomer-5 (N-(1-amino-1-oxobutan-2-yl)-N-methyl) | 367 | 323 | 251, 324 | Presence of characteristic ions at m/z 251 and 324; m/z 271 is barely detected. Higher relative abundance of m/z 349. |
Note: AB-FUBINACA, isomer-2 (3-fluorobenzyl), and isomer-3 are difficult to differentiate based on MS³ spectra alone due to similar fragmentation patterns.[1]
Table 2: Differentiation of AB-FUBINACA and Isomers by Product Ion Abundance Ratios using LC-ESI-QqQ-MS [1][3]
| Isomer Comparison | Ion Abundance Ratio | Collision Energy (eV) Range | Order of Increasing Ratio |
| Isomer-5 vs. Isomer-4 vs. Isomer-3 | ln(A₃₂₄/A₃₅₂) | Not Specified | Isomer-5 < Isomer-4 < Isomer-3 |
| AB-FUBINACA vs. Isomer-4 vs. Isomer-3 | ln(A₂₅₃/A₃₂₄) | 15–30 | AB-FUBINACA < Isomer-4 < Isomer-3 |
| AB-FUBINACA vs. Isomer-1 vs. Isomer-2 | ln(A₁₀₉/A₂₅₃) | 20–50 | Isomer-2 < Isomer-1 < AB-FUBINACA |
A = Abundance of the ion at the specified m/z
For the fluoro positional isomers (ortho, meta, and para), electron ionization-triple quadrupole mass spectrometry (EI-QqQ-MS) has also been shown to be effective. The logarithmic values of the abundance ratio of the ions at m/z 109 to m/z 253 (ln(A₁₀₉/A₂₅₃)) were found to be in the order meta < ortho < para and increased linearly with collision energy.[2][3]
Experimental Protocols
The following are summarized experimental methodologies for the analysis of AB-FUBINACA isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation: Standard solutions of AB-FUBINACA and its isomers are prepared in a suitable solvent such as methanol (B129727).
Instrumentation: A liquid chromatograph coupled to a linear ion trap or a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is utilized.[1]
Chromatographic Conditions:
-
Column: ODS column (e.g., L-column 2 ODS).[1]
-
Mobile Phase: A gradient or isocratic elution can be used. For instance, an isocratic mode may be employed to separate some of the isomers.[1] A typical gradient elution for general screening involves a mobile phase consisting of A: 10 mM ammonium (B1175870) acetate/5% methanol in distilled water and B: 10 mM ammonium acetate/5% distilled water in methanol. The gradient runs from 100% A to 100% B over 15 minutes.[1]
-
Flow Rate: A suitable flow rate for the column dimensions is used.
-
Injection Volume: Typically in the range of 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative mode. Negative mode has been shown to be effective for differentiation in MS³ experiments.[1]
-
MS/MS Analysis: For QqQ-MS, collision-induced dissociation (CID) is performed at various collision energies to observe differences in product ion abundances. For LIT-MS, multi-stage mass spectrometry (MSⁿ) is used to identify characteristic product ions.[1]
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows for the mass spectrometric analysis of AB-FUBINACA isomers.
Caption: Workflow for LC-MS/MS analysis of AB-FUBINACA isomers.
Caption: Logic for isomer differentiation by MS/MS fragmentation.
References
- 1. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacological Effects of AB-FUBINACA Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of AB-FUBINACA and its key positional isomers. The data presented herein is compiled from peer-reviewed studies to assist researchers in understanding the structure-activity relationships of this potent synthetic cannabinoid. All quantitative data is summarized for direct comparison, and detailed experimental methodologies for cited assays are provided.
Introduction to AB-FUBINACA and Its Isomers
AB-FUBINACA, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, is a high-affinity agonist for the cannabinoid type 1 (CB1) receptor, originally developed by Pfizer as a potential analgesic.[1] Its structure features an indazole core, a valinamide (B3267577) head group, and a 4-fluorobenzyl tail. Positional isomers, which have the same molecular formula but differ in the arrangement of substituent groups, can exhibit significantly different pharmacological profiles. This guide focuses on isomers where the fluorine atom is relocated on the benzyl (B1604629) ring and a regioisomer where the benzyl group is attached to a different nitrogen on the indazole core. Understanding these differences is crucial for structure-activity relationship (SAR) studies and for the development of more selective cannabinoid receptor modulators.
Comparative Pharmacological Data
The primary pharmacological distinction among AB-FUBINACA isomers lies in their binding affinity and potency at cannabinoid receptors, particularly the CB1 receptor, which mediates the principal psychoactive effects.
Cannabinoid Receptor Binding Affinity
The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for AB-FUBINACA and its positional isomers at the human CB1 receptor.
| Compound | Isomeric Variation | CB1 Binding Affinity (Ki, nM) | Reference |
| AB-FUBINACA | 4-fluorobenzyl (Parent) | 0.9 | [1][2] |
| 2-fluorobenzyl isomer | Fluorine at position 2 | 4.69 | [3] |
| 3-fluorobenzyl isomer | Fluorine at position 3 | 51.1 | [4] |
| 2H-indazole regioisomer | Benzyl group at N2 of indazole | Low potency (micromolar) | [5] |
Cannabinoid Receptor Functional Activity
Functional assays measure the biological response following ligand binding. The half-maximal effective concentration (EC50) represents the concentration of a ligand that induces a response halfway between the baseline and maximum. The 1H-indazole isomers of AB-FUBINACA are potent, full agonists at the CB1 receptor, while the 2H-indazole regioisomer demonstrates significantly lower potency.[5]
| Compound | Receptor | Assay Type | Potency (EC50) | Efficacy (% of control) | Reference |
| AB-FUBINACA | CB1 | Fluorometric | High (nanomolar) | Full Agonist | [5] |
| 2H-indazole regioisomer | CB1 | Fluorometric | Low (micromolar) | Low Potency Agonist | [5] |
| (S)-AB-FUBINACA 2-F isomer | CB1 | Functional Assay | More potent than (R) | Agonist | [6][7] |
| (R)-AB-FUBINACA 2-F isomer | CB1 | Functional Assay | Less potent than (S) | Agonist | [6][7] |
Signaling and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in DOT language script.
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist like AB-FUBINACA initiates a G-protein signaling cascade, primarily through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and downstream cellular effects.
Experimental Workflow: Radioligand Competition Binding Assay
This workflow illustrates the key steps in a radioligand competition binding assay used to determine the binding affinity (Ki) of a test compound.
Experimental Protocols
Radioligand Competition Binding Assay for CB1 Receptor
This protocol is used to determine the binding affinity (Ki) of test compounds by measuring their ability to displace a known radioligand from the CB1 receptor.
-
Materials:
-
Cell membranes from CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[8]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[8]
-
Radioligand: [³H]-CP55,940 (a high-affinity CB1 agonist) at a concentration near its dissociation constant (Kd), typically 0.5-1.5 nM.
-
Unlabeled Ligand: CP55,940 at 10 µM for determining non-specific binding.
-
Test Compounds: AB-FUBINACA isomers at varying concentrations.
-
96-well plates and glass fiber filters (GF/B or GF/C).
-
-
Procedure:
-
Membrane Preparation: Thaw and homogenize cell membranes in ice-cold binding buffer. Determine protein concentration via a Bradford or BCA assay and dilute to a final concentration of 5-20 µg of protein per well.[9]
-
Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 200-250 µL:[9][10]
-
Total Binding: Add membrane suspension, [³H]-CP55,940, and binding buffer.
-
Non-Specific Binding (NSB): Add membrane suspension, [³H]-CP55,940, and a saturating concentration of unlabeled CP55,940 (10 µM).
-
Competition: Add membrane suspension, [³H]-CP55,940, and serial dilutions of the test compound (e.g., AB-FUBINACA isomer).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[9][10]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in wash buffer or 0.3% PEI) to separate bound from unbound radioligand.[9][10]
-
Washing: Wash the filters rapidly three to four times with 3 mL of ice-cold wash buffer.[9][10]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures G-protein activation following receptor stimulation by an agonist. It is used to determine the potency (EC50) and efficacy (Emax) of a compound.
-
Materials:
-
CB1 receptor-expressing cell membranes.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Guanosine Diphosphate (GDP): Typically 10-30 µM.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog, used at a final concentration of 0.05-0.1 nM.[11]
-
Unlabeled GTPγS: 10 µM for determining non-specific binding.
-
Agonist test compounds (AB-FUBINACA isomers).
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, GDP, and cell membranes (10-20 µg protein/well).[12]
-
Agonist Addition: Add serial dilutions of the agonist test compound. For basal binding, add buffer only. For non-specific binding, add 10 µM unlabeled GTPγS.[12]
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to all wells.[11]
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate. Wash the filters with ice-cold wash buffer.[11]
-
Quantification: Dry the filter plate and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.
-
Use non-linear regression to determine the EC50 (potency) and Emax (maximum stimulation, efficacy) values.
-
-
Conclusion
The pharmacological profile of AB-FUBINACA is highly sensitive to positional changes in its chemical structure. Shifting the fluorine atom from the 4-position to the 2- or 3-position on the benzyl tail progressively decreases CB1 receptor binding affinity. Furthermore, altering the attachment point of the benzyl group from the 1-position to the 2-position of the indazole core (regioisomerism) dramatically reduces agonist potency from the nanomolar to the micromolar range.[5] These findings underscore the critical role of specific molecular geometry in ligand-receptor interactions and provide valuable data for the rational design of novel cannabinoid receptor modulators with tailored pharmacological properties.
References
- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation of an Analytical Method for AB-FUBINACA 3-Fluorobenzyl Isomer Using a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated analytical method for the quantification of AB-FUBINACA 3-fluorobenzyl isomer, a potent synthetic cannabinoid, utilizing a certified reference material (CRM). The guide details the experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and presents illustrative validation data based on the Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines.[1][2][3] Furthermore, a comparison with an alternative analytical technique, gas chromatography-mass spectrometry (GC-MS), is provided to aid researchers in selecting the most appropriate method for their specific needs.
Introduction
The proliferation of synthetic cannabinoids presents a significant challenge for forensic and research laboratories. Accurate and reliable analytical methods are crucial for the identification and quantification of these compounds and their isomers. AB-FUBINACA and its positional isomers, such as the 3-fluorobenzyl isomer, are of particular interest due to their prevalence and potent psychoactive effects. The use of a Certified Reference Material (CRM) is fundamental to ensuring the traceability and accuracy of analytical measurements. This guide outlines a validated LC-MS/MS method for the this compound, offering a robust approach for its analysis.
Validated Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique for the analysis of synthetic cannabinoids in various matrices.[4][5]
Experimental Protocol
2.1.1. Materials and Reagents
-
Certified Reference Material (CRM): AB-FUBINACA (Cerilliant/Cayman Chemical)[6][7]
-
Internal Standard (IS): AB-FUBINACA-d4 (Cayman Chemical)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid
2.1.2. Sample Preparation
-
Standard and Calibrator Preparation: Prepare a stock solution of this compound CRM in methanol. Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample Extraction (from a representative matrix, e.g., synthetic oral fluid):
-
To 1 mL of the sample, add the internal standard (AB-FUBINACA-d4).
-
Perform a protein precipitation step by adding 2 mL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2.1.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program to ensure the separation of the analyte from potential interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Method Validation Data
The following tables summarize the illustrative performance characteristics of the validated LC-MS/MS method, with acceptance criteria based on SWGTOX guidelines.[1][2][10]
Table 1: Method Selectivity and Linearity
| Parameter | Result | Acceptance Criteria |
| Selectivity | No interfering peaks at the retention time of the analyte in blank matrix samples. | No significant interference at the analyte's retention time. |
| Linearity Range | 0.1 - 100 ng/mL | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Calibration Model | Linear, weighted (1/x) | Appropriate for the concentration range. |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Accuracy (% Bias) | Within-Run Precision (% CV) | Between-Run Precision (% CV) | Acceptance Criteria |
| Low QC | 0.5 | ± 5.2% | 4.8% | 6.5% | Bias: ± 20%Precision: ≤ 20% CV |
| Mid QC | 10 | ± 3.8% | 3.5% | 5.1% | Bias: ± 20%Precision: ≤ 20% CV |
| High QC | 80 | ± 2.5% | 2.9% | 4.2% | Bias: ± 20%Precision: ≤ 20% CV |
Table 3: Limits of Detection and Quantification
| Parameter | Result | Method of Determination |
| Limit of Detection (LOD) | 0.05 ng/mL | Signal-to-noise ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | 0.1 ng/mL | S/N ≥ 10 and acceptable precision and accuracy |
Table 4: Robustness
| Parameter Varied | Effect on Results |
| Column Temperature (± 2°C) | No significant impact on quantification. |
| Mobile Phase Composition (± 2%) | No significant impact on quantification. |
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds, including many synthetic cannabinoids.[11][12][13]
Experimental Protocol Overview
-
Sample Preparation: A similar liquid-liquid extraction procedure can be employed, followed by derivatization (e.g., silylation) to improve the thermal stability and chromatographic behavior of the analyte.
-
GC-MS Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar capillary column is typically used.
-
Analysis: The instrument is operated in electron ionization (EI) mode, and the resulting mass spectra are used for identification.
Performance Comparison: LC-MS/MS vs. GC-MS
Table 5: Comparison of Analytical Methods
| Feature | LC-MS/MS | GC-MS |
| Sensitivity | Generally higher, suitable for trace analysis. | Can be sensitive, but may be lower than LC-MS/MS for some compounds. |
| Selectivity | High, due to chromatographic separation and specific MRM transitions. | Good, based on retention time and mass spectral fragmentation. |
| Sample Preparation | Often simpler, derivatization is typically not required. | May require derivatization for thermally labile compounds. |
| Throughput | Can be high with modern UPLC systems. | Runtimes can be longer. |
| Compound Suitability | Ideal for a wide range of compounds, including thermally labile and high molecular weight analytes. | Best suited for volatile and thermally stable compounds. |
| Isomer Separation | Can be challenging for some isomers, may require specialized columns or methods. | Can provide good separation of isomers depending on the column and conditions.[14] |
Visualized Workflows and Comparisons
To further illustrate the methodologies, the following diagrams have been generated using Graphviz.
Conclusion
The presented LC-MS/MS method, validated using a certified reference material, provides a reliable and robust approach for the quantitative analysis of this compound. The illustrative data demonstrates that the method meets the stringent requirements for forensic and research applications. While GC-MS presents a viable alternative, LC-MS/MS generally offers superior sensitivity and broader applicability for complex synthetic cannabinoids. The choice of method will ultimately depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput. This guide serves as a valuable resource for researchers in the development and implementation of analytical methods for emerging psychoactive substances.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. AB-FUBINACA | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. caymanchem.com [caymanchem.com]
- 9. sanbio.nl [sanbio.nl]
- 10. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. probiologists.com [probiologists.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of AB-FUBINACA 3-Fluorobenzyl Isomer in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoids, presents a significant challenge for toxicological screening and forensic analysis. Immunoassays are a common preliminary screening tool due to their speed and high throughput. However, the constant structural evolution of synthetic cannabinoids, including the prevalence of positional isomers, raises critical questions about the cross-reactivity and, consequently, the accuracy of these assays. This guide provides a comparative analysis of the cross-reactivity of AB-FUBINACA and its 3-fluorobenzyl isomer in a commercially available immunoassay, supported by experimental data and protocols.
Data Presentation: Immunoassay Cross-Reactivity Comparison
The following table summarizes the cross-reactivity of AB-FUBINACA and its positional isomers in the Thermo Scientific™ CEDIA® AB-PINACA Assay. This assay is a homogeneous enzyme immunoassay intended for the qualitative and semi-quantitative detection of AB-PINACA and its structurally related compounds in human urine.[1]
| Compound | Tested Concentration (ng/mL) | Observed Concentration (ng/mL) | Cross-Reactivity (%) |
| AB-FUBINACA | 25 | 23.4 | 94% |
| AB-FUBINACA 3-fluorobenzyl isomer | 40 | 21.5 | 54% |
| AB-FUBINACA isomer 1 | 150 | 23.1 | 15% |
Data sourced from the Thermo Scientific CEDIA AB-PINACA Assay package insert.[1]
The data clearly indicates that while the CEDIA AB-PINACA assay detects the this compound, its cross-reactivity is significantly lower (54%) compared to the parent compound, AB-FUBINACA (94%). This highlights the potential for under-reporting or false-negative results for samples containing predominantly the 3-fluorobenzyl isomer when using this specific assay. The "isomer 1" shows even lower cross-reactivity, emphasizing the challenge positional isomers pose to immunoassay detection.
Experimental Protocols
The determination of cross-reactivity in immunoassays is a critical component of assay validation. The general principle involves challenging the assay with various concentrations of a potentially cross-reacting compound and determining the concentration that produces a response equivalent to the assay's cutoff calibrator.
General Protocol for Determining Immunoassay Cross-Reactivity (Competitive ELISA)
This protocol outlines a typical workflow for assessing the cross-reactivity of a specific compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Coating: Microtiter plate wells are coated with a protein conjugate of the target analyte (e.g., AB-PINACA-protein conjugate). The plate is then incubated to allow for binding.
-
Washing: The wells are washed to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., bovine serum albumin) is added to the wells to block any remaining non-specific binding sites. The plate is incubated and washed again.
-
Competition: A mixture containing a fixed amount of the primary antibody (specific to the target analyte) and varying concentrations of the test compound (e.g., this compound) or the standard calibrator is added to the wells. The plate is then incubated. During this step, the test compound and the coated conjugate compete for binding to the primary antibody.
-
Washing: The wells are washed to remove unbound antibodies and test compounds.
-
Secondary Antibody Incubation: An enzyme-labeled secondary antibody that binds to the primary antibody is added to the wells. The plate is incubated and then washed.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change. The reaction is allowed to proceed for a set amount of time.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength.
-
Calculation of Cross-Reactivity: The concentration of the test compound that produces a signal equivalent to the assay's cutoff calibrator is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100
Visualizations
Experimental Workflow: Competitive Immunoassay
The following diagram illustrates the key steps in a competitive immunoassay used to determine cross-reactivity.
Caption: Workflow of a competitive immunoassay for cross-reactivity testing.
Logical Relationship: AB-FUBINACA and its 3-fluorobenzyl Isomer
The diagram below illustrates the structural difference between AB-FUBINACA and its 3-fluorobenzyl isomer, which is the basis for the observed differences in immunoassay cross-reactivity.
Caption: Structural relationship between AB-FUBINACA and its 3-fluorobenzyl isomer.
Conclusion
This guide demonstrates that while some immunoassays can detect the this compound, the cross-reactivity can be substantially different from that of the parent compound, AB-FUBINACA. This has significant implications for clinical and forensic toxicology, as reliance on such screening results without confirmation could lead to an underestimation of exposure to this particular isomer. It is crucial for researchers, scientists, and drug development professionals to be aware of these limitations and to consider the use of more specific analytical methods, such as mass spectrometry, for the confirmation and accurate quantification of specific synthetic cannabinoid isomers.[2][3][4][5] The development of immunoassays with broader and more consistent cross-reactivity to prevalent isomers remains a key challenge in the field.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability of AB-FUBINACA Isomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of various isomers of AB-FUBINACA, a potent synthetic cannabinoid. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and overall toxicological risk. This document summarizes key experimental data, details the methodologies used in these studies, and provides a visual representation of the experimental workflow.
Executive Summary
In vitro studies reveal significant differences in the metabolic stability of AB-FUBINACA isomers. The stereochemistry of the valine moiety plays a critical role, with the (S)-enantiomer of AB-FUBINACA being cleared more rapidly than the (R)-enantiomer in both human liver microsomes and hepatocytes. When compared to its structural analog, ADB-FUBINACA, which features a tert-butyl group instead of an isopropyl group, AB-FUBINACA demonstrates a considerably shorter half-life, indicating faster clearance. While direct metabolic stability data for the 2-alkyl-2H-indazole regioisomer of AB-FUBINACA is limited, its identification as a potential manufacturing impurity with distinct pharmacological activity underscores the importance of isomeric purity in research and forensic analysis.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability parameters for AB-FUBINACA stereoisomers and its structural analog, ADB-FUBINACA.
| Compound | Test System | Half-life (t¹/²) (min) | Intrinsic Clearance (CLint) (mL/min/kg) | Microsomal Clearance (CLint, micr) (μL/min/mg) | Reference |
| (S)-AB-FUBINACA | pHLM | 15.1 ± 2.61 | 161 ± 27.9 | 3.66 ± 0.63 | [1][2] |
| pHHeps | 26.3 ± 8.21 | 110 ± 34.5 | - | [1][2] | |
| (R)-AB-FUBINACA | pHLM | 50.8 ± 3.19 | 13.7 ± 4.06 | 1.16 ± 0.09 | [1][2] |
| pHHeps | 30.6 ± 2.89 | 113 ± 10.5 | - | [1][2] | |
| ADB-FUBINACA | HLM | 39.7 ± 0.1 | 16.5 | 17.5 ± 0.1 | [3] |
pHLM: pooled Human Liver Microsomes; pHHeps: pooled Human Cryopreserved Hepatocytes; HLM: Human Liver Microsomes.
Experimental Protocols
The data presented in this guide were generated using established in vitro metabolic stability assays. The following is a detailed description of the typical methodologies employed.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is designed to assess the metabolic stability of a compound primarily by Phase I enzymes, such as cytochrome P450s (CYPs).
Materials:
-
Test compound (AB-FUBINACA isomer)
-
Pooled human liver microsomes (pHLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
A stock solution of the test compound is prepared, typically in an organic solvent like DMSO.
-
The incubation mixture is prepared by combining the test compound (at a final concentration, e.g., 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer in a microcentrifuge tube or 96-well plate.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is immediately terminated by the addition of a quenching solution, typically cold acetonitrile containing an internal standard.
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is transferred to a new plate or vials for analysis by LC-MS/MS.
-
The concentration of the remaining parent compound at each time point is quantified.
-
The half-life (t¹/²) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
In Vitro Metabolic Stability Assay in Human Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes in a more physiologically relevant environment.
Materials:
-
Test compound (AB-FUBINACA isomer)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Cryopreserved hepatocytes are thawed and suspended in incubation medium.
-
The hepatocyte suspension is added to a multi-well plate.
-
A stock solution of the test compound is added to the hepatocytes to achieve the desired final concentration (e.g., 1 µM).
-
The plate is incubated at 37°C in a humidified incubator, often with gentle shaking.
-
Samples are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
The reaction is terminated by adding cold acetonitrile with an internal standard to each well.
-
The samples are processed to separate the cell debris from the supernatant.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t¹/²) and intrinsic clearance (CLint) are calculated based on the disappearance of the parent compound over time.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the in vitro metabolic stability of a compound.
Caption: Experimental workflow for in vitro metabolic stability assays.
Signaling Pathways and Metabolic Enzymes
The metabolism of AB-FUBINACA and its isomers is primarily mediated by carboxylesterases and cytochrome P450 (CYP) enzymes. Carboxylesterase 1 (CES1) has been identified as a key enzyme responsible for the hydrolysis of the amide bond in AMB-FUBINACA, a structurally similar compound.[4] CYP enzymes are involved in oxidative metabolism, such as hydroxylation, of the synthetic cannabinoid structure.[5] The interplay of these enzyme systems dictates the overall clearance rate and metabolic profile of the compounds.
Caption: Key metabolic pathways for AB-FUBINACA isomers.
References
- 1. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. In Vitro Interaction of AB-FUBINACA with Human Cytochrome P450, UDP-Glucuronosyltransferase Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AB-FUBINACA 3-fluorobenzyl Isomer and JWH-018 for Researchers
This guide provides a detailed, data-driven comparison of two synthetic cannabinoid receptor agonists: AB-FUBINACA 3-fluorobenzyl isomer and JWH-018. Designed for researchers, scientists, and drug development professionals, this document outlines their pharmacological properties, supported by experimental data and detailed protocols.
Overview
AB-FUBINACA and JWH-018 are potent synthetic cannabinoids that act as agonists at the cannabinoid receptors CB1 and CB2.[1] JWH-018, a naphthoylindole, was one of the first synthetic cannabinoids to be widely identified in recreational products.[1][2] AB-FUBINACA, an indazole-3-carboxamide, represents a newer structural class.[3] This guide focuses on the 3-fluorobenzyl positional isomer of AB-FUBINACA. Positional isomers, where a functional group is moved to a different position on the molecule, can exhibit distinct pharmacological profiles.[1][4]
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters for this compound and JWH-018, based on available in vitro data. It is important to note that direct comparisons of absolute values between studies should be made with caution due to potential variations in experimental conditions.
Table 1: Cannabinoid Receptor Binding Affinity (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |
| This compound | 51.1 | Not Reported | [4] |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | [5] |
| AB-FUBINACA (parent compound) | 0.9 | Not Reported | [1][6] |
Table 2: Functional Activity at Cannabinoid Receptors (EC50, nM)
| Compound | Assay | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) | Reference |
| JWH-018 | cAMP Inhibition | 14.7 | Not Reported | [7] |
| JWH-018 | ERK1/2 Phosphorylation | 4.4 | Not Reported | [7] |
| JWH-018 | CB1 Receptor Internalization | 2.8 | Not Reported | [7] |
| JWH-018 | [³⁵S]GTPγS Binding | 102 (human) | 133 (human) | [5] |
| AB-FUBINACA (parent compound) | [³⁵S]GTPγS Binding | Not Reported | Not Reported | |
| ADB-FUBINACA (related compound) | β-arrestin 2 Recruitment | 0.69 | 0.59 | [8] |
In Vivo Effects
Both JWH-018 and AB-FUBINACA (and its analogs) have been shown to produce a range of cannabinoid-like effects in vivo, including hypothermia, analgesia, catalepsy, and reduced motor activity.[5][9][10] These effects are primarily mediated through the activation of the CB1 receptor and can be blocked by a CB1 antagonist.[9][10] Studies on AB-FUBINACA have indicated it has short-acting in vivo effects.[11] Repeated administration of JWH-018 has been shown to induce adaptive changes in the mesolimbic and mesocortical dopaminergic pathways.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical CB1 receptor signaling pathway and a typical experimental workflow for a [³⁵S]GTPγS binding assay.
Caption: CB1 Receptor Signaling Pathway.
Caption: Workflow for [³⁵S]GTPγS Binding Assay.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for cannabinoid receptors.
-
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Radioligand (e.g., [³H]CP55,940).
-
Test compound (this compound or JWH-018).
-
Non-specific binding control (e.g., a high concentration of a known potent cannabinoid agonist like WIN55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
96-well plates.
-
Filter mats.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate, typically for 60-90 minutes at 30°C.[12]
-
Terminate the reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value obtained from the competition binding curve.
-
[³⁵S]GTPγS Binding Assay (for EC50 and Emax determination)
This functional assay measures G-protein activation following receptor agonism.[13][14]
-
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest.
-
Test compound.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filter plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound dilutions.
-
Pre-incubate the plate.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for binding to activated G-proteins.
-
If using a filtration method, terminate the reaction by rapid filtration and wash the filters.[13]
-
If using an SPA method, add SPA beads and centrifuge the plate.
-
Quantify the radioactivity using a scintillation counter.
-
Generate a dose-response curve to determine the EC50 and Emax values.[14]
-
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[15][16]
-
Materials:
-
Whole cells expressing the CB1 receptor.
-
Test compound.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., ELISA-based).
-
Cell lysis buffer.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration using a competitive immunoassay or other detection method as per the kit manufacturer's instructions.[15]
-
Generate a dose-response curve to determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.
-
Conclusion
Both this compound and JWH-018 are potent agonists of the CB1 receptor. Based on the available data, JWH-018 exhibits a higher binding affinity for the CB1 receptor compared to the 3-fluorobenzyl isomer of AB-FUBINACA. However, the parent compound, AB-FUBINACA, has a significantly higher affinity than JWH-018. This highlights the critical role that subtle structural modifications, such as the position of a fluorine atom, can play in modulating the pharmacological activity of synthetic cannabinoids.
The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Consistent experimental conditions are paramount for generating reliable and comparable data. Further research is needed to fully characterize the pharmacology of this compound, including its affinity for the CB2 receptor and its functional activity profile in various signaling pathways.
References
- 1. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated exposure to JWH‐018 induces adaptive changes in the mesolimbic and mesocortical dopaminergic pathways, glial cells alterations, and behavioural correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. caymanchem.com [caymanchem.com]
- 5. JWH-018 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaco-toxicological effects of the novel third-generation fluorinate synthetic cannabinoids, 5F-ADBINACA, AB-FUBINACA, and STS-135 in mice. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. marshall.edu [marshall.edu]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
Unraveling the Potency of AB-FUBINACA's Fluorobenzyl Positional Isomers: A Comparative Guide
A detailed analysis of the structure-activity relationship of 2-, 3-, and 4-fluorobenzyl positional isomers of the synthetic cannabinoid AB-FUBINACA reveals that the position of the fluorine atom on the benzyl (B1604629) ring significantly influences binding affinity and functional activity at cannabinoid receptors CB1 and CB2. The 4-fluorobenzyl isomer, AB-FUBINACA, and the 2-fluorobenzyl isomer exhibit high potency at the CB1 receptor, while data for the 3-fluorobenzyl isomer shows variability. This guide provides a comprehensive comparison of these isomers, supported by available experimental data, to inform researchers and drug development professionals.
The landscape of synthetic cannabinoid research is continually evolving, with subtle structural modifications leading to profound changes in pharmacological effects. AB-FUBINACA, a potent agonist of the cannabinoid receptors, is characterized by a 4-fluorobenzyl substituent. Its positional isomers, where the fluorine atom is shifted to the 2- or 3-position of the benzyl ring, offer a compelling case study in structure-activity relationships (SAR). Understanding these relationships is crucial for predicting the pharmacological profiles of new psychoactive substances and for the rational design of cannabinoid-based therapeutics.
Comparative Pharmacological Data
The binding affinity (Ki) and functional activity (EC50) of a compound at a receptor are key indicators of its potency. The following table summarizes the available data for the fluorobenzyl positional isomers of AB-FUBINACA at human CB1 and CB2 receptors. It is important to note that the data for the 3-fluorobenzyl isomer at the CB1 receptor shows significant variation across different studies, which is reflected in the presented range.
| Compound | Fluorine Position | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| AB-FUBINACA | 4-fluoro | CB1 | 0.9[1] | 1.8 |
| CB2 | 23.2[1] | 3.2 | ||
| AB-FUBINACA 2-fluorobenzyl isomer | 2-fluoro | CB1 | 4.69[2] | 1.8[3] |
| CB2 | Not Reported | 0.75[3] | ||
| AB-FUBINACA 3-fluorobenzyl isomer | 3-fluoro | CB1 | 0.9 - 51.1[4] | Not Reported |
| CB2 | Not Reported | Not Reported |
Note: The data for the 2-fluorobenzyl isomer's functional activity is for the (S)-enantiomer.
From the available data, both AB-FUBINACA (4-fluoro) and its 2-fluoro isomer are potent agonists at the CB1 receptor, with Ki and EC50 values in the low nanomolar range. The 2-fluoro isomer also demonstrates significant potency at the CB2 receptor. The conflicting data for the 3-fluoro isomer at the CB1 receptor highlights the need for further standardized testing to definitively characterize its pharmacological profile.
Experimental Protocols
The determination of binding affinity and functional activity is critical for understanding the SAR of these compounds. The following are detailed methodologies for the key experiments cited.
Radioligand Displacement Binding Assay for CB1 and CB2 Receptors
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]CP55,940 (a potent synthetic cannabinoid agonist).
-
Non-specific binding control: A high concentration of a non-labeled cannabinoid agonist (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Test compounds (AB-FUBINACA and its fluorobenzyl isomers) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with the radioligand ([³H]CP55,940) and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (typically 60-90 minutes at 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay for CB1 and CB2 Receptors
This assay measures the functional activity (EC50 and Emax) of a compound by quantifying its effect on the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). CB1 and CB2 receptors are Gi/o-coupled, and their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.
Materials:
-
Cells stably co-expressing the human CB1 or CB2 receptor and a cAMP-responsive reporter gene (e.g., luciferase). Alternatively, cells expressing the native receptor can be used with a cAMP detection kit.
-
Assay Medium: DMEM or other suitable cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (AB-FUBINACA and its fluorobenzyl isomers) at various concentrations.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compound for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined time (e.g., 30 minutes) to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log of the test compound concentration to generate a dose-response curve.
-
From the curve, determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum effect of the compound).
Visualizing the Cannabinoid Signaling Pathway and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the cannabinoid receptor signaling pathway and the general workflow for determining the structure-activity relationship of these compounds.
References
- 1. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Assessing the Purity of AB-FUBINACA 3-Fluorobenzyl Isomer: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of AB-FUBINACA 3-fluorobenzyl isomer samples. As a positional isomer of the potent synthetic cannabinoid AB-FUBINACA, accurate purity determination is critical for research and forensic applications. This document outlines the performance of common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of GC-MS, LC-MS/MS, and qNMR for the analysis of AB-FUBINACA and its isomers. It is important to note that while specific quantitative data for the 3-fluorobenzyl isomer is limited, the data for AB-FUBINACA provides a reliable proxy due to their structural similarity.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by highly selective mass-based detection. | Intrinsic quantitative analysis based on the relationship between signal intensity and the number of atomic nuclei. |
| Limit of Detection (LOD) | ~0.5 - 1.0 ng/mL | ~0.1 - 1.0 ng/mL[1] | ~mg/mL range |
| Limit of Quantification (LOQ) | ~1.0 - 5.0 ng/mL | ~0.1 - 2.0 ng/mL[1] | ~mg/mL range |
| Linearity (Range) | Typically 5 - 500 ng/mL | Typically 0.5 - 500 ng/mL | Dependent on sample concentration and instrument sensitivity |
| Accuracy (% Bias) | Within ±15% | Within ±15%[2] | High accuracy, as it is a primary ratio method |
| Precision (%RSD) | <15% | <15%[2] | High precision, typically <1% |
| Isomer Separation | Can be challenging for positional isomers with similar retention times.[3][4] | Co-elution of AB-FUBINACA and its 3-fluorobenzyl isomer is a known issue with standard columns.[5] | Can distinguish isomers based on unique spectral fingerprints.[6][7][8] |
| Sample Throughput | Moderate to High | High | Low to Moderate |
| Instrumentation Cost | Moderate | High | High |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and accurate purity assessment. The following sections provide generalized experimental protocols and visual workflows for each analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like synthetic cannabinoids.[4] However, the thermal lability of some cannabinoids can be a concern, potentially leading to degradation in the injector.[4] Careful optimization of the injection temperature is therefore critical.
Experimental Protocol
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable organic solvent (e.g., methanol (B129727) or chloroform) to a final concentration of approximately 1 mg/mL.
-
Internal Standard: Add an appropriate internal standard for quantitative analysis.
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Injection: Use a splitless injection mode with an injection volume of 1 µL. The injector temperature should be optimized to prevent thermal degradation, typically around 250-280°C.
-
Oven Program: Start at a low initial temperature (e.g., 100°C) and ramp up to a final temperature of around 300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-550. The ion source and transfer line temperatures are typically set to 230°C and 280°C, respectively.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify the purity by comparing the peak area of the analyte to that of the internal standard.
GC-MS Experimental Workflow
Caption: GC-MS workflow for purity assessment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of synthetic cannabinoids in various matrices.[1] A significant challenge in the analysis of this compound is its co-elution with the 4-fluorobenzyl isomer (AB-FUBINACA) on standard C18 columns.[5] Therefore, chromatographic method development is crucial for achieving separation.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Internal Standard: Use a deuterated analog of AB-FUBINACA as an internal standard for accurate quantification.
-
LC-MS/MS Parameters:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A column with alternative selectivity to C18, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, may be necessary to resolve the positional isomers.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate, is typically used.
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard for confident identification and quantification.
-
-
Data Analysis: Construct a calibration curve from the working standards. Determine the concentration of the this compound in the sample and calculate its purity.
LC-MS/MS Experimental Workflow
Caption: LC-MS/MS workflow for purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided that a certified internal standard is used.[9][10] It is particularly useful for the purity assessment of reference materials and bulk samples. The presence of a fluorine atom in the 3-fluorobenzyl isomer allows for the use of ¹⁹F qNMR, which offers high selectivity and sensitivity with minimal background interference.[9][10]
Experimental Protocol
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid for ¹H qNMR, or a fluorinated compound for ¹⁹F qNMR) into an NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H qNMR: Acquire a proton NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals.
-
¹⁹F qNMR: Acquire a fluorine-19 NMR spectrum. This is often simpler due to the larger chemical shift range and lack of proton coupling.
-
-
Data Analysis:
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the this compound based on the integral values, the number of protons/fluorines giving rise to the signals, and the known purity of the internal standard.
-
qNMR Experimental Workflow
Caption: qNMR workflow for purity assessment.
Method Comparison and Recommendations
-
GC-MS is a cost-effective and widely available technique suitable for routine purity screening. However, care must be taken to avoid thermal degradation, and it may not be able to resolve the 3-fluorobenzyl isomer from other positional isomers without careful method optimization.
-
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace impurities and for complex matrices. The primary challenge is the chromatographic separation of positional isomers, which may require specialized columns and method development.
-
qNMR is the most accurate and precise method for determining the absolute purity of bulk materials and for qualifying reference standards. It does not require an identical reference standard for the analyte, only a certified internal standard. The ability to use ¹⁹F qNMR for the 3-fluorobenzyl isomer provides a significant advantage in terms of selectivity and ease of analysis.
References
- 1. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 2. ojp.gov [ojp.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
- 7. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 19 F and 1 H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY00814D [pubs.rsc.org]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Navigating the Analytical Challenge: A Comparative Guide to the Inter-Laboratory Analysis of AB-FUBINACA and its 3-Fluorobenzyl Isomer
For Researchers, Scientists, and Drug Development Professionals
The emergence of synthetic cannabinoids presents a continuous challenge for forensic and research laboratories. Among these, AB-FUBINACA and its positional isomers, such as the 3-fluorobenzyl variant, require sophisticated analytical techniques for accurate identification and differentiation. This guide provides a comparative overview of methodologies employed for the analysis of the AB-FUBINACA 3-fluorobenzyl isomer, drawing from published experimental data to facilitate inter-laboratory understanding and methodological comparison.
The differentiation of positional isomers of synthetic cannabinoids is critical for forensic analysis and drug development.[1] Due to their structural similarity, AB-FUBINACA and its 3-fluorobenzyl isomer can be challenging to distinguish using standard analytical protocols. This guide outlines and compares advanced mass spectrometric techniques that have been successfully applied to this analytical problem.
Comparative Analysis of Analytical Methodologies
The primary challenge in analyzing AB-FUBINACA and its 3-fluorobenzyl isomer lies in their similar physicochemical properties, which often results in co-elution under typical chromatographic conditions.[1] Consequently, mass spectrometry plays a pivotal role in their differentiation. The following table summarizes and compares key aspects of advanced mass spectrometric methods based on published studies.
| Parameter | LC-ESI-LIT-MS | LC-ESI-QqQ-MS | EI-QqQ-MS |
| Primary Application | Isomer discrimination based on characteristic product ions at the MS³ stage (negative mode).[1] | Differentiation of all six positional isomers based on relative abundances of product ions.[1] | Differentiation of fluoro positional isomers based on the relative abundance of specific product ions.[2] |
| Ionization Mode | Electrospray Ionization (ESI) - Negative Mode | Electrospray Ionization (ESI) - Positive Mode | Electron Ionization (EI) |
| Key Differentiator | Observation of characteristic product ions in MS³ spectra.[1] | Logarithmic values of product ion abundance ratios as a function of collision energy.[1] | Logarithmic values of the abundance ratio of ions at m/z 109 to 253.[2] |
| Reported Success | Could discriminate three of the six tested isomers.[1] | Successfully differentiated all six tested isomers.[1] | Successfully differentiated the ortho, meta, and para fluoro positional isomers.[2] |
| Limitations | Not all isomers were distinguishable.[1] | Requires careful optimization of collision energy. | Primarily focused on fluoro positional isomers. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are summaries of the experimental protocols employed in the differentiation of AB-FUBINACA isomers.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)
A study by Murakami et al. (2018) successfully differentiated AB-FUBINACA and five of its positional isomers, including the 3-fluorobenzyl isomer, using advanced mass spectrometry techniques.[1]
-
Chromatography:
-
Column: ODS (Octadecylsilyl) column.[1]
-
Mobile Phase: Isocratic elution was used to separate four of the six isomers.[1] For general screening, a gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) in water/methanol was employed.[1]
-
Challenge: AB-FUBINACA and its 3-fluorobenzyl isomer were not chromatographically separated under the tested isocratic conditions.[1]
-
-
Mass Spectrometry:
-
Linear Ion Trap Mass Spectrometry (LIT-MS):
-
Triple Quadrupole Mass Spectrometry (QqQ-MS):
-
Electron Ionization - Triple Quadrupole Mass Spectrometry (EI-QqQ-MS)
A separate study focused on a novel method for differentiating the fluoro positional isomers of AB-FUBINACA.[2]
-
Instrumentation: Electron Ionization-Triple Quadrupole Mass Spectrometry.[2]
-
Method: The differentiation was based on the differences in the relative abundance of the product ions at m/z 109 and 253.[2] The logarithmic values of the abundance ratio of these ions (ln(A109 /A253)) showed a linear relationship with collision energy, allowing for clear distinction between the isomers.[2]
Visualizing the Workflow and Cannabinoid Signaling
To aid in the understanding of the analytical process and the biological context of these compounds, the following diagrams are provided.
Caption: Experimental workflow for the analysis of AB-FUBINACA isomers.
Synthetic cannabinoids like AB-FUBINACA primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2.[3] The signaling pathways initiated by this interaction are complex and lead to the psychoactive and physiological effects observed with these substances.
Caption: Simplified CB1 receptor signaling pathway activated by synthetic cannabinoids.
This guide highlights the necessity of advanced and specialized analytical techniques for the unambiguous identification of AB-FUBINACA and its 3-fluorobenzyl isomer. While direct inter-laboratory comparison studies are not widely published, the detailed methodologies presented in single-laboratory studies provide a strong foundation for establishing robust and reliable analytical workflows. The continued sharing of detailed experimental data and protocols is essential for enhancing the capabilities of laboratories worldwide in addressing the challenges posed by novel psychoactive substances.
References
- 1. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AB-FUBINACA - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the In Vitro and In Vivo Effects of AB-FUBINACA and its 3-Fluorobenzyl Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of the synthetic cannabinoid AB-FUBINACA and its 3-fluorobenzyl positional isomer. The information presented is based on available preclinical research data to assist in understanding their structure-activity relationships and potential physiological impacts.
In Vitro Effects: Receptor Binding and Functional Activity
The in vitro activities of AB-FUBINACA and its 3-fluorobenzyl isomer have been characterized primarily through their interaction with the cannabinoid type 1 (CB1) receptor, a key mediator of the psychoactive effects of cannabinoids.
Table 1: In Vitro Cannabinoid Receptor Activity
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| AB-FUBINACA | CB1 | 0.9[1] | 1.8[2] |
| AB-FUBINACA 3-fluorobenzyl isomer | CB1 | 51.1[3] | Not Available |
AB-FUBINACA exhibits a high affinity for the CB1 receptor, with a reported Ki value of 0.9 nM.[1] In functional assays, it acts as a potent full agonist at the CB1 receptor, with an EC50 value of 1.8 nM in G protein-gated inward rectifier K+ (GIRK) channel activation assays.[2]
In Vivo Effects: Cannabinoid Tetrad and Other Physiological Responses
The in vivo effects of these compounds are typically assessed in animal models, often utilizing the cannabinoid tetrad, a series of four tests that are characteristic of CB1 receptor activation: hypothermia, analgesia, catalepsy, and hypolocomotion.
Table 2: In Vivo Cannabinoid Effects in Mice
| Compound | Cannabinoid Tetrad Effects | Other Reported Effects |
| AB-FUBINACA | Induces full tetrad (hypothermia, analgesia, catalepsy, hypolocomotion)[4] | - |
| This compound | Not Reported | Anticonvulsant activity |
AB-FUBINACA has been shown to induce the complete panel of cannabinoid tetrad effects in mice, consistent with its potent CB1 receptor agonism observed in vitro.[4] These effects are dose-dependent and indicative of a strong cannabimimetic profile.
In contrast, there is a lack of published data on the cannabimimetic activity of the 3-fluorobenzyl isomer in the tetrad assay. The primary reported in vivo effect for this isomer is anticonvulsant activity. The absence of tetrad data makes a direct comparison of the classic cannabinoid-like in vivo effects challenging.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
Radioligand (e.g., [3H]CP55,940).
-
Test compounds (AB-FUBINACA and its 3-fluorobenzyl isomer).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate the CB1 receptor-containing membranes with various concentrations of the test compound and a fixed concentration of the radioligand.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (GIRK Channel Activation)
Objective: To determine the functional potency (EC50) and efficacy of a test compound as a CB1 receptor agonist.
Principle: Activation of the G-protein coupled CB1 receptor by an agonist leads to the activation of G protein-gated inward rectifier K+ (GIRK) channels, causing membrane hyperpolarization. This change in membrane potential can be measured using a fluorescent dye.
Materials:
-
Cells co-expressing the human CB1 receptor and GIRK channels.
-
Membrane potential-sensitive fluorescent dye.
-
Test compounds.
-
Assay buffer.
-
Fluorometric imaging plate reader (FLIPR).
Procedure:
-
Plate the cells in a microplate and load them with the membrane potential-sensitive fluorescent dye.
-
Add varying concentrations of the test compound to the wells.
-
Measure the change in fluorescence over time using a FLIPR.
-
Plot the concentration-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
In Vivo Cannabinoid Tetrad Assay in Mice
Objective: To assess the cannabimimetic effects of a compound in vivo.
Procedure:
-
Hypolocomotion (Open Field Test):
-
Administer the test compound to the mice.
-
Place each mouse in an open-field arena.
-
Record the locomotor activity (e.g., distance traveled, line crossings) for a defined period.
-
-
Catalepsy (Bar Test):
-
Place the forepaws of the mouse on a horizontal bar raised a few centimeters from the surface.
-
Measure the time the mouse remains immobile in this position.
-
-
Analgesia (Tail-Flick or Hot Plate Test):
-
Tail-Flick: Apply a heat stimulus to the mouse's tail and measure the latency to flick the tail away.
-
Hot Plate: Place the mouse on a heated surface and measure the latency to a nociceptive response (e.g., licking a paw, jumping).
-
-
Hypothermia:
-
Measure the rectal temperature of the mice before and at various time points after drug administration using a rectal probe.
-
Signaling Pathways and Experimental Workflows
Caption: CB1 Receptor Signaling Pathway
Caption: In Vitro Experimental Workflow
Caption: In Vivo Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Separation of AB-FUBINACA Isomers: A Comparative Guide to Reverse-Phase Chromatography Elution Order
For researchers, scientists, and drug development professionals, the accurate identification and separation of synthetic cannabinoid isomers like AB-FUBINACA are critical. This guide provides a comparative analysis of the elution order of AB-FUBINACA and its positional isomers in reverse-phase chromatography, supported by experimental data, to aid in method development and analytical characterization.
The clandestine synthesis of designer drugs such as AB-FUBINACA often results in the production of multiple positional isomers. These isomers can exhibit different pharmacological and toxicological profiles, making their individual identification essential for forensic analysis and drug development. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation of these closely related compounds. This guide details the observed elution order of AB-FUBINACA and five of its positional isomers based on published experimental findings.
Comparative Elution Order of AB-FUBINACA Isomers
The following table summarizes the elution order of AB-FUBINACA and its positional isomers as determined by reverse-phase chromatography. The separation was achieved using a specific C18 column under isocratic conditions. It is important to note that under these conditions, AB-FUBINACA and its 3-fluorobenzyl isomer (Isomer 2) co-eluted.
| Elution Order | Compound | Isomer Type |
| 1 | Isomer 5 | N-(1-amino-1-oxobutan-2-yl)-N-methyl |
| 2 | Isomer 4 | N-(1-amino-2-methyl-1-oxobutan-2-yl) |
| 3 | AB-FUBINACA / Isomer 2 (co-eluted) | Parent Compound / 3-fluorobenzyl |
| 4 | Isomer 3 | N-(1-amino-3-methyl-1-oxobutan-2-yl) |
| 5 | Isomer 1 | 2-fluorobenzyl |
Data sourced from a study by Tsujikawa et al. (2018).[1]
Experimental Protocol
The chromatographic separation of AB-FUBINACA and its five positional isomers was achieved using the following experimental setup[1]:
-
Chromatographic System: Liquid chromatography system coupled with mass spectrometry (LC-MS).
-
Column: YMC-Ultra HT Pro C18 (dimensions not specified in the provided information).
-
Mobile Phase: An isocratic mobile phase consisting of a 50:50 mixture of solvent A and solvent B.
-
Solvent A: 10 mM ammonium (B1175870) acetate (B1210297) and 5% methanol (B129727) in distilled water.
-
Solvent B: 10 mM ammonium acetate and 5% distilled water in methanol.
-
-
Flow Rate: Not specified in the provided information.
-
Detection: Mass spectrometry (MS), monitoring the protonated molecule [M+H]⁺ at m/z 369.
Visualization of the Separation Workflow
The following diagram illustrates the logical workflow for the reverse-phase chromatographic separation of AB-FUBINACA isomers.
Caption: Workflow for the separation of AB-FUBINACA isomers.
AB-FUBINACA Signaling Pathway
AB-FUBINACA, like other synthetic cannabinoids, exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2. The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of AB-FUBINACA.
This guide provides a foundational understanding of the chromatographic behavior of AB-FUBINACA isomers. For the development of specific analytical methods, further optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, and gradient elution, may be necessary to achieve baseline separation of all isomers, particularly the co-eluting AB-FUBINACA and its 3-fluorobenzyl isomer.
References
A Forensic Scientist's Guide to Differentiating Synthetic Cannabinoid Isomers
For Researchers, Scientists, and Drug Development Professionals
The clandestine world of synthetic cannabinoids presents a significant analytical challenge due to the constant emergence of structural isomers. These compounds share the same chemical formula and molecular weight, making them difficult to distinguish using standard screening techniques. This guide provides a comprehensive comparison of analytical methodologies for the forensic differentiation of synthetic cannabinoid isomers, supported by experimental data and detailed protocols.
The Challenge of Isomerism
Synthetic cannabinoid isomers can be broadly categorized as positional isomers (where functional groups are at different positions on the core structure) or stereoisomers (which have the same connectivity but differ in the spatial arrangement of atoms). Differentiating these is crucial for accurate forensic identification, understanding structure-activity relationships, and informing legislative scheduling.
Analytical Approaches to Isomer Differentiation
Gas chromatography-mass spectrometry (GC-MS), particularly with tandem mass spectrometry (GC-MS/MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed for the successful differentiation of synthetic cannabinoid isomers.[1][2] These methods exploit subtle differences in the physicochemical properties of isomers, leading to variations in chromatographic retention times and mass spectral fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS)
GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. When coupled with tandem mass spectrometry, it provides an even higher degree of specificity for isomer differentiation.
Case Study: JWH-081 Positional Isomers
A study on the positional isomers of JWH-081 demonstrated the power of GC-MS/MS in distinguishing between compounds with nearly identical electron ionization (EI) mass spectra.[3] While EI scan mode could only differentiate three of the seven isomers, MS/MS analysis using specific precursor ions allowed for the characterization of the remaining isomers based on unique product ions.[3]
Table 1: GC-MS/MS Differentiation of JWH-081 Positional Isomers [3]
| Isomer | Precursor Ion (m/z) | Characteristic Product Ions (m/z) |
| 3-methoxy | 185, 157 | Unique product ions enabling differentiation |
| 5-methoxy | 185, 157 | Unique product ions enabling differentiation |
| 6-methoxy | 185, 157 | Resembled JWH-081 but with different relative ion intensities |
| JWH-081 (4-methoxy) | 185, 157 | - |
Case Study: JWH-250 Positional Isomers
The differentiation of JWH-250 and its positional isomers, JWH-302 and JWH-201, which differ in the position of a methoxy (B1213986) group, can be achieved by analyzing the ion abundance ratios of specific fragments in their 70 eV electron ionization mass spectra.[2]
Table 2: GC-MS Differentiation of JWH-250 Positional Isomers Based on Ion Ratios [2]
| Isomer | Methoxy Position | Average Ion Abundance Ratio (m/z 121:91) |
| JWH-250 | ortho | 0.4 |
| JWH-302 | meta | 1.3 |
| JWH-201 | para | 7.2 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly useful for the analysis of thermally labile or less volatile synthetic cannabinoids and their metabolites.
Case Study: 5F-MDMB-PICA
For the analysis of 5F-MDMB-PICA and its metabolites in biological samples, LC-MS/MS is a preferred method due to its high sensitivity and selectivity.[4][5] While specific data on the differentiation of 5F-MDMB-PICA isomers using this technique is extensive, the general approach involves monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) to distinguish between closely related structures.
Experimental Protocols
General GC-MS/MS Protocol for Synthetic Cannabinoid Isomer Analysis
This protocol is a generalized procedure based on methodologies for differentiating isomers like JWH-081.[3]
Sample Preparation:
-
Prepare standard solutions of the synthetic cannabinoid isomers in a suitable organic solvent (e.g., methanol).
-
For seized materials, perform an extraction using an appropriate solvent.
-
Dilute the extracts to a suitable concentration for GC-MS/MS analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).
GC Parameters:
-
Injector Temperature: 250-280 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 300 °C), and hold for a few minutes.
-
Carrier Gas: Helium at a constant flow rate.
MS/MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for initial screening, followed by product ion scan or Multiple Reaction Monitoring (MRM) for targeted isomer differentiation.
-
Precursor Ion Selection: Select characteristic fragment ions observed in the full scan spectra of the isomers.
-
Collision Energy: Optimize the collision energy to produce unique and abundant product ions for each isomer.
Signaling Pathways of Synthetic Cannabinoids
Synthetic cannabinoids exert their effects primarily by acting as agonists at the cannabinoid receptors CB1 and CB2.[6] Understanding their signaling pathways is crucial for comprehending their pharmacological and toxicological profiles.
Caption: Synthetic Cannabinoid Signaling Pathways.
Upon binding of a synthetic cannabinoid to the CB1 or CB2 receptor, the G-protein (primarily Gαi/o) is activated, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Concurrently, the activated receptor can recruit β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades, such as the activation of extracellular signal-regulated kinases (ERK).[9][10]
Experimental Workflow for Isomer Differentiation
The following diagram outlines a typical workflow for the forensic differentiation of synthetic cannabinoid isomers.
Caption: General Experimental Workflow for Isomer Differentiation.
Conclusion
The forensic differentiation of synthetic cannabinoid isomers is a complex but achievable task with the right analytical strategies. The combination of chromatographic separation and tandem mass spectrometry provides the necessary specificity to distinguish between these closely related compounds. By carefully optimizing experimental parameters and utilizing characteristic fragmentation patterns and retention time differences, forensic scientists can confidently identify synthetic cannabinoid isomers, contributing to public safety and the effective enforcement of drug laws.
References
- 1. benchchem.com [benchchem.com]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. Cannabinoid Agonists Increase the Interaction between β-Arrestin 2 and ERK1/2 and Upregulate β-Arrestin 2 and 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of AB-FUBINACA 3-Fluorobenzyl Isomer and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the synthetic cannabinoid AB-FUBINACA 3-fluorobenzyl isomer and its predicted metabolites. Due to a lack of specific experimental data on the metabolites of the 3-fluorobenzyl isomer, this guide utilizes data from its structurally similar counterpart, AB-FUBINACA (4-fluorobenzyl isomer), to illustrate the potential effects of metabolism on the activity of this class of compounds.
Introduction
AB-FUBINACA and its positional isomers are potent synthetic cannabinoid receptor agonists (SCRAs). The location of the fluorine atom on the benzyl (B1604629) ring can significantly influence the compound's pharmacological profile. This guide focuses on the 3-fluorobenzyl isomer of AB-FUBINACA. Understanding the biological activity of the parent compound in relation to its metabolites is crucial for predicting its psychoactive effects, duration of action, and potential for toxicity. Metabolism, primarily occurring in the liver, can lead to the formation of compounds with altered affinity and efficacy at the cannabinoid receptors (CB1 and CB2).
Comparative Biological Activity
While specific data for the metabolites of the 3-fluorobenzyl isomer are not available in the current literature, we can infer potential metabolic pathways based on studies of the 4-fluorobenzyl isomer (AB-FUBINACA). The primary metabolic routes for AB-FUBINACA involve hydroxylation of the fluorobenzyl group and hydrolysis of the terminal amide. It is reasonable to assume that the 3-fluorobenzyl isomer undergoes similar biotransformations.
Cannabinoid Receptor Binding Affinity
The following table summarizes the known CB1 receptor binding affinity of the this compound. For comparative purposes, data for AB-FUBINACA and some of its major metabolites are included to illustrate the potential impact of metabolism on receptor affinity.
| Compound | Target | Binding Affinity (Ki, nM) |
| This compound | CB1 | 51.1 [1] |
| AB-FUBINACA (4-fluorobenzyl isomer) | CB1 | 0.9[2] |
| CB2 | 23.2[2] | |
| AB-FUBINACA Metabolite (amide hydrolysis) | CB1 | Inactive |
Note: Data for the metabolites of this compound are not currently available. The data for AB-FUBINACA metabolites are presented for illustrative purposes.
Signaling Pathways and Metabolism
Synthetic cannabinoids like the this compound primarily exert their effects through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR).
Caption: Simplified CB1 receptor signaling pathway activated by synthetic cannabinoids.
The metabolism of the this compound is predicted to follow two main pathways, similar to its 4-fluoro counterpart.
Caption: Predicted metabolic pathways for this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Radioligand Binding Assay for CB1 Receptor
This protocol determines the binding affinity (Ki) of a compound to the CB1 receptor.
Caption: Experimental workflow for a radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CB1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Binding Assay:
-
In a 96-well plate, incubate cell membranes (typically 10-20 µg protein) with a fixed concentration of a high-affinity CB1 radioligand (e.g., [3H]CP-55,940) and a range of concentrations of the unlabeled test compound (this compound or its metabolites).
-
The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4) at 30°C for 60-90 minutes to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known CB1 antagonist (e.g., SR141716A).
-
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4) to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the functional activity of a compound as an agonist or antagonist at the CB1 receptor by quantifying its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Protocol Details:
-
Cell Culture: Culture cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Assay Procedure:
-
Cells are seeded into 96- or 384-well plates and grown to confluence.
-
The growth medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
The incubation is carried out for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of the test compound. The concentration that produces 50% of the maximal effect (EC50) and the maximum effect (Emax) are determined using non-linear regression analysis.
Conclusion
The this compound is a potent CB1 receptor agonist. While direct experimental data on its metabolites are lacking, the metabolic pathways are predicted to involve hydroxylation and amide hydrolysis. Based on studies of the structurally similar AB-FUBINACA, it is anticipated that hydroxylated metabolites may retain significant biological activity, whereas the amide hydrolysis product is likely to be inactive. Further research is imperative to isolate and characterize the metabolites of the 3-fluorobenzyl isomer and to determine their specific cannabinoid receptor binding affinities and functional activities. This knowledge is essential for a comprehensive understanding of the pharmacology and toxicology of this synthetic cannabinoid.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for AB-FUBINACA 3-fluorobenzyl Isomer
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
AB-FUBINACA 3-fluorobenzyl isomer is a potent synthetic cannabinoid intended for research and forensic applications only.[1] Due to its pharmacological activity and potential hazards, stringent safety and disposal procedures are imperative to ensure the safety of laboratory personnel and to maintain environmental compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
I. Immediate Safety and Handling Precautions
Personnel handling this compound must be thoroughly trained on the potential hazards and necessary safety protocols. This material should be considered hazardous, and all contact should be minimized.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following should be worn at all times when handling the compound:
-
Respiratory Protection: A properly fitted respirator is crucial to prevent inhalation of airborne particles.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or fine dust.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, should be worn. Given the potent nature of the compound, double gloving is recommended.
-
Body Protection: A lab coat, worn fully buttoned, and disposable clothing can prevent skin contact.[3]
Engineering Controls: All handling of the pure substance and its solutions must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
First Aid Measures: In the event of exposure, immediate action is critical:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention.[4]
II. Proper Disposal Procedures
The disposal of this compound and any contaminated materials must be treated as hazardous waste and managed in accordance with all federal, state, and local regulations. Do not dispose of this chemical in the sanitary sewer or regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
All waste streams containing this compound must be segregated from other laboratory waste.
-
Do not mix this waste with incompatible materials.
-
-
Waste Collection and Containment:
-
Solid Waste: All disposables contaminated with the compound, including gloves, pipette tips, absorbent pads, and weighing papers, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinsates containing the compound should be collected in a separate, sealed, and compatible hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.
-
Empty Containers: The original container of this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this process must be collected as liquid hazardous waste.
-
-
Labeling:
-
All hazardous waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The date of waste accumulation should also be clearly visible.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure all containers are tightly sealed to prevent leaks or spills.
-
-
Arranging for Disposal:
-
Disposal of hazardous waste must be conducted through a licensed and certified hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup. Provide them with a detailed inventory of the waste.
-
III. Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be thoroughly decontaminated before being returned to general use or sent for maintenance.
Decontamination Protocol:
-
Initial Cleaning: Remove any gross contamination from the equipment surfaces using absorbent pads soaked in a suitable solvent (e.g., ethanol (B145695) or isopropanol). All cleaning materials must be disposed of as solid hazardous waste.
-
Surface Decontamination: Wipe all surfaces of the equipment with a disinfectant or a 10% bleach solution, followed by a rinse with water and then 70% ethanol to prevent corrosion.[5] The appropriate contact time for the disinfectant should be observed.[6]
-
Rinsate Collection: All rinsates from the decontamination process must be collected as liquid hazardous waste.
-
Verification: For equipment being transferred or disposed of, a formal decontamination certification may be required by your institution's EHS department.
IV. Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protective Equipment: Before attempting any cleanup, don the appropriate PPE as described in Section I.
-
Containment and Cleanup:
-
For liquid spills, use an absorbent material such as sand, diatomite, or universal binders to contain and absorb the spill.[4]
-
For solid spills, carefully cover the spill with a damp paper towel to avoid raising dust, then gently scoop the material into a designated hazardous waste container.
-
-
Decontamination: Decontaminate the spill area thoroughly using the procedures outlined in Section III.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
This guidance is intended to provide a framework for the safe handling and disposal of this compound. It is crucial for all laboratory personnel to be familiar with their institution's specific policies and procedures for managing potent psychoactive compounds and hazardous waste.
Data Presentation
Table 1: Waste Stream Management for this compound
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Unused or expired pure compound. | Labeled Hazardous Waste Container |
| Contaminated Solids | Gloves, pipette tips, absorbent pads, weighing paper. | Labeled Hazardous Waste Container |
| Liquid Chemical Waste | Unused solutions, reaction mixtures, solvent rinsates. | Labeled Hazardous Waste Container (Liquid) |
| Contaminated Sharps | Needles, scalpels, or other sharp instruments. | Labeled Sharps Container |
| Empty Containers | Original product container. | Triple-rinse and collect rinsate as hazardous waste. |
Experimental Protocols
Mandatory Visualization
Caption: Disposal Workflow for this compound.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling AB-FUBINACA 3-Fluorobenzyl Isomer
For Immediate Implementation: This document outlines essential safety protocols and disposal plans for laboratory personnel handling AB-FUBINACA 3-fluorobenzyl isomer. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.
This compound is a synthetic cannabinoid intended for research and forensic applications.[1] Due to its pharmacological activity and potential hazards, including being harmful if swallowed, in contact with skin, or inhaled, and causing serious eye irritation, stringent safety measures are imperative.[2] This guide provides detailed procedural information to support researchers, scientists, and drug development professionals in the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant gloves (Nitrile or Neoprene)- Disposable lab coat or gown- Safety glasses or goggles | - Perform in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to prevent aerosolization.- Change gloves immediately if contaminated. |
| Solution Preparation and Handling | - Full-face respirator with organic vapor and particulate cartridges- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical splash goggles- Face shield- Chemical-resistant apron over a lab coat | - Handle all solutions in a certified chemical fume hood.- Avoid heating, which can increase vaporization.- Use luer-lock syringes and needles to prevent accidental disconnection. |
| General Laboratory Operations | - Lab coat- Safety glasses with side shields- Nitrile gloves | - Maintain a designated area for handling the compound.- Keep the work area clean and uncluttered.- Wash hands thoroughly after handling, even if gloves were worn. |
| Spill Cleanup | - Self-contained breathing apparatus (SCBA) for large spills- Chemical-resistant gloves, boots, and suit | - Evacuate the area immediately in case of a large spill.- For small spills, use absorbent material (e.g., sand, diatomite) and place it in a sealed container for disposal.[2] |
| Waste Disposal | - Chemical-resistant gloves- Safety glasses or goggles- Lab coat | - Handle all waste containers with care to avoid punctures or leaks.- Ensure waste containers are properly labeled. |
Experimental Protocols: Safe Handling and Emergency Procedures
Standard Operating Procedure for Handling:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove and dispose of PPE in designated waste containers.
-
Wash hands and forearms thoroughly with soap and water.
-
Emergency First Aid:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][3]
Operational and Disposal Plans
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
Waste Segregation and Collection:
-
All disposable materials that have come into contact with the compound, including gloves, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or unwanted solid compound and solutions should be collected in separate, compatible, and labeled hazardous waste containers.
Disposal Methods:
The primary principle for the disposal of synthetic cannabinoids is to render them "unusable and unrecognizable."[5] This can be achieved through the following methods, in compliance with local and institutional regulations:
-
Incineration: This is often the most effective method for the complete destruction of the chemical.[6] The waste should be sent to a licensed hazardous waste incineration facility.
-
Landfilling (after treatment): If incineration is not available, the chemical waste must be mixed with at least 50% of another solid, non-hazardous material to render it unusable.[5][6] Suitable materials include cat litter, sand, or other absorbent, non-reactive materials.[7] The mixture should then be placed in a sealed container and disposed of in a permitted landfill that accepts chemical waste.
-
In-vessel Digestion: For some forms of cannabis-related waste, in-vessel digestion using bacteria to break down the organic components can be an option. However, the suitability of this method for a pure synthetic compound needs to be evaluated based on local regulations.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure that the chosen disposal method complies with all federal, state, and local regulations.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. What are ways to safely dispose of cannabis waste? - iKickButts [ikickbutts.org]
- 7. cleanmanagement.com [cleanmanagement.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
